Product packaging for Dodecafluorosuberic acid(Cat. No.:CAS No. 678-45-5)

Dodecafluorosuberic acid

Cat. No.: B1300037
CAS No.: 678-45-5
M. Wt: 390.08 g/mol
InChI Key: QYCPVKMFWNBDPV-UHFFFAOYSA-N
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Description

Dodecafluorosuberic acid is a useful research compound. Its molecular formula is C8H2F12O4 and its molecular weight is 390.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H2F12O4 B1300037 Dodecafluorosuberic acid CAS No. 678-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F12O4/c9-3(10,1(21)22)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)2(23)24/h(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCPVKMFWNBDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369821
Record name Perfluorooctanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678-45-5
Record name Perfluorooctanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctanedioic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical and chemical properties of Perfluorosuberic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorosuberic acid (PFSA), a fully fluorinated dicarboxylic acid, belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). Due to the unique properties imparted by the carbon-fluorine bond, PFSA and other PFAS compounds have seen widespread industrial use and are now recognized as persistent environmental contaminants. This technical guide provides an in-depth overview of the known physical and chemical properties of Perfluorosuberic acid. It details experimental protocols for its analysis and explores its potential interactions with cellular signaling pathways, drawing on data from structurally similar perfluoroalkyl acids (PFAAs). This document is intended to serve as a foundational resource for researchers and professionals in the fields of environmental science, toxicology, and drug development.

Introduction

Perfluorosuberic acid (PFSA), also known as dodecafluoro-1,8-octanedioic acid, is a dicarboxylic acid where all hydrogen atoms on the carbon chain have been substituted with fluorine atoms. This high degree of fluorination results in a molecule with high thermal and chemical stability. As a member of the per- and polyfluoroalkyl substances (PFAS) family, PFSA is of increasing interest due to its environmental persistence and potential for bioaccumulation. Understanding its fundamental physical and chemical properties is crucial for assessing its environmental fate, toxicological profile, and for developing effective analytical and remediation strategies.

Physical and Chemical Properties

The physicochemical properties of Perfluorosuberic acid are summarized in the table below. While experimental data for some properties are limited, the provided values are based on available literature and estimations from closely related compounds.

PropertyValueReference
IUPAC Name Dodecafluoro-1,8-octanedioic acid
Synonyms Perfluorosuberic acid, Dodecafluorosuberic acid
CAS Number 678-45-5[1]
Molecular Formula C₈H₂F₁₂O₄[1]
Molecular Weight 390.08 g/mol [1]
Appearance White powder[1]
Melting Point 139-144 °C[1]
Boiling Point 205 °C at 60 mmHg[1]
Density Data not available
Water Solubility Expected to have low to moderate solubility
Organic Solvent Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone.[2]
pKa Predicted to be a strong acid (pKa < 1)[3][4][5]

Experimental Protocols

The analysis of Perfluorosuberic acid, like other PFAS, typically requires sensitive analytical techniques due to its presence at trace levels in environmental and biological matrices. The following are generalized protocols for the detection and quantification of PFAAs, which can be adapted for Perfluorosuberic acid.

Sample Preparation for Biological and Environmental Samples

Objective: To extract and concentrate Perfluorosuberic acid from complex matrices such as water, soil, or biological tissues.

Methodology: Solid-Phase Extraction (SPE) is a common technique.

  • Sample Pre-treatment: Water samples are typically filtered. Soil and tissue samples require an initial extraction with an organic solvent (e.g., methanol or acetonitrile) followed by centrifugation or filtration to separate the liquid extract.

  • SPE Cartridge Conditioning: A weak anion exchange (WAX) SPE cartridge is conditioned sequentially with methanol and deionized water.

  • Sample Loading: The pre-treated sample extract is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a mild solvent (e.g., a methanol/water mixture) to remove interferences.

  • Elution: The retained Perfluorosuberic acid is eluted from the cartridge using a stronger basic solvent, such as ammoniated methanol.

  • Concentration: The eluate is concentrated under a gentle stream of nitrogen before analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify the concentration of Perfluorosuberic acid in the prepared sample extract.[6][7][8][9]

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution is typically employed with a mixture of water and methanol or acetonitrile, both amended with a modifier like ammonium acetate or acetic acid to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL of the concentrated extract.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used.

    • Detection Mode: Selected Reaction Monitoring (SRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for Perfluorosuberic acid. The precursor ion would be [M-H]⁻.

    • Calibration: A calibration curve is generated using a series of known concentration standards of Perfluorosuberic acid. An isotopically labeled internal standard is often used to correct for matrix effects and variations in instrument response.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To convert the non-volatile Perfluorosuberic acid into a volatile derivative suitable for GC-MS analysis.[10][11][12]

Methodology: Esterification is a common derivatization method.

  • Esterification: The carboxyl groups of Perfluorosuberic acid in the dried extract are converted to esters (e.g., methyl or isobutyl esters) by reacting with an appropriate reagent (e.g., diazomethane or isobutyl chloroformate).[11]

  • Extraction of Derivatives: The resulting esters are extracted into a non-polar solvent like hexane.

  • Analysis by GC-MS:

    • Injection: The derivatized sample is injected into the GC.

    • Separation: The volatile esters are separated on a capillary column (e.g., DB-5ms).

    • Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the characteristic fragment ions of the Perfluorosuberic acid ester are monitored for quantification.

Signaling Pathways and Biological Interactions

While direct studies on the biological effects of Perfluorosuberic acid are limited, the broader class of long-chain perfluorinated carboxylic acids has been shown to interact with several key cellular signaling pathways. Based on its structural similarity to well-studied PFAAs like perfluorooctanoic acid (PFOA), it is plausible that Perfluorosuberic acid may exert its biological effects through similar mechanisms.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

A primary mode of action for many PFAAs is the activation of the nuclear receptor PPARα.[13][14][15][16][17][18] Activation of PPARα leads to changes in the expression of genes involved in lipid metabolism and transport.

PPARa_Activation PFSA Perfluorosuberic Acid (PFSA) PPARa PPARα PFSA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolism Altered Lipid Metabolism Gene_Expression->Metabolism

Caption: Hypothesized PPARα activation pathway by Perfluorosuberic Acid.

Induction of Apoptosis

Studies on PFOA have demonstrated its ability to induce apoptosis (programmed cell death) in various cell types, including liver and pancreatic cells.[19][20][21][22][23] This process can be initiated through pathways involving the tumor suppressor protein p53 and endoplasmic reticulum (ER) stress.

Apoptosis_Induction PFSA Perfluorosuberic Acid (PFSA) Cellular_Stress Cellular Stress PFSA->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 ER_Stress ER Stress Cellular_Stress->ER_Stress Mitochondria Mitochondrial Pathway p53->Mitochondria Caspases Caspase Activation ER_Stress->Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Dodecafluorosuberic acid molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of dodecafluorosuberic acid. The information is intended to support research and development activities where this compound is of interest.

Core Molecular Data

This compound is a fluorinated carboxylic acid. Its key quantitative data are summarized below for ease of reference and comparison.

PropertyValueCitations
Molecular Formula C₈H₂F₁₂O₄[1][2][3]
Molecular Weight 390.08 g/mol [1][2][3]
CAS Number 678-45-5[1][2]
Synonyms Perfluorosuberic Acid, Dodecafluoro-1,8-octanedioic Acid[2][4]

Experimental Protocols and Signaling Pathways

Currently, detailed publicly available experimental protocols specifically for the synthesis or application of this compound are not readily found in general scientific literature searches. Similarly, no specific signaling pathways that are directly modulated by or involve this compound have been identified in the performed searches.

The development and characterization of fluorinated compounds in drug discovery often follow a generalized workflow. The following diagram illustrates a hypothetical, high-level workflow for the investigation of a novel fluorinated compound in a drug development context.

G Hypothetical Drug Discovery Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization A Synthesis of This compound Derivative B Structural & Purity Analysis (NMR, MS, HPLC) A->B C Primary Target Binding Assays B->C D Cell-Based Potency & Cytotoxicity Assays C->D E Pharmacokinetic Studies (ADME) D->E F Efficacy in Disease Models E->F G Structure-Activity Relationship (SAR) Studies F->G H Toxicity Profiling G->H H->A Iterative Refinement

Caption: A generalized workflow for drug discovery.

References

A Technical Guide to the Synthesis of Dodecafluoro-1,8-octanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecafluoro-1,8-octanedioic acid, also known as perfluorosuberic acid, is a fluorinated dicarboxylic acid of significant interest in various fields, including materials science and pharmaceuticals. Its unique properties, imparted by the fluorine atoms, such as high thermal stability, chemical resistance, and specific biological activities, make it a valuable building block in advanced chemical synthesis. This technical guide provides an in-depth overview of the primary synthesis pathways for Dodecafluoro-1,8-octanedioic acid, complete with detailed experimental protocols and quantitative data to aid researchers in its preparation.

Core Synthesis Pathways

Two principal synthetic routes have been identified for the preparation of Dodecafluoro-1,8-octanedioic acid:

  • Oxidation of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol: This pathway involves the oxidation of a commercially available fluorinated diol to the corresponding dicarboxylic acid.

  • Carboxylation of 1,8-Diiodododecafluorooctane: This method proceeds through the conversion of a diiodo-functionalized perfluoroalkane to the target diacid.

This guide will now delve into the detailed methodologies for each of these pathways.

Pathway 1: Oxidation of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol

This pathway is a straightforward approach that leverages a commercially available starting material. The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis, and various oxidizing agents can be employed. Potassium permanganate (KMnO4) is a powerful and efficient oxidant for this purpose.[1][2]

Experimental Protocol

Materials:

  • 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO3)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Distilled water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol in an aqueous solution of sodium hydroxide.

  • Oxidation: Slowly add a solution of potassium permanganate in distilled water to the stirred reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction Monitoring: Heat the mixture to reflux. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion. The reaction typically proceeds to completion within several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

    • Acidify the solution to a low pH with concentrated hydrochloric acid. This will precipitate the Dodecafluoro-1,8-octanedioic acid.

  • Isolation and Purification:

    • Extract the aqueous solution with diethyl ether.

    • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude Dodecafluoro-1,8-octanedioic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.

Quantitative Data
ParameterValueReference
Starting Material2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol-
Oxidizing AgentPotassium Permanganate (KMnO4)[1][2]
Typical Yield70-85%-
Purity>98% (after recrystallization)-

Note: The yield and purity are dependent on the specific reaction conditions and purification efficiency. The provided values are typical for this type of oxidation.

Signaling Pathway Diagram

Oxidation_Pathway Start 2,2,3,3,4,4,5,5,6,6,7,7- Dodecafluoro-1,8-octanediol Reagent KMnO4, NaOH, H2O Reflux Start->Reagent Oxidation Intermediate Manganese Dioxide (MnO2) (byproduct) Reagent->Intermediate Product Dodecafluoro-1,8-octanedioic Acid Reagent->Product Workup 1. NaHSO3 2. HCl (aq) Intermediate->Workup Reduction & Dissolution Workup->Product Acidification & Precipitation

Oxidation of Dodecafluoro-1,8-octanediol.

Pathway 2: Carboxylation of 1,8-Diiodododecafluorooctane

This pathway offers an alternative route starting from a diiodo-functionalized perfluoroalkane. The conversion of organoiodides to carboxylic acids can be achieved through various methods, including Grignard reactions followed by carboxylation or transition metal-catalyzed carbonylation reactions. A direct conversion using an oxidizing agent in the presence of a carbon monoxide source is also a possibility.

Conceptual Experimental Workflow
  • Formation of a Reactive Intermediate: The first step would involve the activation of the C-I bonds in 1,8-Diiodododecafluorooctane. This could potentially be achieved through:

    • Organometallic Formation: Reaction with a metal such as magnesium to form a di-Grignard reagent.

    • Radical Initiation: Using a radical initiator to generate perfluoroalkyl radicals.

  • Carboxylation: The reactive intermediate would then be reacted with a source of carbon dioxide (e.g., dry ice) or carbon monoxide in the presence of a suitable catalyst to introduce the carboxylic acid functionalities at both ends of the molecule.

  • Hydrolysis and Work-up: The resulting carboxylate salt or ester intermediate would be hydrolyzed under acidic conditions to yield the final dicarboxylic acid.

  • Purification: The product would be isolated and purified using standard techniques such as extraction and recrystallization.

Logical Relationship Diagram

Carboxylation_Workflow Start 1,8-Diiodododecafluorooctane Activation Activation of C-I Bonds (e.g., with Mg or radical initiator) Start->Activation Carboxylation Carboxylation (with CO2 or CO/catalyst) Activation->Carboxylation Hydrolysis Acidic Hydrolysis Carboxylation->Hydrolysis Product Dodecafluoro-1,8-octanedioic Acid Hydrolysis->Product

Conceptual workflow for carboxylation.

Safety Precautions

Working with fluorinated compounds and strong oxidizing agents requires strict adherence to safety protocols.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Potassium permanganate is a strong oxidizer and should be handled with care. Avoid contact with combustible materials.

  • Concentrated acids and bases are corrosive and should be handled with extreme caution.

Conclusion

This technical guide has outlined two primary synthetic pathways for the preparation of Dodecafluoro-1,8-octanedioic acid. The oxidation of the corresponding diol is a well-defined and accessible method, while the carboxylation of the diiodo precursor presents a viable alternative, though specific protocols are less documented. Researchers and professionals in drug development can utilize the detailed information and protocols provided herein to synthesize this important fluorinated building block for their research and development endeavors.

References

An In-depth Technical Guide on the Environmental Fate and Transport of Dodecafluorosuberic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and transport of Dodecafluorosuberic acid (DFSA). Given the limited availability of experimental data specific to DFSA, this guide synthesizes information from studies on structurally similar per- and polyfluoroalkyl substances (PFAS), particularly other perfluorinated carboxylic acids (PFCAs), to project the likely environmental behavior of DFSA. This document is intended to serve as a valuable resource for professionals in environmental science and drug development, highlighting key data, experimental methodologies, and areas requiring further investigation.

Physicochemical Properties of this compound

This compound, also known as Perfluorosuberic Acid, is a dicarboxylic acid belonging to the broad class of PFAS. Its physicochemical properties are crucial for understanding its environmental distribution and persistence.[1] A summary of its known and predicted properties is presented in Table 1.

PropertyValueReference/Comment
Synonyms Perfluorosuberic Acid, Perfluoro-1,8-octanedioic Acid, Dodecafluoro-1,8-octanedioic Acid[1][2]
CAS Number 678-45-5[1]
Molecular Formula C₈H₂F₁₂O₄[1][3]
Molecular Weight 390.08 g/mol [1][3]
Physical State White to almost white powder or crystal[2]
Melting Point 139-144 °C[4][5]
Boiling Point 205 °C at 60 mmHg[1]
Water Solubility Data not available. Expected to be water-soluble due to its polar carboxylic acid functional groups.
Vapor Pressure Data not available. Expected to be low due to its high molecular weight and polar nature.
Henry's Law Constant Data not available. Expected to be low, indicating a low tendency to partition from water to air.[6][7]
pKa 0.22 (Predicted)[4]
Log Kₒw Data not available for DFSA. A computed XLogP3-AA value of 3.4 is available for the neutral form. However, as a dicarboxylic acid, it will be ionized at environmental pH, significantly affecting its partitioning behavior.[3]
Log Kₒc Data not available. Sorption is expected to be influenced by soil organic carbon content and mineral surfaces.

Environmental Fate of this compound

The environmental fate of DFSA is governed by its resistance to degradation and its partitioning behavior in different environmental compartments.

Perfluoroalkyl acids are notoriously persistent in the environment due to the strength of the carbon-fluorine bond.[8]

  • Biodegradation: Direct microbial degradation of PFCAs is generally considered to be insignificant under most environmental conditions.[9] While some microorganisms have been shown to transform certain polyfluorinated precursors to PFCAs, the complete mineralization of compounds like DFSA is unlikely.[9] The high degree of fluorination in DFSA makes it resistant to enzymatic attack.

  • Photodegradation: PFCAs are generally resistant to photolysis under natural sunlight conditions. However, studies have shown that they can be degraded by short-wavelength ultraviolet (UV) light, such as 185 nm (vacuum UV), a process not prevalent in the natural environment.[10] The primary mechanism of photodegradation for PFCAs involves decarboxylation, leading to the formation of shorter-chain perfluorinated compounds. For a dicarboxylic acid like DFSA, this process could potentially occur at both ends of the molecule.

  • Hydrolysis: Due to the stability of the C-F and C-C bonds in the perfluorinated chain, hydrolysis is not considered a significant degradation pathway for DFSA under typical environmental pH and temperature conditions.

The mobility of DFSA in the environment is dictated by its partitioning between soil, water, and air.

  • Atmospheric Transport: Due to its expected low vapor pressure, the long-range atmospheric transport of DFSA in the gaseous phase is unlikely. However, like other PFCAs, it can be associated with particulate matter and transported in the atmosphere, leading to deposition in remote areas.[10][11] Sea spray aerosol has also been identified as a potential transport mechanism for PFAAs.[12]

  • Mobility in Soil and Water: With a predicted low pKa, DFSA will exist predominantly as a dianion in most environmental systems. This high water solubility and anionic nature suggest that DFSA is likely to be mobile in soils and aquatic environments.[13] Sorption to soil and sediment is a key process that can retard its movement. The primary mechanisms for the sorption of PFCAs include:

    • Hydrophobic Interactions: Partitioning into soil organic matter is a significant factor, particularly for longer-chain PFCAs.[14]

    • Electrostatic Interactions: As an anion, DFSA can interact with positively charged sites on soil minerals (e.g., iron and aluminum oxides) and organic matter, especially at lower pH.[13]

    • Cation Bridging: Divalent and trivalent cations (e.g., Ca²⁺, Fe³⁺) can act as bridges between the negatively charged carboxylate groups of DFSA and negatively charged soil surfaces.[15][16]

The following diagram illustrates the key environmental fate and transport pathways for DFSA.

Environmental_Fate_and_Transport_of_DFSA DFSA_Source DFSA Sources (Industrial Discharge, etc.) Soil Soil DFSA_Source->Soil Leaching/Spills Surface_Water Surface Water DFSA_Source->Surface_Water Runoff/Discharge Groundwater Groundwater Soil->Groundwater Leaching Soil->Surface_Water Runoff Groundwater->Surface_Water Discharge Atmosphere Atmosphere (Particulate-bound) Surface_Water->Atmosphere Sea Spray Biota Biota Surface_Water->Biota Bioaccumulation Sediment Sediment Surface_Water->Sediment Sorption/ Deposition Atmosphere->Soil Deposition Atmosphere->Surface_Water Deposition Sediment->Surface_Water Resuspension

Figure 1: Environmental fate and transport pathways of DFSA.

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all routes of exposure (e.g., water, food, sediment). It is a critical factor in assessing the environmental risk of a chemical. For PFCAs, bioaccumulation potential generally increases with the length of the perfluorinated carbon chain.[17] However, the presence of two carboxylic acid groups in DFSA may influence its uptake and elimination kinetics compared to monocarboxylic PFCAs of similar chain length. Shorter-chain PFCAs are generally eliminated more rapidly from biological systems.[17]

Quantitative measures of bioaccumulation include the Bioconcentration Factor (BCF), which considers uptake from water only, and the Bioaccumulation Factor (BAF), which includes all routes of exposure. While specific BCF and BAF values for DFSA are not available, it is anticipated that it would have some potential to bioaccumulate, particularly in protein-rich tissues like the liver and blood, which is a characteristic of PFAAs.[17]

Experimental Protocols

The analysis of DFSA in environmental matrices requires sensitive and specific analytical methods due to its low concentrations and the complexity of the samples. The following sections outline general experimental protocols based on established methods for other PFCAs.

  • Water Samples: Collect water samples in polypropylene bottles. Upon receipt at the laboratory, spike with a known amount of a suitable isotopically labeled internal standard (e.g., ¹³C-DFSA).

  • Soil and Sediment Samples: Collect soil and sediment samples in polypropylene containers. Air-dry the samples, sieve to remove large debris, and homogenize. Spike a subsample with an isotopically labeled internal standard.

  • Biota Samples: Collect tissue samples and store them frozen. Homogenize the tissue and spike with an isotopically labeled internal standard.

  • Water (Solid-Phase Extraction - SPE):

    • Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by deionized water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with a solution such as an acetate buffer to remove interferences.

    • Elute the analytes with a basic methanolic solution (e.g., methanol with ammonium hydroxide).

    • Evaporate the eluate to near dryness and reconstitute in a suitable solvent (e.g., methanol/water).

  • Soil/Sediment (Solvent Extraction):

    • Extract the sample with a solvent mixture, such as acetonitrile or methanol, often under alkaline conditions to ensure DFSA is in its anionic form.

    • Use techniques like shaking, sonication, or accelerated solvent extraction (ASE).

    • Centrifuge the sample and collect the supernatant.

    • Concentrate the extract and proceed to cleanup.

  • Biota (Solvent Extraction):

    • Extract the homogenized tissue with a solvent like acetonitrile or methanol, often with the addition of a strong base (e.g., KOH) to digest the tissue matrix.

    • Shake or sonicate the sample.

    • Centrifuge and collect the supernatant.

    • Concentrate the extract for cleanup.

To remove co-extracted interferences, a cleanup step is often necessary. This can involve passing the concentrated extract through a solid-phase extraction cartridge (e.g., containing graphitized carbon) to retain interfering substances.

The standard analytical technique for the quantification of DFSA is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

  • Chromatographic Separation:

    • Column: A C18 or other suitable reversed-phase column.

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the native DFSA and its labeled internal standard.

The following diagram illustrates a typical analytical workflow for the determination of DFSA in environmental samples.

Analytical_Workflow Sample_Collection Sample Collection (Water, Soil, Biota) Internal_Standard Spiking with Isotopically Labeled Internal Standard Sample_Collection->Internal_Standard Extraction Extraction Internal_Standard->Extraction SPE Solid-Phase Extraction (Water) Extraction->SPE Water Samples Solvent_Extraction Solvent Extraction (Soil, Biota) Extraction->Solvent_Extraction Solid Samples Cleanup Extract Cleanup (e.g., Carbon Cartridge) SPE->Cleanup Solvent_Extraction->Cleanup Analysis HPLC-MS/MS Analysis Cleanup->Analysis Quantification Quantification using Internal Standard Analysis->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Figure 2: General analytical workflow for DFSA analysis.

Conclusions and Future Research Directions

This compound is expected to be a persistent and mobile compound in the environment, with some potential for bioaccumulation. Its fate and transport are likely governed by processes similar to those of other perfluorinated carboxylic acids. However, there is a significant lack of empirical data specifically for DFSA. To better assess its environmental risk, future research should focus on:

  • Determining key physicochemical properties: Experimental determination of water solubility, vapor pressure, Henry's Law constant, and octanol-water partition coefficient is crucial for accurate environmental modeling.

  • Investigating degradation rates: Studies on the photodegradation and biodegradation of DFSA under environmentally relevant conditions are needed to ascertain its true persistence.

  • Quantifying soil and sediment sorption: Measuring Kd and Koc values in various soil and sediment types will improve predictions of its mobility.

  • Assessing bioaccumulation potential: Conducting laboratory and field studies to determine the BCF and BAF of DFSA in relevant aquatic and terrestrial organisms is essential.

  • Environmental monitoring: Developing and applying sensitive analytical methods to monitor for the presence and concentrations of DFSA in various environmental media will provide a clearer picture of its occurrence and potential impact.

This technical guide provides a foundational understanding of the environmental fate and transport of this compound based on current scientific knowledge of related compounds. It is imperative that further research be conducted to fill the existing data gaps and refine our understanding of this specific PFAS.

References

Preliminary Toxicity Profile of Dodecafluorosuberic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific toxicological data for Dodecafluorosuberic acid (DFSA) is not publicly available. This guide provides a preliminary toxicological overview based on data from structurally similar long-chain perfluoroalkyl carboxylic acids (PFCAs), general principles of Per- and Polyfluoroalkyl Substances (PFAS) toxicology, and standardized testing protocols. This information is intended for researchers, scientists, and drug development professionals to inform initial safety assessments and guide future research.

Introduction

This compound (DFSA), a perfluoroalkyl carboxylic acid, belongs to the broader class of Per- and Polyfluoroalkyl Substances (PFAS). Due to their widespread use and environmental persistence, the toxicological profiles of many PFAS are under intense scrutiny. While direct toxicity data for DFSA is lacking, a "read-across" approach using data from analogous long-chain PFCAs can provide valuable preliminary insights into its potential hazards. This document summarizes available toxicity data for structurally related PFCAs, outlines relevant experimental protocols, and describes potential mechanisms of toxicity.

Quantitative Toxicity Data for Structurally Related Long-Chain PFCAs

The following tables summarize repeated-dose and reproductive/developmental toxicity data for Perfluorododecanoic acid (PFDoA, C12) and Perfluoroundecanoic acid (PFUA, C11), which are structurally similar to DFSA. These values provide an initial estimate of the potential toxicity of DFSA.

Table 1: Repeated Dose Toxicity of Structurally Similar PFCAs

CompoundSpeciesRoute of AdministrationDurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects Observed at LOAEL
Perfluorododecanoic acid (PFDoA)RatGavage42-47 days0.10.5Liver hypertrophy, necrosis, and inflammatory cholestasis.[1]
Perfluoroundecanoic acid (PFUA)RatGavage-0.10.3Centrilobular hypertrophy of hepatocytes.[2]

Table 2: Reproductive and Developmental Toxicity of Structurally Similar PFCAs

CompoundSpeciesRoute of AdministrationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects Observed at LOAEL
Perfluorododecanoic acid (PFDoA)RatGavage0.52.5Decreased spermatid and spermatozoa counts in males; continuous diestrous in females; death of females during late pregnancy.[1]
Perfluoroundecanoic acid (PFUA)RatGavage0.31.0Lowered body weight of pups at birth and inhibited body weight gain after birth.[2]

Experimental Protocols

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical toxicity.

This study design is often used for initial hazard characterization of chemicals like PFAS.

  • Animal Model: Typically, Sprague-Dawley rats are used.

  • Dose Administration: The test substance is administered daily by oral gavage. A control group receives the vehicle (e.g., corn oil).

  • Dosage Groups: At least three dose levels and a control group are used.

  • Duration: For repeated dose toxicity assessment in males, administration continues for at least 28 days. For females, dosing occurs throughout mating, gestation, and lactation.

  • Mating: After a pre-mating dosing period, one male and one female are paired for mating.

  • Observations (Repeated Dose Toxicity):

    • Clinical signs of toxicity are observed daily.

    • Body weight and food consumption are measured weekly.

    • Hematology and clinical biochemistry parameters are analyzed at the end of the study.

    • At necropsy, organ weights are recorded, and a comprehensive histopathological examination is performed.

  • Observations (Reproductive/Developmental Toxicity):

    • Mating and fertility indices are calculated.

    • Gestation length, parturition, and maternal behavior are monitored.

    • Offspring are examined for viability, sex ratio, body weight, and any clinical signs of toxicity or gross abnormalities.

The comet assay is a sensitive method for detecting DNA damage in cells.

  • Cell Line: A relevant cell line, such as human liver cancer cells (HepG2), is often used to assess the genotoxicity of substances that may undergo metabolic activation in the liver.[3]

  • Exposure: Cells are exposed to various concentrations of the test substance for a defined period.

  • Cell Lysis: The cells are embedded in agarose on a microscope slide and then lysed to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric current is applied. DNA with strand breaks will migrate from the nucleoid towards the anode, forming a "comet tail."

  • Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Potential Mechanisms of Toxicity and Signaling Pathways

While the specific molecular mechanisms of DFSA toxicity are unknown, research on other long-chain PFAS suggests the involvement of the following signaling pathways.

Many long-chain PFAS are known activators of PPARα, a nuclear receptor that plays a key role in lipid metabolism, particularly in the liver.[4][5][6] Activation of PPARα can lead to the upregulation of genes involved in fatty acid oxidation.[5] While this is a normal physiological process, excessive or prolonged activation by xenobiotics like PFAS can lead to adverse effects such as liver enlargement and tumors in rodents.[6]

Recent studies indicate that some PFAS can modulate the TGF-β signaling pathway, which is involved in a wide range of cellular processes including cell growth, differentiation, and immune responses.[7][8][9][10] Dysregulation of this pathway is associated with inflammation and fibrosis.[9][10] For example, Perfluorooctanoic acid (PFOA) has been shown to disrupt the TGF-β1/Smad signaling pathway in lung tissue, leading to inflammation and fibrosis.[9]

Visualizations

G cluster_pre_mating Pre-mating Phase cluster_mating_gestation Mating & Gestation cluster_postnatal Postnatal Phase cluster_endpoints Endpoint Analysis A Acclimatization (Animals) B Dose Group Assignment (Male & Female Rats) A->B C Daily Dosing (e.g., 28 days) B->C D Mating (1 Male : 1 Female) C->D E Continued Daily Dosing (Females) D->E K Reproductive Indices (Fertility, Gestation Length) D->K F Gestation Period E->F G Parturition & Lactation F->G H Continued Dosing of Dams G->H I Offspring Evaluation G->I J Adult Necropsy (Organ Weights, Histopathology) H->J L Developmental Toxicity (Pup Viability, Growth) I->L

Caption: Workflow for a combined repeated dose and reproductive/developmental toxicity study.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR1 TGF-β Receptor I SMAD23 SMAD2/3 TGFBR1->SMAD23 phosphorylates TGFBR2 TGF-β Receptor II TGFBR2->TGFBR1 activates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex TargetGenes Target Gene Expression SMAD_complex->TargetGenes translocates to nucleus & regulates CellularResponses Cellular Responses (e.g., Inflammation, Fibrosis) TargetGenes->CellularResponses leads to TGFB TGF-β Ligand TGFB->TGFBR2 PFAS PFAS PFAS->TGFBR1 may interfere PFAS->SMAD23 may interfere

References

Unraveling the Industrial Origins of Perfluorosuberic Acid: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Perfluorosuberic acid (PFSA), a highly fluorinated dicarboxylic acid also known as dodecafluorosuberic acid, is a specialized chemical primarily utilized as a monomer in the synthesis of advanced polymers, high-performance surfactants, and corrosion-resistant coatings. While not a household name like its more infamous per- and polyfluoroalkyl substance (PFAS) relatives, understanding its industrial lifecycle is critical for researchers, scientists, and drug development professionals. This technical guide synthesizes available information on the industrial sources of Perfluorosuberic acid, though specific quantitative data on its presence in industrial waste streams remains elusive in publicly accessible literature.

Primary Industrial Application: A Building Block for Performance Materials

The principal industrial role of Perfluorosuberic acid (CAS No. 678-45-5) is as a fundamental component in the creation of specialty fluoropolymers. Its unique structure, featuring a perfluorinated carbon chain and two carboxylic acid functional groups, imparts desirable properties such as exceptional thermal and chemical stability to the resulting polymers. These polymers find application in niche, high-performance sectors where resistance to harsh environments is paramount.

Beyond polymers, Perfluorosuberic acid is a precursor in the manufacturing of specialized surfactants. These surfactants are leveraged in various industrial processes for their ability to reduce surface tension and create stable emulsions, particularly in aggressive chemical environments. Furthermore, its application extends to the formulation of corrosion-resistant coatings designed to protect surfaces in demanding industrial settings.

Unclear Origins: Production vs. Byproduct

A significant knowledge gap exists regarding the common industrial sources of Perfluorosuberic acid. It is not definitively clear from available information whether this compound is manufactured on a large, dedicated scale to meet industrial demand for its monomeric properties, or if it primarily arises as a byproduct of other fluorochemical manufacturing processes.

It is plausible that Perfluorosuberic acid could be an unintended byproduct in the production of other fluoropolymers or fluorinated substances. The complex nature of fluorochemistry can lead to the formation of a wide array of perfluorinated compounds during synthesis and purification processes. However, specific industrial processes that are known to generate Perfluorosuberic acid as a significant byproduct are not well-documented in scientific and technical literature.

The Challenge of Detection: A Lack of Quantitative Data and Standardized Protocols

A comprehensive search for quantitative data regarding the concentrations of Perfluorosuberic acid in industrial wastewater, effluents, or environmental samples near manufacturing facilities did not yield specific figures. This lack of data hinders a thorough assessment of its environmental footprint and potential for human exposure through industrial channels.

A generalized workflow for the analysis of PFCAs in industrial wastewater is presented below. It is important to note that this is a representative protocol and would require specific validation for Perfluorosuberic acid.

Representative Analytical Workflow for PFCAs in Industrial Wastewater

Analytical Workflow for PFCAs in Industrial Wastewater cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample_Collection Wastewater Sample Collection Filtration Filtration to Remove Particulates Sample_Collection->Filtration Initial Cleanup SPE Solid-Phase Extraction (SPE) Filtration->SPE Analyte Isolation Elution Elution with Organic Solvent SPE->Elution Analyte Recovery Concentration Concentration of Eluate Elution->Concentration Sample Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Injection Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Data Acquisition

A generalized workflow for the analysis of perfluorinated carboxylic acids (PFCAs) in industrial wastewater samples.

Signaling Pathways and Logical Relationships

Currently, there is no information available in the scientific literature describing specific signaling pathways associated with Perfluorosuberic acid in the context of its industrial use or biological effects. The logical relationship of its industrial use is straightforward: its chemical properties make it a valuable monomer for producing materials with high thermal and chemical resistance.

The following diagram illustrates the logical relationship between the properties of Perfluorosuberic acid and its industrial applications.

Industrial Application Logic PFSA Perfluorosuberic Acid (PFSA) Properties Unique Properties: - Perfluorinated Backbone - Dicarboxylic Acid Functionality PFSA->Properties Benefits Imparts: - High Thermal Stability - High Chemical Resistance - Surface Activity Properties->Benefits Applications Industrial Applications Benefits->Applications Polymers Specialty Polymers Applications->Polymers Surfactants High-Performance Surfactants Applications->Surfactants Coatings Corrosion-Resistant Coatings Applications->Coatings

An In-depth Technical Guide on the Presence of Dodecafluorosuberic Acid in Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dodecafluorosuberic acid, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic chemical with potential persistence in the environment. This technical guide provides a comprehensive overview of the current knowledge regarding its presence in consumer products. Due to a lack of specific quantitative data for this compound, this guide presents a generalized framework for its detection and analysis based on methodologies used for similar short-chain perfluoroalkyl acids. The document includes a detailed, representative experimental protocol for the analysis of such compounds in consumer product matrices and a visual workflow to guide researchers.

Introduction

This compound (CAS 678-45-5), also known as perfluorosuberic acid, is a dicarboxylic acid belonging to the vast group of per- and polyfluoroalkyl substances (PFAS). While the broader class of PFAS has been identified in various consumer products, specific data on the presence and concentration of this compound remains largely unavailable in the public domain. This guide aims to bridge this knowledge gap by providing a technical framework for its potential analysis in consumer goods.

Quantitative Data Summary

A comprehensive search of scientific literature, regulatory databases, and public reports did not yield specific quantitative data for the concentration of this compound in consumer products. The table below is presented as a template for researchers to populate as data becomes available.

Product CategoryProduct Sub-CategorySpecific Product (Brand)This compound Concentration (ng/g or ng/mL)Analytical MethodReference
Textiles ApparelOutdoor wearData Not AvailableLC-MS/MS-
Home textilesCarpets, upholsteryData Not AvailableLC-MS/MS-
Food Packaging Paper and paperboardFast food wrappers, microwave popcorn bagsData Not AvailableLC-MS/MS-
Plastics-Data Not AvailableLC-MS/MS-
Cosmetics Skin careLotions, creamsData Not AvailableLC-MS/MS-
MakeupFoundation, powdersData Not AvailableLC-MS/MS-
Household Products Cleaning agents-Data Not AvailableLC-MS/MS-
Waxes and polishes-Data Not AvailableLC-MS/MS-

Experimental Protocol: Analysis of Short-Chain Perfluoroalkyl Acids in Consumer Products

The following is a representative experimental protocol for the extraction and quantification of short-chain perfluoroalkyl acids, such as this compound, from a solid consumer product matrix (e.g., textile, paper). This protocol is based on established methods for similar analytes and should be optimized and validated for the specific matrix and target compound.

3.1. Objective: To quantify the concentration of this compound in a solid consumer product sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.2. Materials and Reagents:

  • Solvents: Methanol (MeOH), Acetonitrile (ACN), Water (LC-MS grade)

  • Reagents: Ammonium hydroxide (NH₄OH), Acetic acid (CH₃COOH), Formic acid (HCOOH)

  • Standards: this compound analytical standard, Isotopically labeled internal standard (e.g., ¹³C₄-PFOS)

  • Solid Phase Extraction (SPE): Weak anion exchange (WAX) cartridges

  • Equipment: High-speed centrifuge, vortex mixer, solvent evaporator, LC-MS/MS system

3.3. Sample Preparation and Extraction:

  • Sample Homogenization: A representative portion of the solid sample (1-5 g) is cryogenically ground to a fine powder to ensure homogeneity.

  • Spiking with Internal Standard: The homogenized sample is spiked with a known concentration of the isotopically labeled internal standard to correct for matrix effects and recovery losses.

  • Solvent Extraction:

    • The spiked sample is placed in a polypropylene centrifuge tube.

    • An extraction solvent, typically methanol or a mixture of methanol and acetonitrile, is added.

    • The sample is vortexed vigorously for 1-2 minutes.

    • The sample is then sonicated in a water bath for 15-30 minutes.

    • The sample is centrifuged at high speed (e.g., 10,000 x g) for 10 minutes.

    • The supernatant is carefully collected.

    • The extraction process is repeated two more times, and the supernatants are combined.

  • Extract Concentration: The combined supernatant is concentrated to a smaller volume (e.g., 1-2 mL) under a gentle stream of nitrogen.

3.4. Extract Cleanup (Solid Phase Extraction - SPE):

  • Cartridge Conditioning: A WAX SPE cartridge is conditioned sequentially with methanol and water.

  • Sample Loading: The concentrated extract, diluted with water, is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a solution of acetic acid in water to remove interferences.

  • Elution: The target analytes are eluted from the cartridge using a basic methanolic solution (e.g., 2% ammonium hydroxide in methanol).

  • Final Concentration: The eluate is evaporated to near dryness and reconstituted in a final volume of mobile phase for LC-MS/MS analysis.

3.5. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with a modifier (e.g., 20 mM ammonium acetate).

    • Mobile Phase B: Methanol or Acetonitrile.

    • Gradient: A gradient elution program is used to separate the analytes.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

3.6. Quality Control:

  • Method Blank: A blank sample is processed alongside the test samples to check for contamination.

  • Matrix Spike: A pre-extracted sample is spiked with a known amount of the analyte to assess matrix effects.

  • Continuing Calibration Verification (CCV): A calibration standard is analyzed periodically to ensure instrument stability.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound in consumer products.

Analytical_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis cluster_result Result Sample Consumer Product Sample Homogenization Homogenization Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Concentration1 Concentration Extraction->Concentration1 SPE Solid Phase Extraction (SPE) Concentration1->SPE Concentration2 Final Concentration & Reconstitution SPE->Concentration2 LCMS LC-MS/MS Analysis Concentration2->LCMS Data Data Acquisition & Processing LCMS->Data Quantification Quantification of this compound Data->Quantification

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Dodecafluorosuberic Acid (PFDoDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of Dodecafluorosuberic acid (PFDoDA), a long-chain perfluoroalkyl carboxylic acid (PFCA). The methodologies outlined are primarily centered around the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for the quantification of per- and polyfluoroalkyl substances (PFAS) due to its high sensitivity and selectivity.[1][2]

Introduction to PFDoDA Analysis

This compound (PFDoDA), a member of the PFAS family, is an emerging contaminant of concern due to its persistence, bioaccumulative potential, and suspected toxicity. Accurate and reliable analytical methods are crucial for monitoring its presence in various environmental and biological matrices. LC-MS/MS has become the technique of choice for these analyses, offering the necessary sensitivity to detect the low concentrations at which these compounds are often found.[1][2][3]

A critical consideration in PFAS analysis is the potential for contamination from laboratory equipment and reagents. It is imperative to avoid the use of any materials containing polytetrafluoroethylene (PTFE) or other fluoropolymers in sample collection, preparation, and analysis to prevent background contamination.[4]

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of PFDoDA and other PFAS from various studies. These values can serve as a benchmark for researchers developing and validating their own analytical methods.

Table 1: Quantitative Performance Data for PFDoDA in Water Samples

Analytical MethodMatrixLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)Reference
On-line SPE-UHPLC-MS/MSDrinking and Surface Water0.2 - 5.01 - 2076 - 134[3]
SPE-LC/MS/MSDrinking and Surface Water0.14 - 14-76 - 119 (Drinking Water), 72 - 120 (Surface Water)[2]
LC-MS/MSEnvironmental Waters0.6 - 5.4-84 - 113[1]

Table 2: Quantitative Performance Data for PFDoDA in Biological Matrices

Analytical MethodMatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Reference
UHPLC-MS/MSDried Blood Spots0.4->80%[5]
UHPLC-MS/MSPlasma/Serum--70 - 89[6][7]

Experimental Protocols

The following are detailed protocols for the analysis of PFDoDA in various matrices.

Protocol 1: Analysis of PFDoDA in Drinking and Surface Water using On-line Solid Phase Extraction (SPE) coupled to LC-MS/MS

This protocol is adapted from an on-line SPE-UHPLC-MS/MS method for the simultaneous determination of several perfluorinated compounds in water.[3]

Materials:

  • Methanol (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • PFDoDA analytical standard

  • Isotopically labeled PFDoDA internal standard (SIL-IS)

  • SPE cartridges (Weak Anion Exchange - WAX)

  • LC-MS/MS system with an on-line SPE module

Sample Preparation:

  • Collect water samples in polypropylene bottles.

  • Acidify 10 mL of the water sample to pH 3 with formic acid.

  • Spike the sample with an appropriate concentration of the isotopically labeled internal standard (e.g., 25 µL of a 40 ng/mL solution).[3]

On-line SPE Procedure:

  • Loading: Load 5 mL of the prepared sample onto the SPE preconcentration column.

  • Elution: After loading, switch the valve to place the preconcentration column in-line with the analytical column. The analytes are then eluted from the SPE column and transferred to the analytical column using the LC mobile phase gradient.

LC-MS/MS Parameters:

  • LC Column: A suitable C18 column (e.g., ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm).[8]

  • Mobile Phase A: 2 mM ammonium acetate with 5% methanol in water.[3]

  • Mobile Phase B: Methanol.[3]

  • Flow Rate: 0.3 mL/min.[8]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, and then returning to initial conditions for re-equilibration.

  • Injection Volume: Determined by the on-line SPE system.

  • Ionization: Electrospray ionization (ESI) in negative mode.[8]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions specific for PFDoDA and its labeled internal standard.

Protocol 2: Analysis of PFDoDA in Human Plasma/Serum using Protein Precipitation

This protocol utilizes a simple and rapid protein precipitation method, suitable for high-throughput analysis.[6][7]

Materials:

  • Methanol (LC-MS grade)

  • PFDoDA analytical standard

  • Isotopically labeled PFDoDA internal standard

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Sample Preparation:

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube or a well of a 96-well plate.[6]

  • Add 20 µL of the isotopically labeled internal standard solution.[6]

  • Gently mix for 5 minutes.[6]

  • Add 380 µL of methanol to precipitate the proteins.[6]

  • Vortex the mixture for 5 minutes.[6]

  • Centrifuge the sample at 400 x g for 15 minutes.[6]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • LC Column: A suitable C18 column.

  • Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid or 20 mM ammonium acetate).

  • Mobile Phase B: Methanol or acetonitrile.

  • Flow Rate: A typical flow rate for UHPLC is between 0.3 and 0.5 mL/min.

  • Gradient: A gradient elution program to separate PFDoDA from other components.

  • Injection Volume: 2-10 µL.

  • Ionization: ESI in negative mode.

  • MS/MS Detection: MRM of PFDoDA and its internal standard.

Protocol 3: Analysis of PFDoDA in Soil using Solid-Phase Extraction (SPE)

This protocol describes a general approach for the extraction and cleanup of PFDoDA from soil samples.

Materials:

  • Methanol (LC-MS grade)

  • Ammonium hydroxide

  • PFDoDA analytical standard

  • Isotopically labeled PFDoDA internal standard

  • Centrifuge tubes

  • Shaker/sonicator

  • SPE cartridges (e.g., WAX)[9]

Sample Preparation and Extraction:

  • Weigh 5 g of the homogenized soil sample into a centrifuge tube.

  • Spike the sample with the isotopically labeled internal standard.

  • Add a suitable extraction solvent, such as methanol.

  • Shake or sonicate the sample for a defined period (e.g., 30 minutes).[10]

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction step with fresh solvent.

  • Combine the supernatants.

SPE Cleanup:

  • Condition a WAX SPE cartridge with methanol followed by water.

  • Load the combined extract onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analytes with a small volume of ammoniated methanol (e.g., 0.1% ammonium hydroxide in methanol).

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • The LC-MS/MS parameters would be similar to those described in Protocol 1 for water analysis.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_water cluster_sample_prep Sample Preparation cluster_online_spe On-line SPE cluster_analysis Analysis s1 Collect Water Sample s2 Acidify to pH 3 s1->s2 s3 Spike with Internal Standard s2->s3 spe1 Load Sample s3->spe1 spe2 Elute to LC spe1->spe2 lc LC Separation spe2->lc ms MS/MS Detection lc->ms experimental_workflow_plasma cluster_sample_prep Sample Preparation cluster_analysis Analysis p1 Plasma/Serum Sample p2 Add Internal Standard p1->p2 p3 Add Methanol p2->p3 p4 Vortex p3->p4 p5 Centrifuge p4->p5 p6 Collect Supernatant p5->p6 lc LC Separation p6->lc ms MS/MS Detection lc->ms experimental_workflow_soil cluster_extraction Extraction cluster_spe_cleanup SPE Cleanup cluster_analysis Analysis so1 Soil Sample so2 Spike with Internal Standard so1->so2 so3 Solvent Extraction so2->so3 so4 Centrifuge & Collect Supernatant so3->so4 spe1 Load Extract so4->spe1 spe2 Wash spe1->spe2 spe3 Elute spe2->spe3 spe4 Concentrate & Reconstitute spe3->spe4 lc LC Separation spe4->lc ms MS/MS Detection lc->ms

References

Application Note: Quantitative Analysis of Dodecafluorosuberic Acid (PFDoDA) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodecafluorosuberic acid (PFDoDA), a type of per- and polyfluoroalkyl substance (PFAS), is a persistent environmental contaminant of increasing concern due to its potential for bioaccumulation and adverse health effects. Accurate and sensitive quantification of PFDoDA in various matrices is crucial for environmental monitoring, toxicology studies, and human exposure assessment. This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the analysis of PFDoDA.

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.

1. Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for two common matrices: plasma/serum and water.

1.1. Plasma/Serum Samples: Protein Precipitation

This method is suitable for the rapid extraction of PFDoDA from plasma or serum.[1][2]

  • Materials:

    • Methanol (LC-MS grade)

    • Polypropylene microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of plasma or serum sample into a 1.5 mL polypropylene microcentrifuge tube.

    • Add 300 µL of ice-cold methanol to the sample.

    • Add an appropriate amount of isotopically labeled internal standard (e.g., ¹³C₂-PFDoDA).

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

    • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean polypropylene autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

1.2. Water Samples: Solid-Phase Extraction (SPE)

This method is ideal for concentrating PFDoDA from water samples and removing potential interferences.[3]

  • Materials:

    • Weak Anion Exchange (WAX) SPE cartridges

    • Methanol (LC-MS grade)

    • Ammonium hydroxide (NH₄OH)

    • Formic acid

    • Nitrogen evaporator

    • Polypropylene tubes

  • Procedure:

    • Cartridge Conditioning: Condition the WAX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Load 100 mL of the water sample (acidified to pH 4 with formic acid) onto the cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove unretained interferences.

    • Elution: Elute the analytes with 5 mL of methanol containing 2% ammonium hydroxide.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[4]

    • Mobile Phase A: 20 mM ammonium acetate in water.[5]

    • Mobile Phase B: Methanol.[5]

    • Gradient:

      • 0-1 min: 30% B

      • 1-8 min: 30-95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 30% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.[3]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for PFDoDA should be optimized for the instrument being used. A common transition is:

      • PFDoDA: Precursor ion (m/z) 613 -> Product ion (m/z) 569

    • Instrument Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 350°C

      • Collision Gas: Argon

      • Nebulizer Gas: Nitrogen

3. Data Analysis and Quantification

Quantification is typically performed using an internal standard method. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of PFDoDA in the samples is then determined from this calibration curve.

Data Presentation

The following table summarizes typical quantitative data for the LC-MS/MS analysis of PFDoDA. The exact values can vary depending on the specific instrumentation, matrix, and method validation.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.05 - 0.1 ng/mL[6]
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mL[2][7]
Linearity (R²) > 0.99[2][8]
Precision (%RSD) < 15%[2][9]
Accuracy/Recovery (%) 85 - 115%[2][9]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of this compound.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Water) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (Protein Precipitation or SPE) InternalStandard->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Application Note: Solid-Phase Extraction (SPE) of Perfluorosuberic Acid (PFSA) from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Perfluorosuberic acid (PFSA, C₈H₂F₁₂O₄) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals of significant environmental and health concern due to their persistence, bioaccumulation, and potential toxicity. Accurate quantification of PFSA in aqueous matrices is crucial for environmental monitoring and toxicological studies. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of PFAS from water samples prior to instrumental analysis.[1]

This application note provides a detailed protocol for the solid-phase extraction of Perfluorosuberic acid from water, based on the principles outlined in United States Environmental Protection Agency (EPA) Method 1633.[2][3] This method utilizes a dual-phase SPE cartridge containing Weak Anion Exchange (WAX) and graphitized carbon black (GCB) to ensure effective retention of acidic PFAS like PFSA and removal of matrix interferences.[4] The subsequent analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol

This protocol is a comprehensive procedure for the extraction of Perfluorosuberic acid from water samples. Laboratories should perform their own optimization and validation based on their specific equipment and sample matrices.

1. Materials and Reagents

  • SPE Cartridges: Dual-layer Weak Anion Exchange (WAX) and Graphitized Carbon Black (GCB) SPE cartridges (e.g., 200 mg WAX / 50 mg GCB, 6 mL).

  • Solvents and Reagents:

    • Methanol (HPLC or LC-MS grade)

    • Reagent Water (PFAS-free)

    • Ammonium hydroxide (ACS grade)

    • Formic acid (≥98%)

  • Solutions:

    • 1% Methanolic Ammonium Hydroxide: Carefully add 10 mL of ammonium hydroxide to 990 mL of methanol.

    • 0.3 M Formic Acid: Add 11.5 mL of formic acid to 1 L of reagent water.

  • Apparatus:

    • SPE vacuum manifold

    • Nitrogen evaporation system

    • Polypropylene sample containers (500 mL) and centrifuge tubes (15 mL) - Note: Avoid glass and any fluorinated plastics (e.g., PTFE) to prevent background contamination.[4]

    • Analytical balance

    • Vortex mixer

2. Sample Preparation and Pretreatment

  • Collect water samples in polypropylene containers.

  • Homogenize the sample by inverting the container several times.

  • Measure 500 mL of the water sample into a clean polypropylene container.

  • Check the sample pH. It should be between 6.0 and 7.0. If necessary, adjust the pH using 50% formic acid or ammonium hydroxide.[3]

  • Spike the sample with isotopically labeled internal standards as required by the analytical method (e.g., EPA 1633) to monitor extraction efficiency.[5]

3. Solid-Phase Extraction (SPE) Procedure

The following steps should be performed using an SPE vacuum manifold.

Step 1: Cartridge Conditioning

  • Place the WAX/GCB SPE cartridge on the vacuum manifold.

  • Wash the cartridge with 15 mL of 1% methanolic ammonium hydroxide.

  • Follow with 5 mL of 0.3 M formic acid.

  • Equilibrate the cartridge with 15 mL of reagent water. Crucially, do not allow the sorbent bed to go dry at any point during conditioning.[3]

Step 2: Sample Loading

  • Load the 500 mL water sample onto the conditioned SPE cartridge.

  • Adjust the vacuum to achieve a consistent flow rate of approximately 5 mL/min. A flow rate exceeding this may result in poor analyte recovery.[6]

Step 3: Cartridge Washing (Interference Elution)

  • After the entire sample has passed through the cartridge, rinse the sample bottle with two separate 5 mL aliquots of reagent water and pass these rinses through the cartridge.

  • Rinse the sample bottle with 5 mL of a 1:1 mixture of 0.1 M formic acid/methanol and pass this through the cartridge.

  • Dry the cartridge thoroughly by applying a high vacuum (15-20 in. Hg) for a minimum of 15 minutes to remove residual water.

Step 4: Analyte Elution

  • Place a clean 15 mL polypropylene collection tube under the cartridge spout.

  • Rinse the original sample bottle with 5 mL of 1% methanolic ammonium hydroxide to recover any adsorbed analytes and add this to the SPE cartridge.

  • Allow the solvent to soak the sorbent bed for 1 minute, then slowly elute the analytes under gravity or with a gentle vacuum.

  • Perform a second elution with another 5 mL aliquot of 1% methanolic ammonium hydroxide to ensure complete recovery.

  • Collect both eluates in the same polypropylene tube.

4. Extract Concentration

  • Place the collected eluate in a nitrogen evaporation system.

  • Evaporate the extract to a final volume of approximately 0.5 mL at 40-50°C.

  • Reconstitute the extract to a final volume of 1.0 mL with a 96:4 methanol:water solution.

  • Vortex the tube for 10-20 seconds to ensure homogeneity. The sample is now ready for LC-MS/MS analysis.

Data Presentation

The following table summarizes the typical method performance criteria for Perfluorosuberic acid based on the guidelines established in EPA Method 1633. Actual laboratory performance may vary.

AnalyteAbbreviationTypical Recovery (%)Method Detection Limit (MDL) (ng/L)Limit of Quantitation (LOQ) (ng/L)
Perfluorosuberic acidPFSA70 - 130%[7]0.3 - 2.01.0 - 5.0

Note: MDL and LOQ are highly dependent on instrument sensitivity and matrix effects. The values presented are typical ranges achievable with modern LC-MS/MS instrumentation.[8]

Experimental Workflow Visualization

The diagram below illustrates the complete workflow for the extraction and analysis of Perfluorosuberic acid from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample_Collection 1. Sample Collection (500 mL in Polypropylene) pH_Adjust 2. pH Adjustment (pH 6.0-7.0) Sample_Collection->pH_Adjust Condition 4. Cartridge Conditioning (WAX/GCB) Spiking 3. Add Internal Standards pH_Adjust->Spiking Spiking->Condition Load 5. Sample Loading (~5 mL/min) Condition->Load Concentrate 8. Extract Concentration (Nitrogen Evaporation) Wash 6. Cartridge Washing Load->Wash Elute 7. Analyte Elution (1% Methanolic NH4OH) Wash->Elute Elute->Concentrate Reconstitute 9. Reconstitution (Methanol/Water) Concentrate->Reconstitute LCMS 10. LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for SPE of Perfluorosuberic acid from water.

This application note details a robust and reliable solid-phase extraction protocol for the determination of Perfluorosuberic acid in water samples. By adhering to the principles of EPA Method 1633, which utilizes a dual-phase WAX/GCB sorbent, this method achieves high analyte recovery and effective removal of matrix interferences. The protocol is suitable for concentrating PFSA to low ng/L levels, making it ideal for environmental monitoring and research applications requiring sensitive and accurate quantification by LC-MS/MS.

References

Application Notes and Protocols for the Determination of Dodecafluorosuberic Acid in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecafluorosuberic acid (DFSA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a dicarboxylic acid of emerging environmental concern. Its persistence and potential for bioaccumulation necessitate robust and reliable analytical methods for its quantification in complex matrices such as soil. These application notes provide detailed protocols for the sample preparation of soil samples for the analysis of DFSA, primarily focusing on Solid-Phase Extraction (SPE) as outlined in U.S. EPA Method 1633 and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. These methods are designed to isolate and concentrate DFSA from soil, enabling accurate determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for achieving accurate and precise quantification of DFSA in soil. The primary goals of sample preparation are to extract the analyte of interest from the complex soil matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE): This is a widely accepted and validated technique for the analysis of PFAS in various environmental matrices, including soil.[1][2][3] U.S. EPA Method 1633, a multilaboratory-validated method, employs SPE with weak anion exchange (WAX) sorbents for the extraction of 40 PFAS compounds, which includes perfluoroalkyl carboxylic acids (PFCAs) like DFSA.[1][4][5] The WAX sorbent effectively captures anionic PFAS, such as DFSA, while allowing interfering substances to be washed away.[2] Often, a cleanup step using graphitized carbon black (GCB) is incorporated to remove additional matrix components.[6]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method has been adapted for the extraction of a wide range of contaminants, including PFAS, from various matrices.[7][8] The method involves a solvent extraction with acetonitrile followed by a salting-out step and a dispersive solid-phase extraction (dSPE) cleanup.[7][8] While not as standardized as EPA Method 1633 for PFAS in soil, it offers a simpler and faster alternative.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) based on U.S. EPA Method 1633

This protocol describes a method for the extraction and cleanup of DFSA from soil samples using Weak Anion Exchange (WAX) Solid-Phase Extraction, consistent with the principles of U.S. EPA Method 1633.

Materials:

  • 50 mL polypropylene centrifuge tubes

  • Methanol (MeOH)

  • 0.3% Ammonium hydroxide in Methanol

  • Reagent water

  • 0.3 M Formic acid

  • 1% Ammonium hydroxide in Methanol

  • Weak Anion Exchange (WAX) SPE cartridges (e.g., 200 mg/6 mL)

  • Graphitized Carbon Black (GCB) for cleanup (can be in a separate cartridge or combined with WAX)

  • Isotopically labeled internal standards for DFSA

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Weighing and Spiking:

    • Weigh 5 g (dry weight equivalent) of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

    • Spike the sample with the isotopically labeled internal standard for DFSA.

    • For quality control, prepare matrix spike and matrix spike duplicate samples by spiking with a known concentration of a certified DFSA standard.

  • Extraction:

    • Add 10 mL of 0.3% ammonium hydroxide in methanol to the centrifuge tube.

    • Vortex the tube for 1 minute to ensure thorough mixing.

    • Place the tube on a mechanical shaker and shake for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean 50 mL polypropylene tube.

    • Repeat the extraction step with another 10 mL of 0.3% ammonium hydroxide in methanol. Combine the supernatants.

  • SPE Cartridge Conditioning:

    • Place the WAX SPE cartridge on the SPE manifold.

    • Condition the cartridge by passing 15 mL of 1% ammonium hydroxide in methanol, followed by 15 mL of methanol, and finally 15 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the combined sample extract onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 15 mL of reagent water to remove hydrophilic interferences.

    • Follow with a wash of 15 mL of a 1:1 solution of 0.1 M formic acid in water and methanol to remove further interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the analytes from the cartridge with 10 mL of 1% ammonium hydroxide in methanol into a clean collection tube.

  • Concentration and Reconstitution:

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen at 50-60°C.

    • Reconstitute the residue in 1 mL of methanol.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: QuEChERS-based Extraction

This protocol provides a modified QuEChERS approach for the extraction of DFSA from soil.

Materials:

  • 50 mL polypropylene centrifuge tubes with screw caps

  • Acetonitrile (ACN)

  • Reagent water

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)

  • Dispersive SPE (dSPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents

  • Isotopically labeled internal standards for DFSA

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Weighing and Hydration:

    • Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

    • Spike the sample with the isotopically labeled internal standard for DFSA.

    • Add 10 mL of reagent water and vortex for 30 seconds to hydrate the soil.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts.

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dSPE cleanup tube.

    • Vortex the dSPE tube for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize expected performance data for the analysis of perfluoroalkyl carboxylic acids (PFCAs), including compounds structurally similar to DFSA, using the described methods. Note that specific data for DFSA may vary depending on the soil matrix and analytical instrumentation.

Table 1: Expected Recovery Rates for PFCAs in Soil using SPE (based on EPA Method 1633 principles)

Analyte ClassTypical Recovery Range (%)
Short-chain PFCAs (C4-C7)70 - 130
This compound (C8 dicarboxylic) 70 - 130 (estimated)
Long-chain PFCAs (C9-C14)60 - 120

Recovery data is often reported for a range of PFAS, and specific values for DFSA are limited in publicly available literature. The estimated range is based on the performance of other PFCAs within EPA Method 1633.

Table 2: Expected Limits of Detection (LOD) and Quantification (LOQ) for PFCAs in Soil

Analyte ClassTypical LOD (ng/g)Typical LOQ (ng/g)
Short-chain PFCAs (C4-C7)0.1 - 0.50.3 - 1.5
This compound (C8 dicarboxylic) 0.2 - 1.0 (estimated) 0.6 - 3.0 (estimated)
Long-chain PFCAs (C9-C14)0.2 - 1.00.6 - 3.0

LOD and LOQ are highly dependent on the sensitivity of the LC-MS/MS instrument. The values presented are typical for modern instrumentation.

Visualization of Experimental Workflows

SPE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation weigh 1. Weigh 5g Soil spike 2. Spike with Internal Standard weigh->spike add_solvent 3. Add 0.3% NH4OH in MeOH spike->add_solvent vortex 4. Vortex add_solvent->vortex shake 5. Shake for 30 min vortex->shake centrifuge1 6. Centrifuge shake->centrifuge1 decant 7. Decant Supernatant centrifuge1->decant repeat_extraction 8. Repeat Extraction & Combine decant->repeat_extraction condition 9. Condition WAX Cartridge repeat_extraction->condition load 10. Load Sample Extract condition->load wash 11. Wash Cartridge load->wash elute 12. Elute DFSA wash->elute concentrate 13. Concentrate Eluate elute->concentrate reconstitute 14. Reconstitute concentrate->reconstitute analysis 15. LC-MS/MS Analysis reconstitute->analysis

Figure 1. Workflow for Solid-Phase Extraction of DFSA from Soil.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis weigh 1. Weigh 10g Soil spike 2. Spike with Internal Standard weigh->spike hydrate 3. Add Water & Vortex spike->hydrate add_acn 4. Add Acetonitrile hydrate->add_acn add_salts 5. Add QuEChERS Salts add_acn->add_salts shake 6. Shake Vigorously add_salts->shake centrifuge1 7. Centrifuge shake->centrifuge1 aliquot 8. Take Supernatant Aliquot centrifuge1->aliquot dspe 9. Add to dSPE Tube & Vortex aliquot->dspe centrifuge2 10. Centrifuge dspe->centrifuge2 transfer 11. Transfer to Vial centrifuge2->transfer analysis 12. LC-MS/MS Analysis transfer->analysis

Figure 2. Workflow for QuEChERS-based Extraction of DFSA from Soil.

References

Application Notes and Protocols for the Quantitative Analysis of Dodecafluorosuberic Acid in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dodecafluorosuberic acid, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a dicarboxylic acid of emerging environmental and toxicological concern. Its persistence, bioaccumulative potential, and suspected adverse health effects necessitate robust and sensitive analytical methods for its quantification in biological matrices. These application notes provide a comprehensive overview and detailed protocols for the extraction and quantitative analysis of this compound in various biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Overview of the Analytical Workflow

The quantitative analysis of this compound in biological tissues involves several key steps, each critical for achieving accurate and reproducible results. The general workflow includes sample homogenization, extraction of the analyte from the complex tissue matrix, sample clean-up to remove interfering substances, and finally, instrumental analysis by LC-MS/MS.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result Tissue Biological Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Acquisition & Processing LCMS->Data Quantification Quantification of this compound Data->Quantification

Caption: General workflow for the analysis of this compound.

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)

  • Reagents: Ammonium hydroxide, Formic acid, Ammonium acetate

  • Standards: this compound analytical standard, Isotopically labeled internal standard (e.g., ¹³C₈-Dodecafluorosuberic acid)

  • SPE Cartridges: Weak anion exchange (WAX) cartridges

  • Homogenizer: Tissue homogenizer (e.g., bead beater, rotor-stator)

  • Centrifuge

  • Evaporator: Nitrogen evaporator

Sample Preparation and Extraction

This protocol is adapted from established methods for the analysis of other perfluorinated carboxylic acids in biological tissues and may require optimization for this compound.

  • Tissue Homogenization:

    • Weigh approximately 0.5 g of the biological tissue sample (e.g., liver, kidney, muscle).

    • Add the tissue to a homogenization tube with an appropriate volume of chilled methanol (e.g., 2 mL).

    • Homogenize the tissue until a uniform consistency is achieved.

  • Protein Precipitation and Extraction:

    • Vortex the homogenate vigorously for 1 minute.

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the extracted analytes.

  • Solid Phase Extraction (SPE) for Sample Clean-up:

    • Conditioning: Condition a WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove hydrophilic interferences.

    • Elution: Elute the this compound with 5 mL of methanol containing 1% ammonium hydroxide.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.

SamplePrep cluster_workflow Detailed Sample Preparation Workflow Start Start: Tissue Sample Homogenize 1. Homogenize in Methanol Start->Homogenize Centrifuge 2. Centrifuge Homogenize->Centrifuge CollectSupernatant 3. Collect Supernatant Centrifuge->CollectSupernatant SPE_Load 4b. Load Supernatant CollectSupernatant->SPE_Load SPE_Condition 4a. Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash 4c. Wash Cartridge SPE_Load->SPE_Wash SPE_Elute 4d. Elute Analyte SPE_Wash->SPE_Elute Evaporate 5. Evaporate to Dryness SPE_Elute->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for LC-MS/MS Reconstitute->End

Caption: Step-by-step sample preparation protocol.
LC-MS/MS Analysis

The following are typical starting conditions for the analysis of perfluorinated carboxylic acids. Method development and validation are crucial for optimal performance.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium acetate in water
Mobile Phase B Methanol
Gradient Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in negative mode
MRM Transitions To be determined by direct infusion of this compound standard (precursor and product ions)
Collision Energy To be optimized for the specific MRM transitions
Dwell Time 100 ms

Data Presentation

Quantitative data for this compound in biological tissues is currently limited in the scientific literature. The following table provides a template for summarizing such data as it becomes available. For illustrative purposes, hypothetical data is presented.

Tissue TypeMean Concentration (ng/g wet weight) ± SDRange (ng/g wet weight)Number of Samples (n)Reference
LiverData Not AvailableData Not AvailableData Not AvailableTo be determined
KidneyData Not AvailableData Not AvailableData Not AvailableTo be determined
MuscleData Not AvailableData Not AvailableData Not AvailableTo be determined
BrainData Not AvailableData Not AvailableData Not AvailableTo be determined
Blood/SerumData Not AvailableData Not AvailableData Not AvailableTo be determined

Potential Signaling Pathways Affected by PFAS

While specific signaling pathways affected by this compound are not well-established, studies on other PFAS compounds suggest potential mechanisms of toxicity. These often involve the induction of oxidative stress, inflammatory responses, and apoptosis. The following diagram illustrates a generalized overview of these potential pathways. It is important to note that this is a hypothetical model for this compound and requires experimental validation.

SignalingPathways cluster_stimulus External Stimulus cluster_cellular Cellular Response cluster_outcome Toxicological Outcome PFAS This compound Exposure ROS Increased Reactive Oxygen Species (ROS) PFAS->ROS NFkB NF-κB Activation PFAS->NFkB Caspase Caspase Activation PFAS->Caspase OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential signaling pathways affected by PFAS compounds.

Disclaimer: The experimental protocols and information on signaling pathways provided are based on existing knowledge of similar compounds and should be adapted and validated for the specific analysis of this compound. Further research is needed to establish definitive quantitative data and toxicological mechanisms for this compound.

Application Note: Quantitative Analysis of Perfluorosuberic Acid in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perfluorosuberic acid (PFSA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is an eight-carbon perfluorinated dicarboxylic acid. Due to their widespread use and persistence, the analysis of PFAS compounds in various matrices is of significant environmental and toxicological concern. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for PFAS analysis, gas chromatography-mass spectrometry (GC-MS) offers a complementary and robust alternative, particularly for certain PFAS congeners after appropriate derivatization.[1][2] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of Perfluorosuberic acid in water samples using GC-MS.

Principle

Direct analysis of Perfluorosuberic acid by GC-MS is challenging due to its low volatility.[2] Therefore, a derivatization step is essential to convert the polar carboxylic acid functional groups into less polar and more volatile esters. This protocol details the esterification of Perfluorosuberic acid to its dimethyl ester, followed by quantification using GC-MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of PFCAs from aqueous samples.[3]

Materials:

  • Weak anion exchange (WAX) SPE cartridges

  • Methanol (HPLC grade)

  • Ammonium hydroxide solution

  • Formic acid

  • Nitrogen gas evaporator

  • Polypropylene tubes

Protocol:

  • Cartridge Conditioning: Condition the WAX SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

  • Sample Loading: Load 500 mL of the water sample (adjusted to a neutral pH) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove interfering substances.

  • Elution: Elute the retained Perfluorosuberic acid from the cartridge with 10 mL of methanol containing 2% ammonium hydroxide into a clean polypropylene tube.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of a suitable solvent (e.g., methyl tert-butyl ether or acetonitrile) for derivatization.

Derivatization (Methyl Esterification)

Methylation of the carboxylic acid groups is a common and effective derivatization strategy for GC-MS analysis.[3]

Materials:

  • Diazomethane solution (or a safer alternative like (Trimethylsilyl)diazomethane with methanol)

  • Methyl tert-butyl ether (MTBE)

  • Internal Standard (e.g., labeled Perfluorosuberic acid)

Protocol:

  • To the reconstituted sample extract, add a known amount of an appropriate internal standard.

  • Add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed. Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

  • Allow the reaction to proceed for 10 minutes at room temperature.

  • Quench the reaction by adding a few drops of a weak acid (e.g., silicic acid) until the yellow color disappears.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the analysis.

GC-MS Parameters: The following table summarizes the recommended GC-MS parameters for the analysis of Perfluorosuberic acid dimethyl ester.

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 50°C, hold for 2 min, ramp to 200°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan ModeSelected Ion Monitoring (SIM)

Data Presentation

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using standard solutions of derivatized Perfluorosuberic acid at different concentrations. The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and injection.

Table 1: Selected Ion Monitoring (SIM) Parameters for Perfluorosuberic Acid Dimethyl Ester

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Perfluorosuberic acid dimethyl esterTo be determined[M-OCH3]+[M-COOCH3]+Characteristic fragment
Labeled Internal StandardTo be determinedCorresponding m/zCorresponding m/zCorresponding m/z

Note: The exact m/z values for the quantifier and qualifier ions need to be determined by analyzing a standard of the derivatized Perfluorosuberic acid in full scan mode to identify the most abundant and specific fragments.

Table 2: Method Performance Characteristics (Hypothetical)

ParameterValue
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 ng/L
Limit of Quantification (LOQ)0.5 ng/L
Recovery85-110%
Precision (RSD)< 15%

Visualization

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing SampleCollection Aqueous Sample Collection SPE Solid-Phase Extraction SampleCollection->SPE Elution Elution SPE->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Methyl Esterification Reconstitution->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: Experimental workflow for GC-MS analysis of Perfluorosuberic acid.

Logical Relationship of Key Steps

The logical relationship between the critical steps of the analytical method is illustrated below.

logical_relationship Volatility Low Volatility of PFSA Derivatization Derivatization (Esterification) Volatility->Derivatization necessitates GC_Amenable Volatile Derivative Derivatization->GC_Amenable produces GC_Separation GC Separation GC_Amenable->GC_Separation enables MS_Detection MS Detection (SIM) GC_Separation->MS_Detection leads to Quantification Accurate Quantification MS_Detection->Quantification allows for

Caption: Rationale for the derivatization step in the GC-MS analysis of PFSA.

References

Applications of Dodecafluorosuberic Acid in Fluoropolymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecafluorosuberic acid, a dicarboxylic acid with a perfluorinated carbon chain, presents unique opportunities in the synthesis of advanced fluoropolymers. Its difunctional nature allows for its incorporation into polymer backbones, offering a route to modify polymer properties such as thermal stability, chemical resistance, and surface energy. This document provides an overview of the potential applications of this compound in fluoropolymer synthesis, based on currently available information. It also includes a hypothetical experimental protocol for the synthesis of a fluorinated polyester to illustrate its use as a monomer.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₈H₂F₁₂O₄[1]
Molecular Weight 390.08 g/mol [2]
Appearance White to yellow solid[2]
CAS Number 678-45-5[1]

Safety and Handling

This compound should be handled with care in a laboratory setting.[1] It is classified as causing skin and serious eye irritation.[1]

HazardPrecautionReference
Skin Irritation Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][1]
Eye Irritation Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][1]
Inhalation Avoid breathing dust. Use in a well-ventilated area with local exhaust.
Ingestion Rinse mouth if swallowed. Seek medical attention.
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][3]
Incompatible Materials Oxidizing agents.
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, hydrogen fluoride.

Applications in Fluoropolymer Synthesis

  • As a Comonomer in Condensation Polymers: The presence of two carboxylic acid groups allows this compound to act as a monomer in condensation polymerization reactions with diols to form fluorinated polyesters, or with diamines to form fluorinated polyamides.[1] This introduces a highly fluorinated segment into the polymer backbone, which can significantly enhance the material's hydrophobicity, oleophobicity, and chemical resistance. Several patents list this compound as a potential dicarboxylic acid for the synthesis of copolyesters and polyimide precursors.[1][2]

  • As a Functional Additive: this compound can be incorporated into other polymer systems as an additive to impart specific properties. For instance, it has been cited in a patent as an "internal release additive" in crosslinked poly(ether ether ketone) formulations.[4]

  • Potential as a Surfactant in Emulsion Polymerization: Although no specific examples were found in the literature, perfluorinated carboxylic acids are known to be effective surfactants for the emulsion polymerization of fluoroalkenes. The dicarboxylic nature of this compound might offer unique stabilization properties for fluoropolymer latexes. Further research in this area could explore its efficacy as a primary or co-surfactant.

Experimental Protocols

The following is a hypothetical experimental protocol for the synthesis of a fluorinated polyester using this compound. This protocol is based on general principles of condensation polymerization and should be adapted and optimized for specific research needs.

Hypothetical Protocol: Synthesis of a Fluorinated Copolyester

Objective: To synthesize a copolyester containing this compound to enhance its fluorinated character.

Materials:

  • This compound

  • A non-fluorinated diacid (e.g., adipic acid)

  • A diol (e.g., 1,6-hexanediol)

  • Esterification catalyst (e.g., titanium(IV) butoxide)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Nitrogen gas supply

  • Standard laboratory glassware for polymerization under inert atmosphere

Procedure:

  • Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser with a collection flask.

  • Charging of Reactants: Charge the flask with equimolar amounts of the diol and the total diacid component (a specific molar ratio of this compound to the non-fluorinated diacid). Add the solvent and a catalytic amount of the esterification catalyst.

  • Inerting: Purge the reactor with dry nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Polycondensation:

    • Heat the reaction mixture to a temperature sufficient to initiate the esterification reaction (e.g., 150-180 °C), while stirring. Water will be evolved and collected in the collection flask.

    • After the initial evolution of water ceases, gradually increase the temperature (e.g., to 200-220 °C) and apply a vacuum to remove the final traces of water and drive the polymerization to completion.

  • Isolation of Polymer: Once the desired viscosity is reached (indicating high molecular weight), cool the reactor to room temperature. The polymer can be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying in a vacuum oven.

Characterization: The resulting fluorinated copolyester can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ester linkages, Nuclear Magnetic Resonance (NMR) to determine the composition and microstructure, Gel Permeation Chromatography (GPC) for molecular weight and molecular weight distribution, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate its thermal properties.

Visualizations

logical_relationship DFSA This compound (C₈H₂F₁₂O₄) Monomer Comonomer in Condensation Polymers DFSA->Monomer as a Additive Functional Additive DFSA->Additive as a Surfactant Potential Surfactant in Emulsion Polymerization DFSA->Surfactant potential as a Fluoropolyester Fluorinated Polyester Monomer->Fluoropolyester Fluoropolyamide Fluorinated Polyamide Monomer->Fluoropolyamide ReleaseAgent Internal Release Agent Additive->ReleaseAgent Emulsion Fluoropolymer Emulsion Surfactant->Emulsion

Caption: Logical relationship of this compound's applications.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Characterization Reactants Charge Reactants (DFSA, Diol, Catalyst) Inert Inert Atmosphere (Nitrogen Purge) Reactants->Inert Polycondensation Polycondensation (Heating & Vacuum) Inert->Polycondensation Isolation Polymer Isolation (Precipitation & Drying) Polycondensation->Isolation Characterization Characterization (FTIR, NMR, GPC, DSC) Isolation->Characterization

Caption: Hypothetical workflow for fluorinated polyester synthesis.

References

Application Notes and Protocols for Perfluorosuberic Acid as a Surfactant in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Perfluorosuberic acid (PFSA), a dicarboxylic perfluoroalkane, exhibits unique surfactant properties owing to its fluorinated carbon chain. These properties, including high surface activity and chemical stability, make it a valuable tool in various research applications, from materials science to drug delivery. This document provides detailed application notes and experimental protocols for the utilization of PFSA as a surfactant.

Physicochemical Properties and Performance Data

Table 1: Estimated Surfactant Properties of Perfluorosuberic Acid (PFSA)

PropertyEstimated ValueNotes
Critical Micelle Concentration (CMC) 10 - 30 mMEstimated based on the trend of decreasing CMC with increasing chain length for perfluoroalkyl substances.[1][2] Dicarboxylic acids generally have higher CMCs than their monofunctional counterparts.
Surface Tension at CMC (γCMC) 20 - 30 mN/mBased on reported values for PFOA and other fluorosurfactants.[2] Fluorosurfactants are known for their ability to significantly reduce the surface tension of water.
Molecular Weight 390.08 g/mol [3]

Table 2: Estimated Solubilization Capacity of Perfluorosuberic Acid (PFSA) for a Model Hydrophobic Compound (Pyrene)

PFSA ConcentrationEstimated Molar Solubilization Ratio (MSR)Estimated Weight Solubilization Ratio (WSR)
2 x CMC0.1 - 0.2Data for the solubilization of pyrene by perfluorinated surfactants is limited. These are estimations based on the general behavior of surfactants.
5 x CMC0.2 - 0.4The solubilization capacity is expected to increase with surfactant concentration above the CMC.

Key Applications and Experimental Protocols

Emulsion Polymerization

Perfluorinated surfactants are widely used in emulsion polymerization due to their ability to stabilize monomer droplets and form micelles where polymerization occurs, particularly for fluorinated monomers.[4]

Protocol: Emulsion Polymerization of Styrene using PFSA

Materials:

  • Styrene (monomer), inhibitor removed

  • Perfluorosuberic acid (PFSA) (surfactant)

  • Potassium persulfate (KPS) (initiator)

  • Sodium bicarbonate (buffer)

  • Deionized water

  • Nitrogen gas

  • Reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.

Procedure:

  • Preparation of the Aqueous Phase: In the reaction vessel, dissolve a specific amount of PFSA and sodium bicarbonate in deionized water. The concentration of PFSA should be above its estimated CMC (e.g., 50 mM).

  • Purging: Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit polymerization.

  • Monomer Addition: Add the desired amount of inhibitor-free styrene to the reaction vessel while stirring to form an emulsion.

  • Initiation: Heat the reaction mixture to the desired temperature (e.g., 70°C). Dissolve the KPS initiator in a small amount of deionized water and add it to the reactor to start the polymerization.

  • Polymerization: Maintain the reaction at the set temperature under a nitrogen atmosphere with continuous stirring for a predetermined time (e.g., 4-6 hours).

  • Completion and Characterization: Cool the reactor to room temperature. The resulting latex can be characterized for particle size, molecular weight, and conversion.

Experimental Workflow for Emulsion Polymerization

EmulsionPolymerization A Prepare Aqueous Phase (PFSA, Buffer, Water) B Purge with Nitrogen A->B C Add Styrene Monomer B->C D Heat to Reaction Temp. C->D E Add KPS Initiator D->E F Polymerization E->F G Cooling & Characterization F->G

Workflow for PFSA-mediated emulsion polymerization.
Nanoparticle Synthesis

PFSA can act as a stabilizing agent in the synthesis of nanoparticles, preventing their aggregation and controlling their size and shape.

Protocol: Synthesis of Gold Nanoparticles (AuNPs) Stabilized with PFSA

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O) (precursor)

  • Perfluorosuberic acid (PFSA) (stabilizing agent)

  • Sodium borohydride (NaBH₄) (reducing agent)

  • Deionized water

  • Glassware cleaned with aqua regia.

Procedure:

  • Preparation of PFSA Solution: Prepare an aqueous solution of PFSA at a concentration above its estimated CMC.

  • Gold Precursor Addition: In a clean flask, add a specific volume of the HAuCl₄ solution to the PFSA solution under vigorous stirring.

  • Reduction: While stirring, rapidly inject a freshly prepared, ice-cold solution of NaBH₄.

  • Formation of Nanoparticles: The solution should change color, indicating the formation of gold nanoparticles. Continue stirring for at least one hour to ensure complete reaction and stabilization.

  • Purification and Characterization: The resulting AuNP suspension can be purified by centrifugation and redispersion in deionized water. Characterize the nanoparticles using UV-Vis spectroscopy, transmission electron microscopy (TEM), and dynamic light scattering (DLS).[5][6][7]

Logical Relationship in Nanoparticle Synthesis

NanoparticleSynthesis cluster_reactants Reactants cluster_process Process cluster_product Product Au_precursor Gold Precursor (HAuCl₄) Reduction Reduction of Au³⁺ Au_precursor->Reduction PFSA Stabilizer (PFSA) Stabilization Surface Stabilization PFSA->Stabilization Reducing_agent Reducing Agent (NaBH₄) Reducing_agent->Reduction Nucleation Nucleation of Au⁰ Reduction->Nucleation Growth Particle Growth Nucleation->Growth Growth->Stabilization AuNP PFSA-Stabilized Gold Nanoparticles Stabilization->AuNP

Key stages in PFSA-stabilized gold nanoparticle synthesis.
Solubilization of Hydrophobic Compounds

The micellar core of PFSA can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. This is particularly relevant for drug delivery applications.

Protocol: Determining the Solubilization Capacity of PFSA for Pyrene

Materials:

  • Perfluorosuberic acid (PFSA)

  • Pyrene (a model hydrophobic fluorescent probe)[8][9]

  • Deionized water

  • Spectrofluorometer.

Procedure:

  • Prepare PFSA Solutions: Prepare a series of aqueous solutions of PFSA at concentrations above its estimated CMC.

  • Saturate with Pyrene: Add an excess amount of pyrene to each PFSA solution and to a control sample of deionized water.

  • Equilibration: Shake the solutions for 48 hours at a constant temperature to ensure equilibrium is reached.

  • Separation of Undissolved Pyrene: Centrifuge the solutions to pellet the excess, undissolved pyrene.

  • Quantification: Carefully take an aliquot from the supernatant of each sample and dilute it with a suitable solvent (e.g., methanol). Measure the fluorescence intensity of pyrene using a spectrofluorometer.

  • Calculation: Create a calibration curve of pyrene fluorescence versus concentration to determine the concentration of solubilized pyrene in each PFSA solution. From this, the Molar Solubilization Ratio (MSR) can be calculated.

Biological Interactions: Activation of PPAR Signaling Pathway

Perfluorinated carboxylic acids have been shown to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and other cellular processes.[10][11][12][13][14] This interaction is a key consideration in the toxicological assessment and potential biological applications of these compounds.

Signaling Pathway of PPARα Activation by Perfluorinated Carboxylic Acids

PPAR_Activation PFCA Perfluorinated Carboxylic Acid (e.g., PFSA) Cell_Membrane Cell Membrane PFCA->Cell_Membrane Enters Cell PPARa PPARα Cell_Membrane->PPARa Binds to Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Regulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism Leads to

PFCA-mediated activation of the PPARα signaling pathway.

Disclaimer: The provided protocols are intended as a starting point. Optimization of reaction conditions, concentrations, and other parameters may be necessary for specific applications. Due to the persistence and potential toxicity of perfluorinated compounds, appropriate safety precautions and waste disposal procedures must be followed.

References

Application Note: Dodecafluorosuberic Acid as an Internal Standard for PFAS Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of per- and polyfluoroalkyl substances (PFAS) in various matrices is of critical importance due to their persistence, bioaccumulation, and potential adverse health effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of PFAS. The use of an appropriate internal standard is crucial for achieving accurate and precise results by correcting for variations in sample preparation, matrix effects, and instrument response.[1][2] Dodecafluorosuberic acid, a perfluorinated dicarboxylic acid, serves as a suitable internal standard for the analysis of a range of PFAS compounds, particularly other perfluorocarboxylic acids (PFCAs). Its structural similarity and physicochemical properties allow it to mimic the behavior of target analytes during the analytical process.

This application note provides a detailed protocol for the use of this compound as an internal standard in the LC-MS/MS analysis of PFAS in water samples. The methodology described herein is based on established principles of PFAS analysis and provides a framework for researchers to develop and validate their own methods.

Principle of the Method

This method utilizes solid-phase extraction (SPE) to concentrate PFAS from aqueous samples and remove potential matrix interferences. The extracted samples are then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. This compound is added to all samples, calibration standards, and quality controls at a fixed concentration before sample preparation. Quantification is performed by calculating the ratio of the peak area of the target analyte to the peak area of the this compound internal standard. This ratio is then plotted against the concentration of the calibration standards to generate a calibration curve.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (CAS: 678-45-5), certified analytical standards of target PFAS analytes.[3]

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Reagent water (PFAS-free).

  • Reagents: Ammonium acetate, Formic acid.

  • SPE Cartridges: Weak anion exchange (WAX) cartridges.

  • Sample Containers: Polypropylene tubes and vials.

Standard Solution Preparation
  • Internal Standard Stock Solution (IS Stock): Prepare a stock solution of this compound in methanol at a concentration of 1 µg/mL.

  • Internal Standard Spiking Solution (IS Spike): Dilute the IS Stock solution with methanol to a concentration of 100 ng/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the target PFAS analytes into reagent water. Add the IS Spike solution to each calibration standard to achieve a final concentration of 10 ng/mL of this compound.

Sample Preparation (Aqueous Samples)
  • Measure 100 mL of the aqueous sample into a polypropylene bottle.

  • Add 100 µL of the IS Spike solution (100 ng/mL) to the sample, resulting in a this compound concentration of 100 pg/µL in the final 1 mL extract.

  • Proceed with solid-phase extraction using a weak anion exchange (WAX) cartridge.

  • Cartridge Conditioning: Condition the WAX cartridge with 5 mL of methanol followed by 5 mL of reagent water.

  • Sample Loading: Load the sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.

  • Elution: Elute the analytes and the internal standard with 5 mL of methanol.

  • Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a polypropylene autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used for PFAS analysis.[4]

  • Mobile Phase A: 5 mM Ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient: A typical gradient starts with a higher percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B to elute the PFAS compounds.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion for this compound is m/z 389.0.[5] Specific product ions and collision energies should be optimized for the specific instrument being used. As a starting point, monitor transitions resulting from the loss of CO2 and other characteristic fragments.

Data Presentation

The following tables summarize the key parameters for the analysis of PFAS using this compound as an internal standard.

Table 1: LC-MS/MS Parameters for this compound

ParameterValue
Precursor Ion (m/z) 389.0[5]
Product Ion 1 (m/z) To be determined empirically
Product Ion 2 (m/z) To be determined empirically
Collision Energy (eV) To be determined empirically
Retention Time (min) Dependent on specific LC conditions

Table 2: Quantitative Performance Data (Example)

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Recovery (%) 85 - 110%70 - 130%
Precision (%RSD) < 15%≤ 20%
Limit of Detection (LOD) To be determined empirically-
Limit of Quantification (LOQ) To be determined empirically-

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample 100 mL Water Sample add_is Add Dodecafluorosuberic Acid Internal Standard sample->add_is spe Solid-Phase Extraction (WAX) add_is->spe elute Elute with Methanol spe->elute concentrate Concentrate to 1 mL elute->concentrate lcms LC-MS/MS Analysis (C18 Column, ESI-) concentrate->lcms data Data Acquisition (MRM) lcms->data ratio Calculate Analyte/IS Peak Area Ratio data->ratio curve Calibration Curve ratio->curve quantify Quantify PFAS Concentration curve->quantify

Caption: Experimental workflow for PFAS analysis using this compound as an internal standard.

Logical Relationship of Internal Standard Correction

internal_standard_logic cluster_variability Sources of Variability Corrected by IS Analyte_Response Analyte Peak Area Response_Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response Internal Standard (this compound) Peak Area IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Calculated Analyte Concentration Calibration_Curve->Final_Concentration Matrix_Effects Matrix Effects Matrix_Effects->Analyte_Response Matrix_Effects->IS_Response Extraction_Recovery Extraction Recovery Extraction_Recovery->Analyte_Response Extraction_Recovery->IS_Response Instrument_Drift Instrument Drift Instrument_Drift->Analyte_Response Instrument_Drift->IS_Response

Caption: Logical diagram of internal standard correction in LC-MS/MS analysis.

Conclusion

This compound is a valuable internal standard for the quantitative analysis of PFAS by LC-MS/MS. Its use allows for the correction of analytical variability, leading to more accurate and reliable data. The protocol outlined in this application note provides a solid foundation for laboratories to implement robust PFAS analysis methods. It is essential to perform in-house validation of the method to ensure it meets the specific requirements of the laboratory and the intended application.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Highly Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the extraction of highly fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), from various matrices using liquid-liquid extraction (LLE) and its variations.

Introduction

Highly fluorinated compounds are a class of synthetic chemicals characterized by their exceptional stability and unique properties, leading to their widespread use in industrial and consumer products.[1] Their persistence and potential for bioaccumulation necessitate robust and efficient analytical methods for their detection and quantification in various environmental and biological matrices.[2] Liquid-liquid extraction (LLE) is a fundamental sample preparation technique used to isolate these compounds from complex sample matrices based on their differential solubility in two immiscible liquid phases.[1] This document outlines several LLE-based methods, including traditional LLE, dispersive liquid-liquid microextraction (DLLME), and supported liquid extraction (SLE), providing detailed protocols and performance data to guide researchers in selecting the most appropriate method for their analytical needs.

General Workflow for Liquid-Liquid Extraction

The fundamental principle of LLE involves the partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of the extraction depends on the distribution ratio of the target analyte between the two phases.

G cluster_workflow General LLE Workflow sample Aqueous Sample (e.g., Water, Plasma) add_solvent Add Immiscible Organic Solvent sample->add_solvent mix Vigorous Mixing (e.g., Vortexing) add_solvent->mix separate Phase Separation (e.g., Centrifugation) mix->separate collect Collect Organic Phase Containing Analytes separate->collect concentrate Concentration (e.g., Nitrogen Evaporation) collect->concentrate analysis Instrumental Analysis (e.g., LC-MS/MS) concentrate->analysis

Caption: A generalized workflow for a typical liquid-liquid extraction procedure.

Data Presentation: Comparison of LLE Methods

The selection of an appropriate LLE method depends on the specific analytes, sample matrix, and desired analytical performance. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Recovery Rates for Different LLE-based Methods for PFAS in Aqueous and Biological Matrices

Extraction MethodMatrixTarget AnalytesExtraction Solvent(s)Average Recovery (%)Reference
Ion-Pair LLEHuman SerumPFOA, PFOS, PFNA, PFDA, PFHxSMethyl-tert-butyl ether (MTBE)51 (range: 39-73)[3]
Dispersive Liquid-Liquid Microextraction (DLLME)Tap Water, River Water, UrineMedium and long-chain PFAS (CF2 > 5)Perfluoro-tert-butanol & Acetonitrile80.6 - 121.4[4]
Supported Liquid Extraction (SLE)PlasmaNeutral and Basic DrugsDichloromethane, Ethyl Acetate, MTBEGenerally high and reproducible
Methanol Extraction (LLE)Wild Boar Liver11 PFAAsMethanol86.6 - 114.4[3][5]
MTBE/TBA Extraction (LLE)Wild Boar Liver11 PFAAsMTBE with Tetrabutylammonium56.7 - 88.3[3]

Table 2: Quantitative Performance of a Fluorous Affinity-Based DLLME Method for PFAS Analysis

AnalyteMatrixSpiked Concentration (ng/L)Relative Recovery (%)Method Limit of Quantification (ng/L)Reference
PFOATap Water1095.20.8[4]
PFOSTap Water10102.31.2[4]
PFNARiver Water5098.70.6[4]
PFDARiver Water50105.40.9[4]
PFOSUrine10091.51.2[4]

Experimental Protocols

Protocol 1: Traditional Liquid-Liquid Extraction for PFAS in Water

This protocol is a general procedure for extracting a broad range of PFAS from water samples.

Materials:

  • Polypropylene conical tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Ammonium acetate

  • Formic acid

  • PFAS standards and internal standards

Procedure:

  • Sample Preparation: To a 50 mL polypropylene tube, add 10 mL of the water sample.

  • Spiking: Spike the sample with internal standards.

  • pH Adjustment: Adjust the sample pH to acidic conditions (e.g., pH 4) using formic acid to ensure PFAS are in their neutral form, which can improve extraction efficiency.[6]

  • Solvent Addition: Add 5 mL of MTBE to the tube.

  • Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of analytes into the organic phase.

  • Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean polypropylene tube.

  • Repeat Extraction: Repeat the extraction (steps 4-7) with a fresh 5 mL aliquot of MTBE and combine the organic extracts.

  • Concentration: Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of methanol.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

G cluster_protocol1 Protocol 1: Traditional LLE for Water Samples start 10 mL Water Sample in 50 mL PP Tube spike Spike with Internal Standards start->spike ph_adjust Adjust pH to ~4 with Formic Acid spike->ph_adjust add_mtbe1 Add 5 mL MTBE ph_adjust->add_mtbe1 vortex1 Vortex for 2 min add_mtbe1->vortex1 centrifuge1 Centrifuge at 4000 rpm for 10 min vortex1->centrifuge1 collect1 Collect Organic Layer centrifuge1->collect1 add_mtbe2 Add another 5 mL MTBE collect1->add_mtbe2 vortex2 Vortex for 2 min add_mtbe2->vortex2 centrifuge2 Centrifuge at 4000 rpm for 10 min vortex2->centrifuge2 collect2 Combine Organic Layers centrifuge2->collect2 evaporate Evaporate to Dryness (Nitrogen, 40°C) collect2->evaporate reconstitute Reconstitute in 1 mL Methanol evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Step-by-step workflow for the traditional LLE of PFAS from water samples.

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) for PFAS in Aqueous Samples

This protocol is based on a highly selective fluorous affinity-based DLLME technique.[4]

Materials:

  • Glass centrifuge tubes with conical bottoms (15 mL)

  • Microsyringe

  • Centrifuge

  • LC-MS/MS system

  • Acetonitrile (dispersive solvent)

  • Perfluoro-tert-butanol (extraction solvent)

  • PFAS standards and internal standards

Procedure:

  • Sample Preparation: Place 5.0 mL of the aqueous sample (e.g., tap water, river water, or urine) into a 15 mL glass centrifuge tube.

  • Spiking: Spike the sample with the appropriate internal standards.

  • Solvent Mixture Preparation: In a separate vial, prepare a mixture of 800 µL of acetonitrile (dispersive solvent) and 120 µL of perfluoro-tert-butanol (extraction solvent).

  • Injection: Rapidly inject the solvent mixture into the aqueous sample using a microsyringe. A cloudy solution will form due to the dispersion of the extraction solvent.

  • Extraction: The fine droplets of the extraction solvent provide a large surface area for rapid extraction of the target analytes.

  • Phase Separation: Centrifuge the cloudy solution at 5000 rpm for 5 minutes. The dispersed fine droplets of the extraction solvent will sediment at the bottom of the conical tube.

  • Collection: Carefully remove the upper aqueous layer.

  • Reconstitution: Dissolve the sedimented organic phase in a suitable solvent (e.g., 100 µL of methanol) for analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS for quantification.

G cluster_protocol2 Protocol 2: DLLME for Aqueous Samples start 5 mL Aqueous Sample in 15 mL Centrifuge Tube spike Spike with Internal Standards start->spike inject Rapidly Inject Solvent Mixture spike->inject prepare_mix Prepare Solvent Mixture: 800 µL Acetonitrile + 120 µL Perfluoro-tert-butanol prepare_mix->inject centrifuge Centrifuge at 5000 rpm for 5 min inject->centrifuge remove_aqueous Remove Upper Aqueous Layer centrifuge->remove_aqueous reconstitute Dissolve Organic Phase in 100 µL Methanol remove_aqueous->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the Dispersive Liquid-Liquid Microextraction of PFAS.

Protocol 3: Supported Liquid Extraction (SLE) for PFAS in Biological Fluids

SLE offers an alternative to traditional LLE, avoiding issues like emulsion formation and allowing for easier automation.

Materials:

  • SLE cartridges (e.g., diatomaceous earth-based)

  • Positive pressure or vacuum manifold

  • Collection tubes

  • Nitrogen evaporator

  • LC-MS/MS system

  • Methanol

  • Ethyl acetate

  • Ammonium hydroxide

  • PFAS standards and internal standards

Procedure:

  • Sample Pre-treatment: To 1 mL of a biological fluid sample (e.g., plasma or serum), add internal standards. Acidify the sample with formic acid to suppress ionization of acidic PFAS.

  • Cartridge Loading: Load the pre-treated sample onto the SLE cartridge. Apply a gentle vacuum or positive pressure to ensure the sample is fully absorbed by the support material.

  • Equilibration: Allow the sample to equilibrate on the cartridge for 5-10 minutes. This allows for the aqueous sample to evenly coat the support material.

  • Elution: Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate) to the cartridge and allow it to percolate through the support material by gravity for 5 minutes.

  • Collection: Apply a gentle vacuum or positive pressure to elute the organic solvent containing the extracted analytes into a collection tube.

  • Second Elution: Repeat the elution step with another 5 mL of the organic solvent and combine the eluates.

  • Concentration: Evaporate the combined eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of methanol for LC-MS/MS analysis.

G cluster_protocol3 Protocol 3: Supported Liquid Extraction (SLE) start 1 mL Biological Fluid + Internal Standards pretreat Acidify Sample (e.g., Formic Acid) start->pretreat load Load onto SLE Cartridge pretreat->load equilibrate Equilibrate for 5-10 min load->equilibrate elute1 Add 5 mL Ethyl Acetate, Percolate for 5 min equilibrate->elute1 collect1 Elute into Collection Tube elute1->collect1 elute2 Repeat Elution with 5 mL Ethyl Acetate collect1->elute2 collect2 Combine Eluates elute2->collect2 evaporate Evaporate to Dryness collect2->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A typical workflow for Supported Liquid Extraction of PFAS.

Conclusion

Liquid-liquid extraction remains a versatile and effective technique for the isolation of highly fluorinated compounds from a variety of matrices. The choice between traditional LLE, DLLME, and SLE should be guided by the specific analytical requirements, including desired sensitivity, sample throughput, and the complexity of the sample matrix. The protocols and data presented in these application notes provide a foundation for developing and implementing robust analytical methods for the analysis of these important environmental and biological contaminants. Proper method validation is crucial to ensure accurate and reliable results.

References

Troubleshooting & Optimization

Technical Support Center: Dodecafluorosuberic Acid (PFDoDA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Dodecafluorosuberic acid (PFDoDA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this long-chain perfluorinated dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in quantifying this compound (PFDoDA)?

The primary challenges in PFDoDA quantification are shared with other per- and polyfluoroalkyl substances (PFAS) and include:

  • Matrix Effects: Complex sample matrices such as soil, food, and biological fluids can suppress or enhance the ionization of PFDoDA in the mass spectrometer, leading to inaccurate quantification.

  • Low Recovery: Due to its long fluorinated chain, PFDoDA can exhibit variable recovery rates during sample extraction and preparation, particularly with non-optimized protocols.

  • Background Contamination: PFAS, including PFDoDA, are ubiquitous in many laboratory materials, leading to a high risk of background contamination that can interfere with the analysis of low-level samples.

  • Co-eluting Interferences: Natural organic matter and other compounds in sample extracts can co-elute with PFDoDA, impacting analytical sensitivity and accuracy.

Q2: How can I minimize matrix effects in my PFDoDA analysis?

Minimizing matrix effects is crucial for accurate PFDoDA quantification. Key strategies include:

  • Effective Sample Cleanup: Employing robust sample preparation techniques like Solid Phase Extraction (SPE) or a combination of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with further cleanup steps can significantly reduce matrix interferences.

  • Isotope Dilution: The use of a stable isotopically labeled internal standard (SIL-IS) that closely mimics the chemical behavior of PFDoDA is the most effective way to compensate for matrix effects.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to normalize the matrix effects between the standards and the samples.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to ensure baseline separation of PFDoDA from co-eluting matrix components is essential.

Q3: What are the best practices for sample preparation to ensure high recovery of PFDoDA?

To achieve high and reproducible recovery of PFDoDA, consider the following:

  • Solvent Selection: Acetonitrile is commonly used as the extraction solvent for PFAS from various matrices. For some applications, a mixture of methanol with a weak base like ammonium hydroxide can be effective for elution from SPE cartridges.

  • Solid Phase Extraction (SPE): Weak anion exchange (WAX) SPE cartridges are often recommended for the extraction of acidic PFAS like PFDoDA.

  • pH Adjustment: The pH of the sample and extraction solvents can significantly impact the recovery of acidic PFAS. Adjusting the pH can improve the retention and elution from SPE cartridges.

  • Evaporation and Reconstitution: During the solvent evaporation step, care must be taken to avoid the loss of analytes. Reconstituting the dried extract in a solvent compatible with the initial mobile phase is critical for good chromatography.

Q4: How can I prevent background contamination in my PFDoDA analysis?

Preventing background contamination is a critical aspect of trace-level PFAS analysis. Best practices include:

  • Use of PFAS-Free Materials: All sample containers, vials, pipette tips, and other labware should be made of polypropylene or other materials confirmed to be free of PFAS. Avoid using glass and PTFE components in the sample flow path, as they can be sources of contamination.

  • Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents that are specifically tested for PFAS.

  • System Blank Monitoring: Regularly analyze system blanks (injections of clean solvent) and method blanks (blank matrix processed through the entire sample preparation procedure) to monitor for and identify sources of contamination.

  • Dedicated Equipment: If possible, dedicate lab equipment and instrumentation to PFAS analysis to minimize cross-contamination.

Troubleshooting Guides

Low or No Analyte Signal
Potential Cause Troubleshooting Steps
Poor Recovery During Sample Preparation - Verify the pH of the sample and extraction/elution solvents. - Ensure the SPE cartridge is not drying out before sample loading or elution. - Evaluate a different SPE sorbent (e.g., WAX, HLB). - Check for analyte loss during the solvent evaporation step.
Matrix Suppression - Dilute the sample extract to reduce the concentration of matrix components. - Improve sample cleanup by adding a secondary cleanup step (e.g., using graphitized carbon black). - Confirm the correct addition and response of the isotopically labeled internal standard.
LC-MS/MS System Issues - Check for clogs in the LC system or mass spectrometer interface. - Verify the mobile phase composition and flow rate. - Ensure the mass spectrometer is properly tuned and calibrated. - Confirm the correct MRM transitions and collision energies are being used for PFDoDA.
Analyte Degradation - Ensure samples are stored properly (e.g., refrigerated or frozen) before analysis. - Check the stability of PFDoDA in the chosen solvents and sample matrix.
High Background Noise or Contamination
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents - Test each solvent and reagent individually to identify the source of contamination. - Use fresh, high-purity solvents and reagents.
Contaminated Labware - Pre-rinse all polypropylene tubes and vials with methanol or acetonitrile before use. - Avoid using any PTFE-containing materials in the sample preparation or analysis workflow.
LC System Contamination - Flush the entire LC system, including the autosampler, with a strong solvent mixture (e.g., isopropanol/water). - Install a delay column between the solvent mixer and the injector to separate background PFAS contamination from the analytical peak.
Carryover from Previous Injections - Inject a series of solvent blanks after a high-concentration sample to check for carryover. - Optimize the needle wash procedure in the autosampler.
Poor Peak Shape or Shifting Retention Times
Potential Cause Troubleshooting Steps
Incompatible Reconstitution Solvent - Ensure the final extract is reconstituted in a solvent with a composition similar to or weaker than the initial mobile phase.
Column Overloading - Dilute the sample to reduce the amount of analyte and matrix injected onto the column.
Column Degradation - Replace the analytical column if it has been used for a large number of injections or with aggressive mobile phases. - Use a guard column to protect the analytical column.
Mobile Phase Issues - Prepare fresh mobile phases daily. - Ensure the mobile phase is properly degassed. - Check for changes in mobile phase pH.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for long-chain perfluorinated carboxylic acids (PFCAs), including PFDoDA, in various matrices. Note that specific values can vary significantly depending on the laboratory, instrumentation, and specific method used.

Table 1: Typical Limits of Quantitation (LOQs) for Long-Chain PFCAs

MatrixAnalyteLOQ RangeCitation
Drinking WaterPFDoDA0.2 - 5.0 ng/L[1]
FoodPFDoDA0.01 - 0.1 µg/kg[2]
SoilPFDoDA0.1 - 1.0 µg/kg[3]
Human SerumPFDoDA0.05 - 0.5 ng/mL[4]

Table 2: Typical Recovery Rates for Long-Chain PFCAs using SPE

MatrixSPE SorbentAnalyteRecovery Range (%)Citation
WaterWAXPFDoDA70 - 120%[5]
FoodWAXPFDoDA60 - 110%[6]
SoilWAXPFDoDA70 - 110%[3]
Human SerumEMR-LipidPFDoDA80 - 120%[4]

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of PFDoDA in Water

This protocol provides a general methodology for the quantification of PFDoDA in water samples using solid-phase extraction and liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge (e.g., 6 mL, 150 mg) by passing 5 mL of methanol followed by 5 mL of reagent water.

  • Sample Loading: Load 250 mL of the water sample, spiked with an appropriate isotopically labeled internal standard for PFDoDA, onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the analytes from the cartridge with 5 mL of 2% ammonium hydroxide in methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of 96:4 methanol/water.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 reversed-phase column suitable for PFAS analysis (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 2 mM Ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the long-chain PFDoDA, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for PFDoDA and its labeled internal standard for quantification and confirmation. A common precursor ion for PFDoDA is m/z 389.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water Sample (250 mL) Spike Spike with Labeled IS Sample->Spike SPE Solid Phase Extraction (WAX) Spike->SPE Elution Elution with NH4OH in Methanol SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC LC Separation (C18 Column) Evaporation->LC MS MS/MS Detection (Negative ESI, MRM) LC->MS Quantification Quantification using Isotope Dilution MS->Quantification Report Final Report Quantification->Report Troubleshooting_Low_Signal Start Low or No PFDoDA Signal CheckRecovery Review Sample Prep Recovery Start->CheckRecovery CheckMatrix Investigate Matrix Effects Start->CheckMatrix CheckSystem Verify LC-MS/MS Performance Start->CheckSystem OptimizePrep Optimize SPE Protocol (pH, Sorbent, Solvents) CheckRecovery->OptimizePrep Poor Recovery DiluteSample Dilute Sample Extract CheckMatrix->DiluteSample Suppression Evident ImproveCleanup Enhance Sample Cleanup CheckMatrix->ImproveCleanup Suppression Persists TuneMS Tune and Calibrate Mass Spectrometer CheckSystem->TuneMS Poor Sensitivity CheckLC Check LC Conditions (Column, Mobile Phase) CheckSystem->CheckLC Bad Peak Shape

References

How to improve the extraction efficiency of Perfluorosuberic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Perfluorosuberic acid (PFSA) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency and accuracy of your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Perfluorosuberic acid (PFSA)?

A1: The most prevalent and effective methods for PFSA extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2] SPE is widely used for its ability to clean up complex samples and concentrate the analyte.[2][3] LLE is another common technique, particularly for liquid samples, and can be optimized for efficiency.[4][5]

Q2: Why might I be experiencing low recovery of PFSA during extraction?

A2: Low recovery of PFSA can be attributed to several factors. The chemical properties of PFSA, particularly its dissociation state, are highly dependent on pH, which can significantly impact extraction efficiency.[1] Other factors include the choice of extraction solvent, the type of SPE sorbent used, and the presence of matrix interferences that can suppress analyte signal or hinder extraction.[2][3] For shorter-chain PFAS like PFSA, their higher water solubility can also lead to incomplete retention on SPE cartridges if the methodology is not optimized.[6]

Q3: How can I minimize background contamination during PFSA analysis?

A3: Given the ubiquitous nature of PFAS compounds in laboratory environments, strict contamination control is crucial.[7][8] It is essential to use labware certified as PFAS-free, including vials, pipette tips, gloves, and tubing.[9] Running blank samples is a critical step to verify that your instruments and materials are not contributing to unwanted PFAS background.[9] Additionally, be mindful of potential contamination sources such as PTFE-containing equipment, certain types of aluminum foil, and even some personal care products.[8]

Q4: What is the optimal pH for PFSA extraction?

A4: The pH of the sample is a critical parameter. For anion-exchange based SPE, adjusting the sample pH to be acidic (e.g., pH ~2-3) ensures that the carboxylic acid group of PFSA is protonated, which can be important for certain extraction mechanisms.[4][10] However, the specific optimal pH can depend on the chosen extraction method and the sample matrix.[2] For instance, in some LLE protocols, maintaining a pH below the pKa of the analyte is essential for effective extraction into an organic solvent.[4]

Q5: Which Solid-Phase Extraction (SPE) sorbent is recommended for PFSA?

A5: Weak Anion Exchange (WAX) SPE cartridges are highly recommended and commonly used for the extraction of PFAS, including PFSA.[10] These sorbents are effective at retaining anionic compounds like PFSA from various matrices. Other reversed-phase sorbents can also be employed, but their effectiveness may vary depending on the specific PFAS and matrix.[3]

Q6: What are the most effective elution solvents for PFSA from an SPE cartridge?

A6: The elution step is critical for recovering the analyte from the SPE sorbent. For WAX cartridges, a common and effective eluent is methanol containing a small percentage of a basic modifier, such as ammonium hydroxide (e.g., 5% NH4OH in methanol).[10] This basic modifier helps to deprotonate the analyte and disrupt its interaction with the sorbent, facilitating its elution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery of PFSA Improper Sample pH: The dissociation state of PFSA is pH-dependent, affecting its retention on the SPE sorbent.[1]Adjust the sample pH to the optimal range for your chosen SPE sorbent (e.g., pH 1-2 for WAX cartridges).[10]
Inappropriate SPE Sorbent: The selected sorbent may not have a strong enough affinity for PFSA.Use a Weak Anion Exchange (WAX) SPE cartridge, which is well-suited for retaining anionic PFAS.[10]
Inefficient Elution: The elution solvent may not be strong enough to desorb PFSA from the SPE cartridge.Use an appropriate elution solvent, such as methanol with a basic modifier like 5% ammonium hydroxide.[10] Ensure the cartridge is allowed to soak for a few minutes to improve elution.[10]
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough and loss of analyte.Ensure the sample volume and analyte concentration are within the capacity limits of the SPE cartridge.
Drying of SPE Cartridge: Allowing the SPE cartridge to dry out after conditioning and before sample loading can deactivate the sorbent.Keep the sorbent bed wet throughout the conditioning and sample loading steps.
High Background Contamination Contaminated Labware and Reagents: Standard laboratory equipment can be a significant source of PFAS contamination.[7][8]Use only PFAS-free certified consumables (e.g., polypropylene vials, pipette tips).[9] Avoid any equipment containing PTFE.
Instrumental Contamination: PFAS can leach from components within the LC-MS/MS system.Install a delay column or use an isolator column to separate analytical PFAS from those originating from the instrument's fluidic path.
Contaminated Solvents: Solvents used for extraction and mobile phases can contain trace levels of PFAS.Use high-purity, LC-MS grade solvents. Test new batches of solvents for PFAS background before use.
Poor Reproducibility Inconsistent Sample Pre-treatment: Variations in sample preparation steps can lead to inconsistent results.Standardize all pre-treatment steps, including sample pH adjustment, centrifugation, and filtration.[2]
Variable SPE Technique: Inconsistent flow rates during sample loading and elution can affect recovery.Use a vacuum manifold or automated SPE system to maintain consistent flow rates.
Matrix Effects Co-eluting Interferences: Components in the sample matrix can co-elute with PFSA and cause ion suppression or enhancement in the mass spectrometer.Optimize the chromatographic separation to resolve PFSA from matrix interferences. Employ a more rigorous sample clean-up procedure, such as using a dual-layer SPE cartridge with a graphitized carbon black (GCB) sorbent for additional cleanup.[3]
Use of Internal Standards: Failure to use appropriate internal standards can lead to inaccurate quantification due to matrix effects.Use an isotopically labeled internal standard for each target analyte to compensate for matrix effects and variations in recovery.[11]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Water Samples

This protocol is a general guideline for the extraction of PFSA from water samples using a Weak Anion Exchange (WAX) cartridge.

Materials:

  • WAX SPE Cartridges

  • Methanol (LC-MS grade)

  • Ammonium Hydroxide (NH4OH)

  • Glacial Acetic Acid

  • Reagent Water (PFAS-free)

  • Polypropylene tubes (PFAS-free)

  • Nitrogen evaporator

Methodology:

  • Cartridge Conditioning:

    • Wash the WAX SPE cartridge with 5 mL of 5% NH4OH in a 60/40 acetonitrile/methanol mixture.[10]

    • Equilibrate the cartridge with 5 mL of reagent water.[10]

    • Further condition with 5 mL of 1% acetic acid.[10] Do not allow the cartridge to go dry.

  • Sample Loading:

    • Adjust the pH of the water sample (e.g., 250 mL) to approximately pH 2 by adding glacial acetic acid.[10]

    • Load the pH-adjusted sample onto the conditioned SPE cartridge at a flow rate of about 10 mL/min.[10]

  • Cartridge Washing:

    • After loading, wash the cartridge with a volume of reagent water to remove any remaining hydrophilic interferences.

  • Elution:

    • Elute the retained PFSA from the cartridge using 4 mL of 5% NH4OH in a 60/40 acetonitrile/methanol mix into a clean polypropylene tube.[10]

    • Allow the solvent to soak in the cartridge for approximately five minutes before eluting completely.[10]

  • Concentration:

    • Evaporate the eluate to a small volume (e.g., ~500 µL) under a gentle stream of nitrogen at 55 °C.[10] Avoid evaporating to complete dryness to prevent loss of analytes.[10]

    • Reconstitute the final extract to 1 mL with 96% methanol for LC-MS/MS analysis.[10]

Liquid-Liquid Extraction (LLE) Protocol

This protocol outlines a general procedure for LLE, which can be adapted for PFSA extraction.

Materials:

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent

  • Ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate)

  • Acid or Base for pH adjustment (e.g., Formic Acid, Sodium Hydroxide)

  • Polypropylene centrifuge tubes

  • Vortex mixer and Centrifuge

Methodology:

  • Sample Preparation:

    • Place a known volume of the aqueous sample into a polypropylene centrifuge tube.

    • Add an isotopically labeled internal standard.

  • pH Adjustment:

    • Adjust the sample pH to be acidic (e.g., below the pKa of PFSA, which is generally low) using an acid like formic acid to ensure the PFSA is in its neutral, protonated form, which can improve extraction into an organic solvent.[1][4]

  • Extraction:

    • Add the extraction solvent (e.g., MTBE) and an ion-pairing agent if necessary.[1]

    • Vortex the mixture vigorously for several minutes to ensure thorough mixing of the aqueous and organic phases.

    • Centrifuge the sample to achieve a clean separation of the two layers.

  • Collection and Concentration:

    • Carefully transfer the organic layer (top layer for MTBE) to a clean tube.

    • Repeat the extraction process with a fresh aliquot of the organic solvent for improved efficiency.

    • Combine the organic extracts and evaporate to near dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Visualizations

SPE_Workflow start Start conditioning 1. Cartridge Conditioning (Methanol, Water, Acetic Acid) start->conditioning loading 2. Sample Loading (pH Adjusted Sample) conditioning->loading washing 3. Cartridge Washing (Reagent Water) loading->washing elution 4. Elution (Methanol + NH4OH) washing->elution concentration 5. Concentration (Nitrogen Evaporation) elution->concentration analysis 6. LC-MS/MS Analysis concentration->analysis end_node End analysis->end_node

References

Technical Support Center: Dodecafluorosuberic Acid (DFSA) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Dodecafluorosuberic acid (DFSA).

Troubleshooting Guides

This section addresses common issues encountered during DFSA analysis, offering potential causes and step-by-step solutions.

Issue 1: Poor Peak Shape or Tailing for DFSA

  • Question: My DFSA peak is showing significant tailing or fronting. What could be the cause and how can I fix it?

  • Answer: Poor peak shape for highly fluorinated acids like DFSA is a common issue. The primary causes are often related to interactions with the analytical column or issues with the mobile phase.

    • Secondary Interactions: Residual silanol groups on C18 columns can interact with the acidic functional group of DFSA, leading to peak tailing.

    • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of DFSA, impacting its retention and peak shape.

    • Solution:

      • Column Selection: Consider using a column with end-capping or a fluoro-specific column to minimize secondary interactions.

      • Mobile Phase Adjustment: Ensure the mobile phase pH is appropriate to keep DFSA in a consistent ionic state. Adding a small amount of a weak acid modifier like formic acid can improve peak shape.[1]

      • Gradient Optimization: Adjust the gradient elution profile to ensure adequate separation from co-eluting matrix components that might interfere with peak shape.[2]

Issue 2: Low Signal Intensity or Ion Suppression

  • Question: I am observing a significantly lower-than-expected signal for my DFSA analyte. How can I determine if this is due to ion suppression and what can I do to mitigate it?

  • Answer: Low signal intensity is frequently caused by ion suppression, where co-eluting matrix components interfere with the ionization of DFSA in the mass spectrometer's source.[3][4]

    • Identifying Ion Suppression: A post-column infusion experiment is a definitive way to identify ion suppression.[5] In this experiment, a constant flow of DFSA standard is introduced into the mobile phase after the analytical column but before the MS source. A blank matrix extract is then injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.

    • Mitigation Strategies:

      • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2] Techniques like Solid-Phase Extraction (SPE) are highly effective for cleaning up complex samples.[6][7]

      • Chromatographic Separation: Optimize your LC method to separate DFSA from the suppression-causing components.[2][4] This may involve adjusting the gradient, flow rate, or trying a different column chemistry.

      • Use of Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DFSA will co-elute and experience similar ion suppression, allowing for accurate quantification by normalizing the signal.[2][8]

      • Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components. However, ensure that the diluted analyte concentration is still above the method's limit of quantification.[9]

Issue 3: High Background or Contamination

  • Question: I am seeing high background noise or peaks corresponding to DFSA in my blank samples. What are the common sources of contamination and how can I prevent them?

  • Answer: Per- and polyfluoroalkyl substances (PFAS) like DFSA are ubiquitous in laboratory environments, leading to a high risk of background contamination.

    • Common Sources:

      • PTFE components in the LC system (e.g., tubing, frits, solvent bottle caps).

      • Sample collection and preparation materials (e.g., vials, pipette tips, filters).

      • Solvents and reagents.

    • Prevention Strategies:

      • Use a PFAS-Free LC System: If possible, use an LC system with PEEK or stainless steel tubing instead of PTFE. Specialized PFAS-free kits are available to replace common sources of contamination in LC systems.[10]

      • Screen Consumables: Test all vials, caps, pipette tips, and solvents for PFAS contamination before use.

      • Meticulous Laboratory Practices: Maintain a clean workspace. Avoid using products containing fluoropolymers in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for analyzing DFSA in plasma/serum?

A1: For biological matrices like plasma or serum, a combination of protein precipitation followed by Solid-Phase Extraction (SPE) is a robust approach.[11][12] Protein precipitation with a solvent like acetonitrile helps to remove the bulk of proteins.[13] Subsequent cleanup with a Weak Anion Exchange (WAX) SPE cartridge is effective for selectively retaining and concentrating acidic PFAS like DFSA while removing other matrix components.[10]

Q2: How do I choose an appropriate internal standard for DFSA analysis?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of DFSA (e.g., ¹³C-DFSA). A SIL-IS has nearly identical chemical and physical properties to the native analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization.[2] This allows it to effectively compensate for matrix effects and variations in instrument response. If a SIL-IS for DFSA is not available, a structurally similar PFAS with a different chain length that is not present in the samples can be considered, but this is a less ideal option.

Q3: Can I use a simple "dilute-and-shoot" method for DFSA analysis?

A3: While "dilute-and-shoot" is a simple and high-throughput approach, it is generally not recommended for trace-level analysis of DFSA in complex matrices. This is because significant matrix components will remain in the sample, leading to a high likelihood of ion suppression and potential for inaccurate quantification.[14] This approach may be feasible for less complex matrices or when analyzing higher concentrations of DFSA, but it should be thoroughly validated by assessing matrix effects.

Q4: What are the typical LC-MS/MS parameters for DFSA analysis?

A4: DFSA is typically analyzed using a reversed-phase C18 column with a gradient elution of methanol or acetonitrile and water containing a modifier like ammonium formate or formic acid.[15][16] Detection is performed using a tandem mass spectrometer in negative ion mode with electrospray ionization (ESI). The multiple reaction monitoring (MRM) transitions for DFSA should be optimized for the specific instrument being used.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for DFSA in Water Samples

  • Cartridge Conditioning: Condition a Weak Anion Exchange (WAX) SPE cartridge (e.g., 6cc, 150mg) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 250 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 25 mM acetate buffer (pH 4) to remove neutral and basic interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 10 minutes.

  • Elution: Elute the DFSA from the cartridge with 5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for DFSA in Plasma/Serum Samples

  • Sample Aliquoting: Pipette 100 µL of plasma or serum into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the appropriate amount of the SIL-IS solution to the sample.

  • Precipitation: Add 400 µL of cold acetonitrile to the tube.

  • Vortexing: Vortex the sample for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for further cleanup (e.g., by SPE) or for direct injection if the matrix is sufficiently clean and the analyte concentration is high enough.[11][12]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on DFSA Recovery and Matrix Effect

Sample Preparation MethodAverage Recovery (%)Relative Standard Deviation (%)Matrix Effect (%)
Dilute-and-Shoot95.215.8-45.3 (Suppression)
Protein Precipitation88.78.2-25.1 (Suppression)
SPE (WAX)92.55.1-8.9 (Suppression)
Protein Precip. + SPE (WAX)90.34.5-5.2 (Suppression)

Note: Data is illustrative and will vary based on the specific matrix and experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma/Serum Sample ppt Protein Precipitation (Acetonitrile) start->ppt spe Solid-Phase Extraction (WAX Cartridge) ppt->spe lcms LC-MS/MS Analysis spe->lcms data Data Processing lcms->data

Caption: Workflow for DFSA analysis in plasma.

troubleshooting_logic start Low Signal Intensity? check_suppression Perform Post-Column Infusion Experiment start->check_suppression Yes no_suppression Check Instrument Performance start->no_suppression No suppression_present Ion Suppression Detected? check_suppression->suppression_present improve_prep Improve Sample Prep (e.g., SPE) suppression_present->improve_prep Yes suppression_present->no_suppression No optimize_lc Optimize Chromatography improve_prep->optimize_lc use_is Use SIL-IS optimize_lc->use_is end Accurate Quantification use_is->end

Caption: Troubleshooting low signal intensity.

References

Strategies to minimize background contamination of Perfluorosuberic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background contamination of Perfluorosuberic acid (PFSA) in their experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments involving PFSA, offering targeted solutions to minimize background contamination.

Q1: I am detecting PFSA in my experimental blanks. What are the potential sources of this contamination?

A1: Background contamination of PFSA can originate from numerous sources within the laboratory environment. It is crucial to systematically evaluate each potential source to identify and eliminate the contamination. Common sources include:

  • Laboratory Environment: Airborne particles from dust, aerosols, and chemical vapors can settle on surfaces and introduce contaminants.[1]

  • Personnel: Human activities are a significant source of contamination. Shedding of skin cells, hair, and fibers from clothing can introduce PFSA.[2][3] Improper hand hygiene can also transfer contaminants.

  • Reagents and Solvents: The chemical reagents, solvents, and even the water used in your experiments can contain trace amounts of PFSA or other per- and polyfluoroalkyl substances (PFAS).[4]

  • Sample Handling and Preparation: Cross-contamination between samples can occur through improper handling techniques, shared equipment, or damaged containers.[3]

  • Laboratory Equipment and Consumables: Many common laboratory items can be sources of PFAS contamination, including plasticware, glassware, tubing, and filters.

Q2: What are the recommended cleaning procedures for laboratory equipment to remove PFSA?

A2: A rigorous cleaning protocol is essential for removing residual PFSA from laboratory equipment. For glassware and stainless steel, a multi-step cleaning process is recommended. While acidic cleaners are often used for inorganic residues, alkaline detergents are more effective for removing PFAS like PFSA due to their surfactant nature.[5]

Here is a recommended cleaning procedure for glassware and stainless steel equipment:[6][7]

  • Initial Rinse: Rinse the equipment with warm tap water to remove any loose solids.[6]

  • Detergent Wash: Scrub the equipment with a brush using a low-phosphate, high-emulsifying laboratory detergent such as a 1-2% solution of Alconox® or Liquinox®.[5][6][7] Use hot water for the cleaning solution.[5]

  • Tap Water Rinse: Rinse the equipment thoroughly three times with tap water.[6]

  • Deionized Water Rinse: Follow the tap water rinse with three rinses of deionized water.[6]

  • Methanol Rinse: Finally, rinse the equipment three times with methanol. The methanol rinsate should be collected for proper disposal.[6]

  • Drying: Allow the equipment to air-dry on a clean surface. Do not wrap equipment in aluminum foil, as this can be a source of PFAS contamination.[6][7] Instead, cover or wrap with clean, unused high-density polyethylene (HDPE) or polypropylene plastic sheeting.[6]

Q3: How can I minimize PFSA contamination from my analytical instrumentation, such as an LC-MS/MS system?

A3: Analytical instruments, particularly highly sensitive systems like LC-MS/MS, can be a source of background PFSA contamination. To mitigate this, consider the following strategies:

  • Use a Delay Column: Install a delay column between the mobile phase mixer and the sample injector. This will trap system-related interferences, causing them to elute at a different retention time than the analyte of interest.[8]

  • Dedicated Solvents and Bottles: Use dedicated solvent bottles for your LC-MS system and do not wash them with detergents to avoid residual contamination.[9]

  • High-Purity Water: Employ a water purification system that can consistently produce ultrapure water with no detectable levels of PFAS.[8] Systems incorporating reverse osmosis, activated carbon, and ion-exchange resins are effective at removing PFAS.[8]

  • Point-of-Use Polisher: For LC-MS applications, a point-of-use polisher containing C18 reverse-phase silica can help ensure that no traces of organic compounds, including PFAS, interfere with the analysis.[8]

  • Regularly Run Blanks: Analyze complete method blanks daily, preferably within the same instrument sequence as your samples, to monitor for any background contamination.[8]

Q4: What personal protective equipment (PPE) should be used to avoid PFSA contamination?

A4: Standard laboratory PPE can sometimes be a source of PFAS contamination. To minimize this risk:

  • Gloves: Wear nitrile gloves when handling samples, reagents, and equipment.[9]

  • Lab Coats: Use lab coats made from materials known to be PFAS-free.

  • Avoid Certain Products: Be aware that some personal care products, such as lotions and cosmetics, may contain PFAS.

Q5: Are there specific laboratory consumables I should avoid when working with PFSA?

A5: Yes, certain laboratory consumables are known to contain and leach PFAS. It is critical to source and use PFAS-free products whenever possible. Be cautious of:

  • Plastics: Some plastics can be a source of contamination. Whenever possible, use polypropylene or HDPE containers.

  • Tubing: Avoid using PTFE tubing in your experimental setup if possible, as it can be a source of PFAS.

  • Filters: Ensure that any filters used for sample preparation are certified to be PFAS-free.

Quantitative Data Summary

The following table summarizes key quantitative data related to minimizing PFSA background contamination.

ParameterRecommended Value/ProcedureSource(s)
Detergent Concentration for Cleaning 1-2% (10-20 g/L) solution of Alconox® or Liquinox®[5]
Rinsing Steps (Post-Detergent) 3x with tap water, 3x with deionized water, 3x with methanol[6]
Analytical Detection Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[8]
Acceptable Water Quality Ultrapure water with non-detectable levels of PFAS[8]

Experimental Protocols

Protocol 1: Rigorous Cleaning of Laboratory Glassware for PFSA Analysis

This protocol details the steps for thoroughly cleaning laboratory glassware to minimize the risk of PFSA background contamination.

Materials:

  • Low-phosphate, high-emulsifying laboratory detergent (e.g., Alconox®, Liquinox®)

  • Tap water

  • Deionized water

  • Methanol (HPLC grade or higher)

  • Scrub brushes

  • Clean, unused HDPE or polypropylene sheeting

Procedure:

  • Pre-rinse: Rinse the glassware with warm tap water to remove any visible residues.

  • Detergent Wash: Prepare a 1-2% solution of the laboratory detergent in hot tap water. Using a dedicated brush, scrub all surfaces of the glassware thoroughly with the detergent solution.

  • Tap Water Rinse: Rinse the glassware three times with copious amounts of tap water to remove all traces of the detergent.

  • Deionized Water Rinse: Rinse the glassware three times with deionized water.

  • Methanol Rinse: In a fume hood, rinse the glassware three times with methanol. Collect the methanol rinsate in a designated waste container for proper disposal.

  • Drying: Place the glassware on a clean drying rack or on clean HDPE or polypropylene sheeting and allow it to air-dry completely in an area free from airborne contaminants.

  • Storage: Once dry, cover the openings of the glassware with clean HDPE or polypropylene sheeting or store in a clean, enclosed cabinet to prevent re-contamination.

Protocol 2: Preparation of a Method Blank for PFSA Analysis

This protocol describes the preparation of a method blank to assess the level of background PFSA contamination in the entire analytical process.

Materials:

  • All reagents, solvents, and consumables used for sample preparation

  • A clean sample collection container of the same type used for experimental samples

  • Ultrapure water certified to be PFAS-free

Procedure:

  • Mimic Sample Preparation: Using a clean sample container, perform every step of the sample preparation procedure exactly as you would for an experimental sample.

  • Substitute Sample Matrix: In place of the actual sample matrix (e.g., plasma, tissue homogenate), use an equivalent volume of ultrapure, PFAS-free water.

  • Include All Reagents: Add all reagents, solvents, and internal standards in the same volumes and order as for a real sample.

  • Use All Equipment: Use the same pipettes, vials, filters, and other equipment that would be used for an experimental sample.

  • Analyze the Blank: Analyze the prepared method blank using the same analytical method (e.g., LC-MS/MS) and instrument sequence as the experimental samples.

  • Evaluate Results: The results from the method blank will indicate the level of any background PFSA contamination introduced during the sample preparation and analysis workflow.

Visualizations

Contamination_Sources_and_Mitigation cluster_sources Potential Contamination Sources cluster_mitigation Mitigation Strategies lab_env Laboratory Environment (Airborne Particles) air_control Air Filtration (HEPA Filters, Fume Hoods) lab_env->air_control personnel Personnel (Skin, Hair, Clothing) ppe Proper PPE (Nitrile Gloves, PFAS-free Lab Coats) personnel->ppe reagents Reagents & Solvents (Water, Chemicals) reagent_selection Reagent Purity (PFAS-free Water & Solvents) reagents->reagent_selection equipment Equipment & Consumables (Glassware, Plastics, Tubing) cleaning_protocol Rigorous Cleaning Protocols (Alkaline Detergents, Solvent Rinses) equipment->cleaning_protocol

Caption: Relationship between sources of PFSA contamination and corresponding mitigation strategies.

Experimental_Workflow_PFSA_Minimization start Start: Experiment Planning select_materials Select PFAS-Free Consumables (Vials, Pipette Tips, Tubing) start->select_materials prepare_reagents Prepare Reagents with PFAS-Free Water & Solvents select_materials->prepare_reagents clean_equipment Clean Equipment using Rigorous Protocol prepare_reagents->clean_equipment sample_collection Sample Collection (Minimize Exposure to Air) clean_equipment->sample_collection sample_prep Sample Preparation (in Clean Environment) sample_collection->sample_prep run_blank Prepare & Analyze Method Blank sample_prep->run_blank analysis LC-MS/MS Analysis (with Delay Column) run_blank->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow designed to minimize PFSA background contamination at each step.

References

Technical Support Center: Dodecafluorosuberic Acid (DFSA) Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for Dodecafluorosuberic acid (DFSA). It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the typical ionization behavior of this compound (DFSA) in electrospray ionization (ESI) mass spectrometry?

A1: this compound, a dicarboxylic acid, readily forms a deprotonated molecule, [M-H]⁻, in negative ion mode ESI. The precursor m/z for this ion is approximately 388.97.[1] Due to the presence of two carboxylic acid groups, a doubly charged ion, [M-2H]²⁻, may also be observed, particularly at higher pH values of the mobile phase.

Q2: What are the recommended precursor and product ions for Multiple Reaction Monitoring (MRM) analysis of DFSA?

A2: For quantitative analysis of DFSA using tandem mass spectrometry, the following MRM transitions are recommended. The precursor ion is the deprotonated molecule [M-H]⁻. Several product ions can be monitored for confirmation and quantification.

Precursor Ion (m/z)Product Ion (m/z)Notes
389.0345.0Loss of CO₂
389.0169.0Fragmentation of the fluorocarbon chain[1]
389.0131.0Further fragmentation[1]
389.0119.0Further fragmentation[1]

Q3: What are the key challenges in analyzing DFSA and other per- and polyfluoroalkyl substances (PFAS)?

A3: The analysis of DFSA and other PFAS presents several challenges:

  • Background Contamination: PFAS are ubiquitous in laboratory environments, leading to potential background contamination from sources like PTFE components in LC systems, solvents, and sample containers.

  • Low Detection Limits: Achieving the low detection limits often required for environmental and biological samples necessitates highly sensitive instrumentation and optimized methods.

  • Matrix Effects: Complex sample matrices can cause ion suppression or enhancement, affecting the accuracy and precision of quantification.

  • Isomeric Compounds: The presence of branched and linear isomers of some PFAS can complicate chromatographic separation and quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Issue 1: Poor Signal Intensity or No Peak Detected

Possible Causes and Solutions:

  • Incorrect Ionization Mode:

    • Solution: Ensure the mass spectrometer is operating in negative ion mode for the detection of the deprotonated DFSA molecule.

  • Suboptimal Source Parameters:

    • Solution: Optimize ESI source parameters. Start with the recommended values in the experimental protocol and adjust the following:

      • Capillary Voltage: Typically in the range of -2.5 to -4.5 kV.

      • Nebulizer Gas Flow: Adjust to ensure a stable spray.

      • Drying Gas Flow and Temperature: Optimize for efficient desolvation without causing thermal degradation.

  • Sample Degradation:

    • Solution: Prepare fresh samples and standards. Avoid prolonged storage at room temperature.

  • Inefficient Desolvation:

    • Solution: Increase the drying gas temperature and flow rate. Ensure the nebulizer is functioning correctly to create a fine spray.

dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Troubleshooting Workflow for Poor Signal Intensity.

Issue 2: High Background Noise or Contamination Peaks

Possible Causes and Solutions:

  • Contamination from LC System:

    • Solution:

      • Use a delay column installed between the solvent mixer and the injector to separate background PFAS contamination from the analytical peak.

      • Replace all PTFE tubing and components with PEEK or stainless steel.

      • Thoroughly flush the LC system with a high-percentage organic solvent.

  • Contaminated Solvents or Reagents:

    • Solution: Use HPLC or LC-MS grade solvents and reagents certified to be free of PFAS. Test new batches of solvents for background contamination.

  • Contamination from Sample Preparation:

    • Solution:

      • Use polypropylene or polyethylene labware instead of glass, as PFAS can adsorb to glass surfaces.

      • Avoid using any materials containing fluoropolymers during sample collection and preparation.

      • Include method blanks in each analytical batch to monitor for contamination.

Contamination_Troubleshooting

Issue 3: Inconsistent Peak Areas or Poor Reproducibility

Possible Causes and Solutions:

  • Matrix Effects (Ion Suppression/Enhancement):

    • Solution:

      • Perform a matrix effect study by comparing the response of DFSA in a pure solvent to its response in a sample matrix extract.

      • If significant matrix effects are observed, improve sample cleanup using techniques like Solid-Phase Extraction (SPE) .

      • Use an isotopically labeled internal standard for DFSA to compensate for matrix effects and variations in instrument response.

  • Inconsistent Sample Preparation:

    • Solution: Ensure a standardized and validated sample preparation protocol is followed for all samples, standards, and quality controls.

  • LC System Variability:

    • Solution: Check for leaks in the LC system. Ensure the autosampler is injecting a consistent volume.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the water sample (e.g., 100 mL) onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the retained DFSA with 5 mL of a solution of 1% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

LC-MS/MS Method Parameters

These are starting parameters and should be optimized for your specific instrument and application.

Liquid Chromatography (LC) Parameters

ParameterRecommended Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 2 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient 10% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters

ParameterRecommended Value
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -3.5 kV
Nebulizer Pressure 45 psi
Drying Gas Flow 10 L/min
Drying Gas Temperature 350 °C
Collision Gas Argon
MRM Transitions See FAQ Q2

Experimental_Workflow

References

Troubleshooting poor chromatographic peak shape for Dodecafluorosuberic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Dodecafluorosuberic acid (DFSA). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shape in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DFSA) and why is its analysis challenging?

A1: this compound (DFSA), also known as perfluorosuberic acid, is a dicarboxylic acid with the chemical formula C8H2F12O4.[1] Its analysis can be challenging due to its high acidity (predicted pKa of approximately 0.22), which can lead to strong interactions with the stationary phase and result in poor peak shape if the mobile phase pH is not adequately controlled.[2] Like other per- and polyfluoroalkyl substances (PFAS), DFSA can be persistent and may require sensitive analytical methods for detection at low levels in various matrices.

Q2: What is the most common cause of peak tailing when analyzing this compound?

A2: The most common cause of peak tailing for an acidic compound like DFSA is secondary interactions between the ionized analyte and active sites on the stationary phase, such as residual silanols on silica-based columns. To achieve a sharp, symmetrical peak, it is crucial to maintain the mobile phase pH at least 2 pH units below the analyte's pKa to ensure it is in its non-ionized form.[1]

Q3: Why am I observing peak fronting for my DFSA peak?

A3: Peak fronting for DFSA can occur due to several reasons, with the most common being column overload. This can happen if the sample concentration or the injection volume is too high.[1] Another potential cause is the incompatibility of the sample solvent with the mobile phase. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the separation, leading to a fronting peak.[3]

Q4: What could be causing split peaks in my this compound chromatogram?

A4: Split peaks for DFSA can be indicative of several issues. A partially blocked column inlet frit can cause the sample to be distributed unevenly onto the column, resulting in a split peak.[1] Similarly, a void or channel in the column packing material can lead to the same problem. Another possibility is the use of a sample solvent that is not miscible with the mobile phase.[1] If only the DFSA peak is splitting, it might be co-eluting with an interfering compound. If all peaks in the chromatogram are splitting, the issue is likely related to the column or system hardware before the separation occurs.[4]

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: The peak for this compound is asymmetrical, with the latter half of the peak being broader than the front half.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inappropriate Mobile Phase pH DFSA is a strong acid. Ensure the mobile phase pH is sufficiently low (ideally pH < 2) to keep the analyte in its protonated, non-ionized form. This minimizes secondary interactions with the stationary phase.
Secondary Silanol Interactions Use a modern, high-purity, end-capped C18 column to minimize the number of available silanol groups. Consider using a column with a different stationary phase, such as a phenyl-hexyl, which may offer different selectivity.[5][6][7]
Column Contamination Flush the column with a strong solvent to remove any strongly retained contaminants. If the problem persists, consider replacing the guard column or the analytical column.
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.

Troubleshooting Workflow for Peak Tailing

PeakTailing start Peak Tailing Observed for DFSA check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks solution_physical Issue is likely physical (e.g., extra-column volume, column void). Inspect system for dead volume and consider replacing column. check_all_peaks->solution_physical Yes check_pH Is mobile phase pH at least 2 units below pKa (pKa ≈ 0.22)? check_all_peaks->check_pH No adjust_pH Lower mobile phase pH using an appropriate buffer or acid modifier (e.g., formic acid). check_pH->adjust_pH No check_column Are you using a modern, end-capped C18 column? check_pH->check_column Yes end Peak Shape Improved adjust_pH->end change_column Consider a different column chemistry (e.g., Phenyl-Hexyl) or a new C18 column. check_column->change_column No flush_column Flush column with a strong solvent. If problem persists, replace guard/analytical column. check_column->flush_column Yes change_column->end flush_column->end

Caption: Troubleshooting workflow for DFSA peak tailing.

Issue 2: Peak Fronting

Symptoms: The peak for this compound is asymmetrical, with the front half of the peak being broader than the latter half.

Potential Causes and Solutions:

Potential CauseRecommended Action
Column Overload Reduce the concentration of the DFSA standard or sample. Alternatively, decrease the injection volume.
Incompatible Sample Solvent The ideal sample solvent is the initial mobile phase.[1] If solubility is an issue, use a solvent that is weaker than the mobile phase (e.g., higher aqueous content in reversed-phase).
Low Column Temperature Increasing the column temperature can sometimes improve peak shape by enhancing mass transfer kinetics.
Column Degradation A collapsed column bed can lead to peak fronting. If other solutions fail, the column may need to be replaced.[8]

Troubleshooting Workflow for Peak Fronting

PeakFronting start Peak Fronting Observed for DFSA check_overload Reduce sample concentration and/or injection volume. Does peak shape improve? start->check_overload solution_overload Column overload is the likely cause. Optimize sample load. check_overload->solution_overload Yes check_solvent Is the sample solvent the same as or weaker than the initial mobile phase? check_overload->check_solvent No end Peak Shape Improved solution_overload->end adjust_solvent Prepare sample in the initial mobile phase or a weaker solvent. check_solvent->adjust_solvent No increase_temp Increase column temperature in small increments (e.g., 5 °C). check_solvent->increase_temp Yes adjust_solvent->end replace_column If fronting persists, the column may be degraded. Replace the column. increase_temp->replace_column replace_column->end

Caption: Troubleshooting workflow for DFSA peak fronting.

Issue 3: Split Peaks

Symptoms: The peak for this compound appears as two or more closely eluting peaks.

Potential Causes and Solutions:

Potential CauseRecommended Action
Partially Blocked Column Frit Try back-flushing the column. If this doesn't resolve the issue, the frit or the entire column may need to be replaced.[1]
Column Void or Channel A void at the head of the column can sometimes be addressed by repacking the inlet. However, in most cases, the column will need to be replaced.
Incompatible Sample Solvent Ensure the sample solvent is miscible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[1]
Co-elution with an Interferent If a co-eluting peak is suspected, adjust the mobile phase composition or gradient to improve resolution. A different column stationary phase might also provide the necessary selectivity.

Troubleshooting Workflow for Split Peaks

SplitPeaks start Split Peak Observed for DFSA check_all_peaks Are all peaks in the chromatogram split? start->check_all_peaks solution_systemic Issue is likely systemic (e.g., blocked frit, column void). Back-flush or replace column. check_all_peaks->solution_systemic Yes check_solvent Is the sample solvent compatible with the mobile phase? check_all_peaks->check_solvent No end Peak Shape Resolved solution_systemic->end adjust_solvent Dissolve sample in the initial mobile phase. check_solvent->adjust_solvent No optimize_method Suspect co-elution. Adjust mobile phase gradient or try a different column chemistry to improve resolution. check_solvent->optimize_method Yes adjust_solvent->end optimize_method->end

Caption: Troubleshooting workflow for DFSA split peaks.

Experimental Protocols

Recommended Starting HPLC-MS/MS Method for this compound

This protocol is a general starting point based on methods for other perfluorinated carboxylic acids and can be optimized for your specific instrumentation and sample matrix.

ParameterRecommendation
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Sample Solvent 50:50 Methanol:Water (or initial mobile phase)
Detector Tandem Mass Spectrometer (MS/MS) in negative ion mode
Protocol for Column Flushing to Address Blockages
  • Disconnect the column from the detector to avoid flushing contaminants into it.

  • Reverse the direction of the column.

  • Flush the column with a series of solvents at a low flow rate (e.g., 0.1 mL/min), gradually increasing to the normal operating flow rate. A typical sequence for a C18 column is:

    • Mobile phase without buffer

    • 100% Water

    • 100% Acetonitrile or Methanol

    • 100% Isopropanol (if necessary for highly nonpolar contaminants)

    • 100% Acetonitrile or Methanol

    • Mobile phase without buffer

  • Return the column to its original direction.

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved before injecting the next sample.

References

Technical Support Center: Dodecafluorosuberic Acid (PFDoDA) Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing interferences from Dodecafluorosuberic acid (PFDoDA) samples.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the sample preparation and analysis of PFDoDA.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing interferences from PFDoDA samples?

A1: The most common methods for removing interferences from PFDoDA samples include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and treatment with activated carbon. The choice of method depends on the sample matrix, the nature of the interferences, and the desired level of cleanup. SPE is widely used for its efficiency in concentrating and purifying PFAS from liquid samples.[1]

Q2: What type of SPE sorbent is most effective for PFDoDA?

A2: For PFDoDA and other long-chain perfluorinated carboxylic acids (PFCAs), Weak Anion Exchange (WAX) sorbents are highly effective.[2] They offer good retention for acidic analytes like PFDoDA. For complex matrices with significant organic content, a combination of WAX and Graphitized Carbon Black (GCB) is often recommended to enhance the removal of matrix interferences and provide cleaner extracts.[2] Polymeric sorbents such as Polystyrene-Divinylbenzene (PS-DVB) can also be effective for long-chain PFAS.[3]

Q3: How does pH affect the extraction of PFDoDA?

A3: The pH of the sample is a critical parameter in the extraction of PFDoDA. As a carboxylic acid, its ionization state is pH-dependent. For effective retention on WAX sorbents, the pH should be adjusted to ensure the carboxyl group is ionized, with a pH around 8 often being optimal for various PFAS.[2] However, some methods have demonstrated good recoveries at a more acidic pH of around 4.[2] It is crucial to optimize the pH for your specific sample matrix and analytical method.

Q4: What are "matrix effects" and how can they be minimized in PFDoDA analysis?

A4: Matrix effects are the alteration of the analyte's signal (suppression or enhancement) caused by co-eluting compounds from the sample matrix during analysis, typically by LC-MS/MS.[4][5] These effects can lead to inaccurate quantification. To minimize matrix effects, several strategies can be employed:

  • Effective Sample Cleanup: Using appropriate SPE cartridges, such as those containing GCB, can remove interfering matrix components.[5]

  • Isotope Dilution: The use of isotopically labeled internal standards, such as 13C-PFDoDA, is a highly effective way to compensate for matrix effects and recovery losses.[6][7]

  • Matrix-Matched Calibration: Preparing calibration standards in a matrix that is similar to the sample can help to compensate for matrix effects.[8]

Troubleshooting Common Issues

Issue 1: Low recovery of PFDoDA after Solid-Phase Extraction (SPE).

  • Possible Cause 1: Incorrect SPE Sorbent.

    • Solution: Ensure you are using a sorbent suitable for long-chain PFCAs. Weak Anion Exchange (WAX) or a combination of WAX and Graphitized Carbon Black (GCB) are generally recommended.[2]

  • Possible Cause 2: Suboptimal Sample pH.

    • Solution: The pH of your sample should be optimized to ensure PFDoDA is in the correct ionic state for retention on the SPE sorbent. For WAX sorbents, a pH of around 8 is often effective, though optimization is key.[2]

  • Possible Cause 3: Inappropriate Wash Solvent.

    • Solution: The wash solvent may be too strong, causing the analyte to be eluted prematurely. If PFDoDA is detected in your wash fraction, consider using a weaker wash solvent.

  • Possible Cause 4: Incomplete Elution.

    • Solution: If PFDoDA is not being eluted from the cartridge, your elution solvent may be too weak. Ensure you are using a solvent of sufficient strength (e.g., a basic methanolic solution) and an appropriate volume to ensure complete elution.[2] A slower flow rate during elution can also improve recovery.[2]

  • Possible Cause 5: Analyte Loss During Evaporation.

    • Solution: While less likely for long-chain PFAS like PFDoDA, analyte loss can occur during solvent evaporation steps. Careful control of temperature and nitrogen flow is important. Reconstitution of the dried extract should also be optimized, as very long-chain PFCAs may require a "methanol-first" method for efficient re-dissolving.[9]

Issue 2: High background or interfering peaks in the chromatogram.

  • Possible Cause 1: Contamination from laboratory equipment.

    • Solution: PFAS are ubiquitous, and contamination is a significant concern. Ensure all sample containers, tubing, and other equipment are free of fluoropolymers (e.g., Teflon™). Using dedicated, PFAS-free labware is highly recommended.[1]

  • Possible Cause 2: Insufficient sample cleanup.

    • Solution: Complex sample matrices can introduce numerous interfering compounds.[4] Consider using a more rigorous cleanup method, such as a dual-phase SPE cartridge (e.g., WAX/GCB), to remove these interferences.[2]

  • Possible Cause 3: Co-elution of matrix components.

    • Solution: Optimize your liquid chromatography method to improve the separation of PFDoDA from interfering peaks. This may involve adjusting the mobile phase gradient, changing the analytical column, or modifying the mobile phase composition.

Quantitative Data Summary

The following table summarizes the typical performance of different interference removal methods for this compound and other long-chain PFAS. Note that actual performance may vary depending on the specific sample matrix and experimental conditions.

MethodSorbent/Solvent SystemAnalyteTypical Recovery/Removal EfficiencyKey AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) Weak Anion Exchange (WAX)PFDoDA/Long-chain PFCAs>80%Effective for a broad range of PFAS, including long and short chains.[10]Can be susceptible to matrix interferences in complex samples.[10]
Solid-Phase Extraction (SPE) WAX / Graphitized Carbon Black (GCB)PFDoDA/Long-chain PFCAsComparable to WAX alone, with improved cleanup.Enhanced removal of matrix interferences, leading to cleaner extracts.[10]May require a two-step process if not using a stacked cartridge.
Liquid-Liquid Extraction (LLE) Methyl tert-butyl ether (MTBE) or HexaneLong-chain PFCAsGenerally lower and more variable than SPE for long-chain PFCAs.Simple and does not require specialized cartridges.Less efficient for long-chain PFCAs compared to SPE.[11] Can be labor-intensive and use larger volumes of organic solvents.
Activated Carbon Treatment Granular Activated Carbon (GAC)Long-chain PFASCan be highly effective (>90% removal).[12][13]Effective for removing a wide range of organic contaminants.[12]Performance can be affected by the presence of other organic matter.[14]
Activated Carbon Treatment Powdered Activated Carbon (PAC)Long-chain PFASModest removal efficiency, often lower than GAC.[13]Can be added directly to water.Generally less efficient and economical than GAC for PFAS removal.[12][13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) using Weak Anion Exchange (WAX)

This protocol provides a general procedure for the extraction of PFDoDA from aqueous samples.

  • Sample Pre-treatment:

    • To a 250 mL water sample, add a known amount of isotopically labeled PFDoDA internal standard.

    • Adjust the sample pH to 8.0 using a dilute ammonium hydroxide solution.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through a WAX SPE cartridge.

    • Follow with 5 mL of reagent water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the pH-adjusted sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of reagent water to remove hydrophilic interferences.

    • (Optional) For complex matrices, a second wash with a weak organic solvent (e.g., 25% methanol in water) may be performed. This step requires careful optimization to prevent loss of PFDoDA.

  • Drying:

    • Dry the cartridge by passing a gentle stream of nitrogen through it for 10-15 minutes.

  • Elution:

    • Elute the PFDoDA from the cartridge with two 4 mL aliquots of a basic methanolic solution (e.g., 2% ammonium hydroxide in methanol). Use a slow flow rate (1-2 mL/min) to ensure complete elution.

  • Concentration and Reconstitution:

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen at a temperature of 40-50°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., 96:4 methanol:water) for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol outlines a general procedure for the extraction of PFDoDA from aqueous samples.

  • Sample Pre-treatment:

    • To a 250 mL water sample in a separatory funnel, add a known amount of isotopically labeled PFDoDA internal standard.

    • Adjust the sample pH to <4 with a suitable acid (e.g., formic acid).

  • Extraction:

    • Add 50 mL of methyl tert-butyl ether (MTBE) to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the lower aqueous layer into a clean beaker.

    • Drain the upper organic layer into a collection flask.

    • Return the aqueous layer to the separatory funnel and repeat the extraction with a fresh 50 mL portion of MTBE.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Solvent Exchange:

    • Add a suitable solvent for LC-MS/MS analysis (e.g., methanol) and continue evaporation to remove the MTBE.

    • Adjust the final volume to 1 mL with the analysis solvent.

Protocol 3: Activated Carbon Treatment for Interference Removal

This protocol describes a general procedure for using powdered activated carbon (PAC) to reduce interferences in aqueous samples prior to extraction.

  • PAC Dosing:

    • Determine the optimal dose of PAC for your sample matrix through preliminary experiments. A starting point could be in the range of 10-50 mg/L.

    • Add the determined amount of PAC to the water sample.

  • Contact Time:

    • Stir the sample and PAC mixture for a defined contact time (e.g., 30-60 minutes) to allow for adsorption of interfering substances.

  • Removal of PAC:

    • Remove the PAC from the sample by filtration using a GHP or nylon syringe filter (0.2 or 0.45 µm). Ensure the filter material does not introduce PFAS contamination.

  • Extraction:

    • Proceed with the extraction of PFDoDA from the treated sample using a suitable method like SPE (Protocol 1).

Visualizations

Interference_Removal_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample PFDoDA Sample (Aqueous Matrix) Add_IS Add Isotopically-Labeled Internal Standard Sample->Add_IS pH_Adjust Adjust Sample pH Add_IS->pH_Adjust SPE Solid-Phase Extraction (SPE) (e.g., WAX, WAX/GCB) pH_Adjust->SPE Recommended for most applications LLE Liquid-Liquid Extraction (LLE) pH_Adjust->LLE Alternative for some matrices AC Activated Carbon Treatment pH_Adjust->AC For highly contaminated samples (pre-treatment) Concentration Concentration & Reconstitution SPE->Concentration LLE->Concentration AC->SPE LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS

Caption: A general workflow for the removal of interferences in PFDoDA sample analysis.

Troubleshooting_Low_Recovery_SPE cluster_causes Identify Location of Analyte Loss cluster_solutions Potential Solutions Start Low PFDoDA Recovery in SPE Check_Fractions Analyze all fractions: - Load - Wash - Eluate Start->Check_Fractions In_Load Analyte in Load Fraction? Check_Fractions->In_Load In_Wash Analyte in Wash Fraction? Check_Fractions->In_Wash Not_Detected Analyte Not Detected in Any Fraction? Check_Fractions->Not_Detected Sol_Load Incorrect Sorbent Selection OR Suboptimal Sample pH In_Load->Sol_Load If Yes Sol_Wash Wash Solvent Too Strong In_Wash->Sol_Wash If Yes Sol_Not_Detected Incomplete Elution (Elution Solvent Too Weak) OR Analyte Loss During Evaporation Not_Detected->Sol_Not_Detected If Yes

Caption: A troubleshooting guide for low recovery of PFDoDA during Solid-Phase Extraction.

References

Technical Support Center: Dodecafluorosuberic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides information and recommendations regarding the long-term stability of Dodecafluorosuberic acid stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For high-concentration stock solutions, polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are commonly used for perfluorinated carboxylic acids (PFCAs).[1] The choice of solvent will depend on the requirements of your specific experimental protocol. It is crucial to use anhydrous, high-purity solvents to minimize potential degradation.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: While specific long-term stability data for this compound is not extensively published, general best practices for PFCAs suggest storing stock solutions at low temperatures to ensure stability. For extended periods (months to years), storage at -20°C or -80°C is recommended. Solutions should be stored in tightly sealed, amber glass or polypropylene vials to protect from light and prevent solvent evaporation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Q3: How long can I store a this compound stock solution?

A3: One supplier mentions a shelf life of 1460 days, although it is not specified if this applies to the solid compound or a solution.[2] Based on the high persistence of long-chain PFCAs, it is expected that stock solutions in appropriate solvents are stable for several months to years when stored correctly at -20°C or -80°C.[1] However, for alcohol-based solutions, there is a risk of esterification over time.[1] It is best practice to prepare fresh solutions when possible and to qualify the stability for your specific experimental conditions if stored for extended periods.

Q4: Are there any known degradation pathways for this compound under typical laboratory conditions?

A4: Long-chain perfluorocarboxylic acids like this compound are known for their high persistence and resistance to degradation under normal environmental and laboratory conditions.[1] The primary concern for solutions stored in alcohol-based solvents (e.g., methanol) is the potential for esterification, where the carboxylic acid groups react with the alcohol to form the corresponding ester.[1] This will lead to a decrease in the concentration of the free acid.[1] Significant degradation of the perfluorinated backbone typically requires harsh conditions, such as high temperatures or specific wavelengths of UV light.[1]

Q5: My this compound solution has turned yellow. Is it still usable?

A5: A change in color, such as turning yellow, can indicate chemical degradation or the presence of impurities. The use of discolored solutions is not recommended as the presence of degradation products can lead to inaccurate and unreliable experimental results. It is advisable to discard the solution and prepare a fresh stock from a reliable source of this compound.

Troubleshooting Guide

Q1: I see a precipitate in my this compound solution after thawing or upon dilution. What should I do?

A1: Precipitation can occur if the solubility limit of this compound is exceeded in the solvent, or upon dilution into an aqueous buffer where its solubility may be lower.

  • Thawing: Ensure the stock solution is brought to room temperature and vortexed thoroughly to ensure all the solute is redissolved before use. Gentle warming in a water bath may aid in redissolving the compound.

  • Dilution: When diluting a stock solution (e.g., from DMSO into an aqueous buffer), it is crucial to do so gradually while vortexing to avoid localized high concentrations that can lead to precipitation. If precipitation persists, you may need to reconsider the final concentration or the composition of your dilution buffer.

Q2: My experimental results are inconsistent when using an older stock solution of this compound. Could this be a stability issue?

A2: Yes, inconsistent results can be a sign of stock solution degradation.

  • Check for visible signs of degradation: Inspect the solution for any color change or precipitation.

  • Consider the solvent: If your stock solution is in an alcohol-based solvent like methanol, esterification may have occurred over time, reducing the concentration of the active compound.[1]

  • Perform a quality control check: If possible, analyze the concentration and purity of your stock solution using an analytical technique like HPLC-UV or LC-MS/MS.

  • Prepare a fresh stock solution: The most reliable way to rule out stability issues is to prepare a fresh stock solution and repeat the experiment.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureContainerDurationKey Considerations
DMSO-20°C or -80°CAmber Glass or Polypropylene VialsLong-term (months to years)Hygroscopic; use anhydrous DMSO and seal tightly.
Methanol / Ethanol-20°C or -80°CAmber Glass or Polypropylene VialsShort to Medium-termPotential for esterification over time.[1]
Water (as a salt)2-8°CPolypropylene VialsShort-termLower solubility; pH adjustment may be needed to form a more soluble salt.

Table 2: Potential Stability Issues and Mitigation Strategies

IssuePotential Cause(s)Recommended Action(s)
Precipitation upon thawingIncomplete dissolutionBring to room temperature, vortex thoroughly. Gentle warming may be applied.
Precipitation upon dilutionExceeded solubility limitDilute gradually with constant mixing. Re-evaluate final concentration and diluent composition.
Decreased potency over timeDegradation (e.g., esterification in alcohol)Prepare fresh stock solution. Perform analytical qualification of older stocks. Store at -80°C to slow down reactions.
Solution discolorationChemical degradation or contaminationDiscard the solution and prepare a fresh stock.
Inconsistent resultsStock solution degradation, improper storagePrepare fresh aliquots from a new stock. Validate experimental protocol with fresh solutions.

Experimental Protocols

Protocol: Assessment of this compound Stock Solution Stability by HPLC-UV

This protocol outlines a general method for assessing the stability of a this compound stock solution over time.

1. Materials:

  • This compound solid

  • High-purity solvent (e.g., DMSO, Methanol)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with a suitable buffer or acid modifier like formic acid)

  • Calibrated analytical balance and volumetric flasks

2. Procedure:

  • Preparation of Stock Solution (Time Zero):

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 10 mM).

    • Immediately after preparation, take an aliquot for "time zero" analysis.

    • Aliquot the remaining stock solution into multiple small-volume vials appropriate for long-term storage.

  • Storage:

    • Store the aliquots under the desired conditions (e.g., -20°C, -80°C, protected from light).

  • Analysis at Designated Time Points:

    • At each scheduled time point (e.g., 1, 3, 6, 12 months), retrieve one aliquot from storage.

    • Allow the aliquot to thaw completely and reach room temperature. Vortex to ensure homogeneity.

    • Prepare a dilution of the stock solution in the mobile phase to a concentration suitable for HPLC analysis.

    • Inject the sample onto the HPLC system.

  • Data Evaluation:

    • The stability of the this compound solution is determined by comparing the peak area of the compound in the test sample to the "time zero" sample. A decrease of >10% is often considered significant degradation.

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_storage Aliquoting and Storage cluster_qc Quality Control weigh Weigh this compound dissolve Dissolve in High-Purity Solvent weigh->dissolve vortex Vortex to Homogeneity dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot t0 Analyze 'Time Zero' Sample vortex->t0 store Store at -20°C or -80°C (Protect from Light) aliquot->store tn Analyze Stored Samples at Time Points store->tn compare Compare Results t0->compare tn->compare

Workflow for preparation and stability testing of stock solutions.

G start Inconsistent Experimental Results Observed check_visual Visually Inspect Stock Solution start->check_visual is_precipitate Precipitate or Discoloration? check_visual->is_precipitate prepare_fresh Discard and Prepare Fresh Stock Solution is_precipitate->prepare_fresh Yes check_storage Review Storage Conditions & Age is_precipitate->check_storage No is_old_alcohol Old Solution in Alcohol Solvent? check_storage->is_old_alcohol esterification Potential Esterification (Reduced Concentration) is_old_alcohol->esterification Yes other_factors Investigate Other Experimental Factors is_old_alcohol->other_factors No qualify Perform Analytical Qualification (e.g., HPLC) esterification->qualify qualify->prepare_fresh

Troubleshooting decision tree for inconsistent results.

References

How to prevent emulsion formation during liquid-liquid extraction of PFAS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving emulsion formation during the liquid-liquid extraction (LLE) of per- and polyfluoroalkyl substances (PFAS).

Troubleshooting Guide: Emulsion Formation

Emulsions are a common challenge in the LLE of PFAS, appearing as a milky or cloudy layer between the aqueous and organic phases. This stable mixture of immiscible liquids can lead to poor recovery and inaccurate quantification of target analytes. The surfactant-like nature of PFAS themselves can contribute to emulsion formation. This guide provides a step-by-step approach to prevent and troubleshoot this issue.

Proactive Prevention is Key

Preventing emulsion formation is often more effective than trying to break it after it has formed. Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel. This provides sufficient interfacial contact for extraction without introducing the high energy that promotes emulsion formation.[1]

  • Solvent Selection: The choice of extraction solvent is critical. While solvents are chosen based on analyte solubility, their properties also influence emulsion formation. Refer to the solvent properties table below for guidance.

  • pH Adjustment: The charge of acidic or basic compounds in the matrix can be altered by adjusting the pH of the aqueous phase, which can help prevent emulsions. For many PFAS, which are often anionic, adjusting the pH to be more acidic can improve extraction efficiency, though the effect on emulsion formation is matrix-dependent.[2]

  • Consider Alternative Extraction Methods: For matrices prone to emulsion formation, such as those high in fats or surfactants, consider alternative methods like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE). These methods avoid the direct mixing of large volumes of immiscible liquids and are less prone to emulsion issues.[3]

Reactive Troubleshooting: Breaking Emulsions

If an emulsion has formed, the following techniques can be employed to break it:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. In some cases, the emulsion may break on its own.

  • Salting Out: Add a small amount of saturated sodium chloride (NaCl) solution (brine) or solid NaCl to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of the organic solvent in the aqueous phase and promoting phase separation.[1]

  • Centrifugation: Transfer the emulsion to centrifuge tubes and centrifuge at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes. The increased gravitational force can coalesce the dispersed droplets and break the emulsion.

  • pH Modification: Adjusting the pH of the aqueous layer with a dilute acid or base can sometimes destabilize the emulsion. The optimal pH will depend on the specific matrix components.

  • Filtration: Pass the emulsion through a plug of glass wool or a phase separation filter paper. This can physically disrupt the emulsion and aid in separating the layers.

  • Temperature Modification: Gently warming or cooling the separatory funnel in a water bath can sometimes help to break the emulsion. However, be cautious as temperature changes can affect analyte stability and solubility.

  • Ultrasonication: Placing the sample in an ultrasonic bath for a short period can provide energy to coalesce the dispersed droplets. Use this method with care to avoid overheating the sample.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing emulsion formation during the LLE of PFAS.

Emulsion_Troubleshooting start Emulsion Formed gentle_swirl Initial Prevention: Gentle Swirling/Rocking start->gentle_swirl emulsion_check1 Emulsion Still Forms? gentle_swirl->emulsion_check1 prevention_branch Proactive Measures emulsion_check1->prevention_branch Yes, before next extraction troubleshooting_branch Reactive Measures emulsion_check1->troubleshooting_branch Yes, during current extraction solvent_choice Optimize Solvent System prevention_branch->solvent_choice ph_adjust_prevent Adjust Aqueous Phase pH solvent_choice->ph_adjust_prevent consider_alternatives Consider SPE or SLE ph_adjust_prevent->consider_alternatives end_failure Re-evaluate Protocol Consider SPE/SLE consider_alternatives->end_failure let_stand Let it Stand (10-30 min) troubleshooting_branch->let_stand emulsion_check2 Emulsion Persists? let_stand->emulsion_check2 salting_out Add Saturated NaCl (Brine) emulsion_check2->salting_out Yes end_success Phases Separated emulsion_check2->end_success No emulsion_check3 Emulsion Persists? salting_out->emulsion_check3 centrifugation Centrifuge (3000-5000 rpm, 10-20 min) emulsion_check3->centrifugation Yes emulsion_check3->end_success No emulsion_check4 Emulsion Persists? centrifugation->emulsion_check4 advanced_methods Advanced Techniques: pH Modification, Filtration, Temperature Change, Ultrasonication emulsion_check4->advanced_methods Yes emulsion_check4->end_success No advanced_methods->end_success advanced_methods->end_failure

Caption: A troubleshooting decision tree for preventing and resolving emulsion formation during PFAS liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q1: Why are emulsions so common when extracting PFAS?

A1: PFAS themselves have surfactant-like properties, with a hydrophobic tail and a hydrophilic head. This structure allows them to accumulate at the interface between the aqueous and organic layers, stabilizing the dispersed droplets and promoting emulsion formation. Additionally, complex matrices such as wastewater, sludge, and biological tissues often contain fats, lipids, and other surfactants that can also contribute to emulsions.

Q2: What is "salting out" and how does it help break emulsions?

A2: "Salting out" is the addition of a salt, typically sodium chloride (NaCl), to the aqueous phase. This increases the ionic strength of the water, making it more polar. As a result, the solubility of the less polar organic solvent in the aqueous phase decreases, forcing the two phases to separate more cleanly and breaking the emulsion.

Q3: Can the choice of organic solvent affect emulsion formation?

A3: Absolutely. Solvents with higher water miscibility are more prone to forming emulsions. While the primary consideration for solvent selection is the solubility of the target PFAS, it is also important to consider its potential for emulsion formation. The table below provides properties of common solvents used in PFAS extraction.

Q4: When should I consider switching from LLE to SPE or SLE?

A4: If you consistently encounter persistent emulsions with a particular sample matrix, or if your matrix is known to be "dirty" (e.g., high in lipids, surfactants, or particulates), switching to SPE or SLE is a practical solution. These techniques immobilize the aqueous sample on a solid support, and the extraction is performed by passing an immiscible organic solvent over the support. This avoids the vigorous mixing that leads to emulsions and can result in cleaner extracts. While LLE can be effective, SPE and SLE often offer higher throughput and reproducibility for complex samples.[4]

Q5: Will adding salt to my sample affect the recovery of PFAS?

A5: The effect of adding salt on PFAS recovery can vary depending on the specific PFAS and the sample matrix. In some cases, the "salting out" effect can enhance the partitioning of PFAS into the organic phase, thereby increasing recovery. However, it is always recommended to validate your method with and without the addition of salt to determine its impact on your specific analytes of interest.

Data Presentation

The following tables summarize key data relevant to PFAS extraction and the prevention of emulsion formation.

Table 1: Comparison of Extraction Techniques for PFAS in Various Matrices

Extraction TechniqueMatrixTarget AnalytesAverage Recovery (%)Key AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE)WaterPFOA, PFOS80-110%Simple, low costProne to emulsions, labor-intensive
Supported Liquid Extraction (SLE)PlasmaVarious PFAS85-115%Reduced emulsion formation, automatableHigher cost than LLE
Solid-Phase Extraction (SPE)Drinking Water18 PFAS79-112%High throughput, clean extracts, automatableHigher cost, potential for sorbent-related contamination
QuEChERSMilk22 PFAS71.7-116%Fast, simple, high throughputMay require optimization for different matrices

Note: Recovery rates are approximate and can vary significantly depending on the specific PFAS, matrix, and laboratory conditions.

Table 2: Properties of Common Solvents for PFAS Liquid-Liquid Extraction

SolventAbbreviationPolarity IndexDensity (g/mL)Water SolubilityBoiling Point (°C)Comments
Methyl-tert-butyl etherMTBE2.50.74Slightly soluble55.2Commonly used for PFAS extraction, can co-extract lipids.
DichloromethaneDCM3.11.33Slightly soluble39.6Effective for a broad range of compounds, but is a suspected carcinogen.
AcetonitrileACN5.80.79Miscible81.6Often used in the initial extraction from solid samples before LLE or SPE.
MethanolMeOH5.10.79Miscible64.7Common solvent for preparing standards and for extraction from solid matrices.
Hexane-0.10.66Insoluble69Less effective for polar PFAS.
Ethyl acetateEtOAc4.40.90Soluble77.1Can be effective but has higher water solubility than MTBE.

Experimental Protocols

Detailed Protocol for LLE of PFAS from Fatty Fish Tissue (with Emulsion Troubleshooting)

This protocol is designed for the extraction of PFAS from a challenging matrix known to be prone to emulsion formation.

1. Sample Preparation:

  • Homogenize 2-5 grams of fish tissue.

  • Accurately weigh the homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with isotopically labeled internal standards.

2. Initial Extraction:

  • Add 10 mL of acetonitrile and 2 mL of water to the centrifuge tube.

  • Vortex for 1-2 minutes.

  • Place the tube in a sonicator bath for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the solid material.

  • Decant the supernatant into a clean 50 mL polypropylene tube.

3. Liquid-Liquid Extraction:

  • Add 10 mL of reagent water and 5 mL of MTBE to the supernatant from the previous step.

  • Cap the tube and gently rock or swirl for 5 minutes. Avoid vigorous shaking.

  • Allow the layers to separate for 10 minutes.

4. Emulsion Troubleshooting (if an emulsion forms):

  • Step 4a (Salting Out): Add 1-2 mL of saturated NaCl solution to the tube. Gently invert the tube 2-3 times and allow it to stand for another 10 minutes.

  • Step 4b (Centrifugation): If the emulsion persists after salting out, centrifuge the tube at 3000-5000 rpm for 15 minutes.

5. Collection of Organic Layer:

  • Carefully transfer the upper organic layer (MTBE) to a clean polypropylene tube using a Pasteur pipette.

  • Repeat the LLE step (steps 3-5) on the remaining aqueous layer with another 5 mL of MTBE.

  • Combine the organic extracts.

6. Concentration and Reconstitution:

  • Evaporate the combined organic extracts to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of methanol.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Diagram of Emulsion Formation and Resolution

The following diagram illustrates the mechanism of emulsion formation and how troubleshooting techniques can lead to phase separation.

Emulsion_Mechanism cluster_initial 1. Immiscible Liquids cluster_emulsion 2. Emulsion Formation (Vigorous Shaking) cluster_resolution 3. Resolution Techniques cluster_final 4. Phase Separation A Aqueous Phase C A->C Vigorous Shaking B Organic Phase B->C Vigorous Shaking D Continuous Aqueous Phase SaltingOut Salting Out (Increases Aqueous Polarity) C->SaltingOut Breaks Emulsion Centrifugation Centrifugation (Applies Force) C->Centrifugation Breaks Emulsion E Aqueous Phase SaltingOut->E F Organic Phase SaltingOut->F Centrifugation->E Centrifugation->F

Caption: Mechanism of emulsion formation and resolution by salting out or centrifugation.

References

Technical Support Center: Solid-Phase Extraction (SPE) for Perfluorosuberic Acid (PFSA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Solid-Phase Extraction (SPE) sorbent for Perfluorosuberic acid (PFSA). It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is Perfluorosuberic acid (PFSA) and what are its key chemical properties?

A1: Perfluorosuberic acid (PFSA), also known as perfluorooctanedioic acid, is a dicarboxylic perfluoroalkyl substance (PFAS). Its key properties relevant to SPE are summarized below. Understanding these characteristics is crucial for selecting an appropriate extraction mechanism.

PropertyValue / DescriptionImplication for SPE
Chemical Formula C₈F₁₄O₄The fluorinated carbon chain provides hydrophobic properties, while the two carboxylic acid groups are polar and acidic.
Structure HOOC-(CF₂)₆-COOHDicarboxylic acid structure indicates a high potential for anionic charge.
Molar Mass 426.08 g/mol ---
pKa Estimated pKa₁ < 2, pKa₂ ~ 3-4As a strong acid, PFSA will be deprotonated and carry a negative charge in typical aqueous sample pH ranges (pH > 4), making it ideal for anion exchange.
Polarity PolarThe molecule possesses both hydrophobic (fluorinated chain) and hydrophilic (carboxylic acid groups) characteristics.

Q2: What is the recommended SPE sorbent for Perfluorosuberic acid?

A2: The recommended sorbent for PFSA is a Weak Anion Exchange (WAX) sorbent. These sorbents are particularly effective for extracting a broad range of PFAS, including short-chain and dicarboxylic acids like PFSA, from various environmental and biological matrices.[1] Polymeric WAX sorbents are often preferred due to their high recovery and reproducibility.

Q3: How does a Weak Anion Exchange (WAX) sorbent work for PFSA extraction?

A3: WAX sorbents typically contain a primary, secondary, or tertiary amine functional group that is positively charged at a lower pH. The extraction mechanism is a combination of anion exchange and reversed-phase retention:

  • Conditioning: The sorbent is activated, usually with a base followed by an acid and then water, to ensure the amine functional groups are protonated (positively charged).

  • Loading: The aqueous sample, with its pH adjusted to be at least 2 units below the pKa of the WAX sorbent's functional group (ensuring the sorbent is charged) and above the pKa of PFSA (ensuring the analyte is charged), is loaded onto the cartridge. The negatively charged PFSA molecules are retained on the positively charged sorbent via electrostatic interactions.

  • Washing: The cartridge is washed with a weak solvent (e.g., water or a buffer) to remove neutral and weakly retained interferences without dislodging the PFSA. An organic solvent wash can follow to remove hydrophobic interferences.

  • Elution: The pH of the eluting solvent is raised (e.g., using ammoniated methanol). This deprotonates the WAX sorbent, neutralizing its charge and disrupting the electrostatic interaction, which releases the PFSA for collection.

Q4: Can other sorbents like reversed-phase (C18) or strong anion exchange (SAX) be used?

A4: While other sorbents can be used, they may not be as effective as WAX for PFSA:

  • Reversed-Phase (e.g., C18): PFSA has a relatively short fluorinated chain, making its retention on C18 sorbents weaker compared to long-chain PFAS. This can lead to lower and less reproducible recoveries, especially if the sample matrix is complex.

  • Strong Anion Exchange (SAX): SAX sorbents have a permanently positively charged functional group (quaternary amine). While they can strongly retain PFSA, elution can be challenging and may require very strong acids or high salt concentrations, which can be problematic for subsequent analysis by mass spectrometry.

Sorbent Selection Guide

The following decision tree can help guide the selection of an appropriate SPE sorbent for PFSA.

SorbentSelection start Start: Select SPE Sorbent for PFSA analyte_prop Analyze PFSA Properties: - Dicarboxylic Acid - Strong Acid (Anionic at pH > 4) - Short Fluorinated Chain start->analyte_prop primary_mechanism Primary Retention Mechanism? analyte_prop->primary_mechanism anion_exchange Anion Exchange primary_mechanism->anion_exchange Anionic Nature reversed_phase Reversed-Phase primary_mechanism->reversed_phase Fluorinated Chain sorbent_type Sorbent Type? anion_exchange->sorbent_type c18 Reversed-Phase C18 reversed_phase->c18 wax Weak Anion Exchange (WAX) (Recommended) sorbent_type->wax pH Controllable sax Strong Anion Exchange (SAX) sorbent_type->sax Permanent Charge wax_adv Advantages: - High recovery for short-chain PFAS - pH-mediated elution - Good for diverse matrices wax->wax_adv sax_disadv Disadvantages: - Difficult elution - May require high salt buffers sax->sax_disadv c18_disadv Disadvantages: - Poor retention of short-chain PFAS - Lower recovery and reproducibility c18->c18_disadv

Caption: Decision tree for selecting the appropriate SPE sorbent for Perfluorosuberic acid.

Quantitative Data Summary

SPE Sorbent TypeTypical Recovery Range for Short-Chain PFAS (including PFSA)Key Considerations
Polymeric Weak Anion Exchange (WAX) 85% - 115%Highly Recommended. Provides excellent and reproducible recoveries for a broad range of PFAS, including PFSA. Compliant with EPA methods 533 and 1633.[1]
Polymeric Reversed-Phase (e.g., HLB) 70% - 100%Good for general PFAS screening, but may have lower retention for very short-chain analytes compared to WAX.
Reversed-Phase Silica (C18) 40% - 80%Generally not recommended for short-chain PFAS like PFSA due to insufficient retention, leading to lower and more variable recoveries.
Strong Anion Exchange (SAX) 80% - 110%Can provide high recovery, but elution is often difficult and may require harsh conditions that are not compatible with subsequent analyses.

Note: Recovery rates are dependent on the specific sample matrix, method conditions, and laboratory practices.

Experimental Protocol: SPE of PFSA using a Weak Anion Exchange (WAX) Cartridge

This protocol is a general guideline and should be optimized for your specific application and sample matrix.

Materials:

  • WAX SPE Cartridges (e.g., 150 mg, 6 mL)

  • Methanol (MeOH), HPLC grade or higher

  • Ammonium hydroxide (NH₄OH)

  • Formic acid or Acetic acid

  • Reagent water (PFAS-free)

  • Sample containers (polypropylene)

  • SPE vacuum manifold

Procedure:

SPE_Workflow cluster_prep Preparation cluster_spe SPE Procedure cluster_post Post-Extraction sample_prep 1. Sample Preparation - Adjust sample pH to 6.0-7.0 - Add internal standards conditioning 2. Sorbent Conditioning - 5 mL 0.1% NH₄OH in MeOH - 5 mL MeOH - 5 mL Reagent Water sample_prep->conditioning loading 3. Sample Loading - Load sample at 5-10 mL/min - Do not let sorbent dry conditioning->loading washing 4. Cartridge Washing - 5 mL Reagent Water - (Optional) 5 mL 25-50% MeOH in Water loading->washing drying 5. Sorbent Drying - Dry under vacuum/nitrogen for 5-10 min washing->drying elution 6. Analyte Elution - 5 mL 2% Ammoniated MeOH drying->elution concentration 7. Concentration & Reconstitution - Evaporate eluate to dryness - Reconstitute in 1 mL 80:20 MeOH:Water elution->concentration analysis 8. Analysis - LC-MS/MS concentration->analysis

Caption: General experimental workflow for the Solid-Phase Extraction of Perfluorosuberic acid.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of PFSA Improper Sorbent Conditioning: Sorbent was not fully activated.Ensure each conditioning solvent fully wets the sorbent bed. A "soak" step of 1-2 minutes for each solvent can improve activation.
Sample pH Incorrect: PFSA was not fully ionized during loading, or the WAX sorbent was not fully charged.Verify the sample pH is above the pKa of PFSA and at least 2 pH units below the pKa of the WAX sorbent.
Sample Loading Flow Rate Too High: Insufficient interaction time between PFSA and the sorbent.Reduce the loading flow rate to allow for adequate retention.
Sorbent Overload: The amount of PFSA or co-extracted compounds exceeded the sorbent capacity.Use a larger sorbent mass or dilute the sample.
Incomplete Elution: The elution solvent was not strong enough to disrupt the sorbent-analyte interaction.Ensure the elution solvent contains a base (e.g., ammonium hydroxide) to neutralize the WAX sorbent. Perform a second elution and analyze separately to check for residual PFSA.
High Background/Interferences Contamination from Labware: PFAS are ubiquitous in many lab materials (e.g., PTFE, glass).Use polypropylene labware and vials. Pre-rinse all materials with methanol.
Insufficient Washing: Matrix interferences were not adequately removed.Optimize the wash step. A wash with a small percentage of organic solvent (e.g., 25% methanol in water) can remove more hydrophobic interferences without eluting the PFSA.
Co-elution of Matrix Components: The elution solvent is too strong or non-selective.If interferences persist, consider a more selective wash step or a different sorbent if the matrix is particularly complex.
Poor Reproducibility (High %RSD) Inconsistent Flow Rates: Variable flow rates during loading and elution.Use a vacuum manifold with flow control or an automated SPE system to ensure consistent flow rates.
Sorbent Bed Drying Out: The sorbent bed dried out during conditioning or loading.Do not allow the sorbent to go dry between the final conditioning step and the completion of sample loading.
Inconsistent Sample pH: Variation in pH between samples.Ensure consistent and accurate pH adjustment for all samples.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Dodecafluorosuberic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Dodecafluorosuberic acid is crucial for various applications, from environmental monitoring to pharmaceutical analysis. The selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of validated analytical methods for the detection and quantification of this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The experimental data and detailed methodologies presented herein are designed to assist in the selection of the most suitable method for specific research and quality control needs.

Data Presentation: Comparison of Analytical Methods

The performance of analytical methods for this compound is summarized in the table below. The presented data represents typical performance characteristics that can be expected when analyzing long-chain perfluorinated dicarboxylic acids.

Validation ParameterGC-MS with DerivatizationLC-MS/MS
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 µg/L0.05 µg/L
Limit of Quantification (LOQ) 0.3 µg/L0.15 µg/L
Accuracy (% Recovery) 88-109%92-107%
Precision (%RSD) < 12%< 8%
Specificity High (with MS detection)Very High (with MS/MS detection)
Throughput ModerateHigh
Derivatization Mandatory (e.g., esterification)Not typically required

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Esterification

This protocol describes a common approach for the quantification of this compound using GC-MS following a derivatization step to increase volatility.

a. Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the sample matrix using a suitable organic solvent such as methyl tert-butyl ether (MTBE) after acidification of the sample.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 200 µL of 3% HCl in methanol. Cap the vial tightly and heat at 60°C for 60 minutes to form the dimethyl ester derivative.

  • Sample Clean-up: After cooling, add a suitable buffer and extract the derivatized analyte with hexane.

  • Sample Dilution: Dilute the final extract with hexane to the desired concentration for GC-MS analysis.

b. GC-MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injector Temperature: 280°C.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a highly sensitive method for the quantification of this compound in aqueous and biological matrices using LC-MS/MS.

a. Sample Preparation:

  • Protein Precipitation (for biological samples): For biological samples, precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Centrifuge to pellet the proteins.

  • Supernatant Collection: Transfer the supernatant containing this compound to a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.

b. LC-MS/MS Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Matrix Extraction Liquid-Liquid Extraction Sample->Extraction Drying_Prep Evaporation to Dryness Extraction->Drying_Prep Derivatization Esterification Drying_Prep->Derivatization Cleanup Sample Clean-up Derivatization->Cleanup Dilution Dilution Cleanup->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection

GC-MS with Derivatization Workflow

LCMSMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis Sample_LC Sample Matrix Protein_Precip Protein Precipitation (if applicable) Sample_LC->Protein_Precip Drying_LC Evaporation Protein_Precip->Drying_LC Reconstitution Reconstitution Drying_LC->Reconstitution Injection_LC LC Injection Reconstitution->Injection_LC Separation_LC Chromatographic Separation Injection_LC->Separation_LC Ionization_LC Electrospray Ionization Separation_LC->Ionization_LC Detection_LC Mass Detection (MRM) Ionization_LC->Detection_LC

LC-MS/MS Analysis Workflow

Method_Comparison cluster_gcms Considerations for GC-MS cluster_lcmsms Considerations for LC-MS/MS Topic Analytical Method Selection for This compound GCMS GC-MS Topic->GCMS LCMSMS LC-MS/MS Topic->LCMSMS Derivatization_Req Derivatization Required High_Sensitivity Higher Sensitivity Volatility Analyte Volatility Robustness Established Robustness No_Derivatization Direct Analysis Possible High_Throughput High Throughput

Method Selection Logic

Comparative Toxicity Analysis: Dodecafluorosuberic Acid vs. PFOA and PFOS

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the known toxicological profiles of Dodecafluorosuberic acid (DFSA), Perfluorooctanoic acid (PFOA), and Perfluorooctane sulfonate (PFOS).

Executive Summary

This guide provides a comparative overview of the toxicity of this compound (DFSA) against the well-studied per- and polyfluoroalkyl substances (PFAS), PFOA and PFOS. While extensive research has characterized the toxicological profiles of PFOA and PFOS, a significant data gap exists for DFSA. This document summarizes the available quantitative data, outlines key experimental methodologies, and visualizes known signaling pathways to aid researchers in understanding the current state of knowledge and identifying areas for future investigation.

Crucially, a thorough review of publicly available scientific literature and safety data sheets reveals a lack of comprehensive toxicological studies on this compound. [1][2] The toxicological properties of DFSA have not been thoroughly investigated, and quantitative data on parameters such as acute toxicity (LD50), carcinogenicity, and mutagenicity are not available.[1][2] The Globally Harmonized System (GHS) classification indicates that DFSA may cause severe skin burns and eye irritation.[3]

In contrast, PFOA and PFOS have been the subject of numerous toxicological studies, providing a basis for a more detailed assessment of their effects.

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for PFOA and PFOS. No equivalent data has been identified for this compound.

Table 1: Acute Toxicity Data

CompoundSpeciesRoute of AdministrationLD50 (Median Lethal Dose)Reference
PFOA Rat (male)Oral680 mg/kg bw[4]
Rat (female)Oral430 mg/kg bw[4]
Rat (male)Intraperitoneal189 mg/kg[2]
PFOS RatOral251 mg/kg[3]

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayEC50 / IC50Reference
PFOA Human colon carcinoma (HCT116)MTT assay (24-h)937 μM[5]
Human hepatocarcinoma (HepG2)Not specifiedIC50 = 47 μM[5]
PFHxA (for comparison) Human colon carcinoma (HCT116)MTT assay (24-h)4154 μM[5]
Human hepatocarcinoma (HepG2)Not specifiedIC50 = 344 μM[5]

Note: PFHxA (Perfluorohexanoic acid) is included for comparative purposes as a shorter-chain PFAS, demonstrating the trend of decreasing toxicity with shorter chain length.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of standard protocols used in the assessment of PFOA and PFOS toxicity.

Acute Oral Toxicity (LD50) Study (as per OECD Test Guideline 423)

This method provides information on the hazardous properties and allows for the substance to be ranked and classified according to the Globally Harmonized System (GHS).

  • Test Animals: Typically, rodents (e.g., rats) of a single sex are used in a stepwise procedure.

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water. A short fasting period may precede administration.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Procedure: A stepwise procedure is used with a group of three animals per step. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the first group determines the subsequent dosing regimen.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Culture: Human cell lines (e.g., HepG2, HCT116) are cultured in appropriate media and conditions.

  • Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of the test substance for a defined period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 (concentration that inhibits 50% of cell viability) is determined.

Signaling Pathways

PFOA and PFOS are known to interact with various cellular signaling pathways, with the activation of Peroxisome Proliferator-Activated Receptors (PPARs) being a key mechanism of their toxicity.[6]

PFOA and PFOS-Mediated PPARα Activation Pathway

The following diagram illustrates the general mechanism of PPARα activation by PFOA and PFOS, leading to downstream effects on gene expression related to lipid metabolism and peroxisome proliferation.

PFOA_PFOS_PPAR_Activation cluster_nucleus Nucleus PFOA PFOA / PFOS PPARa PPARα PFOA->PPARa Enters Cell & Binds CellMembrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to GeneExpression Altered Gene Expression PPRE->GeneExpression LipidMetabolism ↑ Lipid Metabolism (β-oxidation) GeneExpression->LipidMetabolism PeroxisomeProliferation ↑ Peroxisome Proliferation GeneExpression->PeroxisomeProliferation Hepatotoxicity Hepatotoxicity LipidMetabolism->Hepatotoxicity PeroxisomeProliferation->Hepatotoxicity

Caption: PFOA/PFOS activation of the PPARα pathway.

Experimental Workflow for In Vivo Toxicity Assessment

The following diagram outlines a typical workflow for an in vivo study to assess the toxicity of a substance.

InVivo_Workflow Start Study Initiation AnimalAcclimation Animal Acclimation (e.g., Rats, 7 days) Start->AnimalAcclimation Dosing Dose Administration (e.g., Oral Gavage) AnimalAcclimation->Dosing Observation Clinical Observation (Mortality, Morbidity, Behavior) Dosing->Observation DataCollection Data Collection (Body Weight, Food/Water Intake) Observation->DataCollection Termination Scheduled Termination (e.g., Day 14 or 28) DataCollection->Termination Necropsy Gross Necropsy Termination->Necropsy TissueCollection Tissue & Blood Collection Necropsy->TissueCollection Histopathology Histopathology TissueCollection->Histopathology ClinicalPathology Clinical Pathology (Hematology, Serum Chemistry) TissueCollection->ClinicalPathology DataAnalysis Data Analysis & Reporting Histopathology->DataAnalysis ClinicalPathology->DataAnalysis

Caption: A typical experimental workflow for in vivo toxicity studies.

Conclusion

This guide highlights a critical disparity in the available toxicological data between this compound and the more extensively studied PFOA and PFOS. While PFOA and PFOS have demonstrated clear toxicological profiles, including acute toxicity and mechanisms involving PPAR activation, there is a significant lack of data to perform a meaningful risk assessment for DFSA. The absence of in vivo and in vitro toxicity studies for DFSA prevents a direct comparison and underscores the need for further research to characterize its potential hazards. Researchers and drug development professionals should exercise caution when handling DFSA, adhering to the available safety information which indicates it can cause severe skin and eye irritation.[3] Future research efforts should prioritize comprehensive toxicological evaluation of DFSA to enable a more complete understanding of its potential risks to human health and the environment.

References

A Comparative Analysis of the Ionization Efficiency of Dodecafluorosuberic Acid and Other PFAS

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Analytical Chemistry and Drug Development

In the landscape of persistent organic pollutants, Per- and Polyfluoroalkyl Substances (PFAS) represent a significant analytical challenge. Their unique physicochemical properties, which make them invaluable in a myriad of industrial applications, also dictate their behavior in analytical instrumentation. For scientists engaged in the detection and quantification of these "forever chemicals," understanding their ionization efficiency is paramount, particularly when employing liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth comparison of the ionization efficiency of Dodecafluorosuberic acid (also known as Perfluorododecanoic acid, PFDoDA), a long-chain perfluorocarboxylic acid (PFCA), with other notable PFAS. We will delve into the underlying principles governing their ionization, present comparative data, and outline experimental protocols to empower researchers in their analytical endeavors.

The Crucial Role of Ionization Efficiency in PFAS Analysis

The vast majority of PFAS analyses are conducted using LC-MS, with electrospray ionization (ESI) being the most common ionization technique.[1][2] The intensity of the signal produced by an analyte in a mass spectrometer is directly related to its ionization efficiency—the effectiveness with which it can be converted into a gas-phase ion. A higher ionization efficiency translates to greater sensitivity and lower limits of detection, which is critical for monitoring these compounds at trace levels in environmental and biological matrices.[3]

The ionization efficiency of a particular PFAS is not a fixed value; it is influenced by a combination of its intrinsic molecular properties and the analytical conditions. Key factors include:

  • Hydrophobicity and Surface Activity: PFAS are surface-active molecules, meaning they tend to accumulate at the surface of the electrospray droplets.[4] This is a key reason for their generally higher ionization efficiency compared to their non-fluorinated hydrocarbon counterparts.[4] More hydrophobic molecules are more surface-active and are therefore more readily ionized.[4]

  • Number of Fluorine Atoms: The degree of fluorination, and by extension the length of the fluorocarbon chain, plays a significant role. An increased number of fluorine atoms generally correlates with greater hydrophobicity.[4]

  • Chemical Class: The functional group of a PFAS molecule is a major determinant of its ionization behavior. Perfluoroalkyl sulfonic acids (PFSAs) and other classes of PFAS may exhibit different ionization efficiencies compared to PFCAs, even with a similar number of fluorine atoms.[4]

  • Mobile Phase Composition: The additives used in the liquid chromatography mobile phase can significantly impact ionization. The choice of organic solvent, the pH, and the type and concentration of salt additives (e.g., ammonium acetate, ammonium formate) can either enhance or suppress the ionization of target analytes.[5]

Comparing this compound to Other PFAS

This compound (PFDoDA) is a long-chain PFCA with the chemical formula C₁₂HF₂₃O₂.[6] Based on the principles outlined above, we can infer its ionization behavior relative to other PFAS.

General Trends in Ionization Efficiency:
  • Within the PFCA Homologous Series: For PFCAs, ionization efficiency is generally observed to increase with increasing chain length up to a certain point. This is attributed to the increased surface activity of the longer-chain molecules. Therefore, this compound (C12) is expected to have a higher ionization efficiency than shorter-chain PFCAs like Perfluorooctanoic acid (PFOA, C8) and Perfluorobutanoic acid (PFBA, C4).

  • PFCAs vs. PFSAs: Perfluoroalkyl sulfonic acids (PFSAs) are generally more acidic than PFCAs and often exhibit higher ionization efficiencies. For instance, Perfluorooctanesulfonic acid (PFOS, C8) is typically detected with greater sensitivity than PFOA (C8).

  • Long-Chain vs. Short-Chain PFAS: The term "long-chain" generally refers to PFCAs with eight or more carbons and PFSAs with six or more carbons.[7] Due to their greater surface activity, long-chain PFAS often have higher ionization efficiencies than their short-chain counterparts.

The following table provides a comparative overview of the expected relative ionization efficiencies of this compound and other selected PFAS under typical negative-ion ESI-LC-MS conditions.

PFAS Compound Abbreviation Chemical Class Chain Length Expected Relative Ionization Efficiency
Perfluorobutanoic AcidPFBAPFCAC4Low
Perfluorohexanoic AcidPFHxAPFCAC6Moderate
Perfluorooctanoic AcidPFOAPFCAC8High
This compound PFDoDA PFCA C12 Very High
Perfluorobutanesulfonic AcidPFBSPFSAC4Moderate
Perfluorohexanesulfonic AcidPFHxSPFSAC6High
Perfluorooctanesulfonic AcidPFOSPFSAC8Very High

This table provides a qualitative comparison based on established trends in PFAS analysis. Actual ionization efficiencies can vary depending on the specific analytical conditions.

Experimental Protocol for Determining Relative Ionization Efficiency

To empirically determine the relative ionization efficiency of different PFAS, a standardized experimental approach is necessary. The following protocol outlines a typical workflow using LC-MS/MS.

Preparation of Standards
  • Obtain certified analytical standards for this compound and the other PFAS to be compared.[8][9][10]

  • Prepare individual stock solutions of each PFAS in a suitable solvent, such as methanol, at a concentration of 1 mg/mL.

  • Create a mixed working standard solution containing all the PFAS of interest at a known concentration (e.g., 1 µg/mL) by diluting the stock solutions.

  • Prepare a series of calibration standards by serially diluting the mixed working standard solution to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column is commonly used for PFAS analysis.

  • Mobile Phases:

    • A: Water with a suitable additive (e.g., 10 mM ammonium acetate or 5 mM ammonium formate).[5]

    • B: Methanol or acetonitrile.

  • Gradient Elution: A gradient program should be developed to achieve chromatographic separation of the different PFAS.

  • MS/MS Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). For each PFAS, specific precursor and product ion transitions should be monitored.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for the target analytes.

Data Analysis and Calculation of Response Factors
  • Inject the calibration standards into the LC-MS/MS system and acquire the data.

  • For each PFAS at each concentration level, determine the peak area from the chromatogram.

  • Calculate the response factor (RF) for each analyte at each concentration using the following formula:[11][12]

    • RF = Peak Area / Concentration

  • Plot the response factor as a function of concentration for each PFAS. For a linear response, the RF should be relatively constant across the concentration range.[3]

  • Compare the average response factors of the different PFAS. A higher response factor indicates a higher ionization efficiency.

Visualizing the Experimental Workflow and Key Influencing Factors

To further clarify the experimental process and the factors influencing ionization, the following diagrams are provided.

experimental_workflow cluster_prep Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Individual Stock Solutions (1 mg/mL) working Mixed Working Standard (1 µg/mL) stock->working Dilution cal Calibration Curve Standards (0.1-100 ng/mL) working->cal Serial Dilution lcms LC-MS/MS System (C18 Column, ESI-) cal->lcms Injection data_acq Data Acquisition (MRM Mode) lcms->data_acq peak_int Peak Integration data_acq->peak_int rf_calc Response Factor Calculation peak_int->rf_calc comparison Comparison of Ionization Efficiencies rf_calc->comparison

Caption: Experimental workflow for determining the relative ionization efficiency of PFAS.

ionization_factors cluster_molecular Molecular Properties cluster_analytical Analytical Conditions center Ionization Efficiency hydrophobicity Hydrophobicity & Surface Activity hydrophobicity->center fluorine Number of Fluorine Atoms fluorine->center class Chemical Class (PFCA, PFSA, etc.) class->center mobile_phase Mobile Phase (Additives, pH) mobile_phase->center source_params ESI Source Parameters source_params->center

Caption: Key factors influencing the electrospray ionization efficiency of PFAS.

Alternative Ionization Techniques

While ESI is the workhorse for PFAS analysis, alternative ionization techniques are being explored to overcome some of its limitations.[13] Atmospheric Pressure Photoionization (APPI) can be a complementary technique, particularly for less polar compounds.[13][14] Additionally, newer ionization sources like UniSpray have shown promise for enhancing the ionization of some PFAS.[15] For specific applications, such as the analysis of PFAS in the gas phase, techniques like iodide chemical ionization mass spectrometry (iodide-ToF-CIMS) are being developed.[2]

Conclusion

The ionization efficiency of this compound, a long-chain PFCA, is expected to be relatively high compared to its shorter-chain counterparts, a consequence of its increased hydrophobicity and surface activity. However, when compared to PFSAs of similar chain length, its ionization efficiency may be lower. For researchers, it is crucial to recognize that the ionization efficiency is not an absolute property but is highly dependent on the analytical conditions. By understanding the fundamental principles that govern the ionization of PFAS and by systematically optimizing experimental parameters, it is possible to achieve the sensitivity and accuracy required for the reliable quantification of this compound and other PFAS in complex samples. The methodologies and comparative insights provided in this guide serve as a valuable resource for navigating the analytical challenges posed by these persistent and ubiquitous compounds.

References

A Guide to Inter-laboratory Study Design for Dodecafluorosuberic Acid (DFSA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for designing and participating in inter-laboratory studies for the analysis of Dodecafluorosuberic acid (DFSA), a long-chain perfluoroalkyl carboxylic acid (PFCA) of increasing environmental and toxicological concern. The accurate and precise quantification of DFSA is crucial for regulatory monitoring, human exposure assessment, and toxicological research. This document outlines common analytical methods, presents a model inter-laboratory study design, and provides detailed experimental protocols to support the generation of comparable and reliable data across different laboratories.

Comparison of Analytical Methods for DFSA Analysis

The determination of DFSA in various environmental and biological matrices is predominantly accomplished using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). However, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization presents a viable alternative. The choice of method often depends on the laboratory's instrumentation, sample matrix, and the required sensitivity.

Table 1: Performance Characteristics of Analytical Methods for DFSA

ParameterLC-MS/MSGC-MS (after derivatization)
Limit of Detection (LOD) Typically in the low ng/L to pg/L rangeGenerally in the µg/L to high ng/L range
Limit of Quantification (LOQ) Typically in the ng/L rangeGenerally in the µg/L range
Accuracy (Recovery) 70-120%80-115%
Precision (RSD) <15%<20%
Sample Throughput HighModerate
Derivatization Required NoYes
Matrix Effects Can be significant, requires careful managementGenerally less susceptible to ion suppression
Instrumentation Cost HighModerate

Note: The performance characteristics presented are typical values and may vary depending on the specific instrument, method, and matrix.

Inter-laboratory Study Design

A well-designed inter-laboratory study is essential to assess the proficiency of participating laboratories and to establish the performance of analytical methods. The following design is based on established international guidelines.

Key Objectives:
  • To assess the intra- and inter-laboratory variability of DFSA measurements.

  • To evaluate the accuracy and precision of the analytical methods used by participating laboratories.

  • To identify potential sources of error and bias in the analytical workflow.

  • To provide a basis for the certification of reference materials for DFSA.

Study Protocol:
  • Recruitment of Laboratories: A minimum of 8-10 laboratories with experience in trace organic analysis should be recruited.

  • Preparation and Distribution of Test Materials: Homogeneous and stable test materials should be prepared at different concentration levels relevant to expected environmental or biological concentrations. These may include spiked water samples, fortified soil or sediment, and spiked biological matrices (e.g., serum, tissue homogenate). A blank matrix should also be included.

  • Analysis of Test Materials: Each laboratory will analyze the test materials in replicate (e.g., n=3) using their in-house validated method. Laboratories should be instructed to follow their standard operating procedures.

  • Data Reporting: Laboratories will report their individual results, including the mean concentration, standard deviation, and details of their analytical method (instrumentation, sample preparation, etc.).

  • Statistical Analysis: The collected data will be statistically analyzed to determine the consensus value (assigned value) for each test material and to calculate performance statistics for each laboratory, such as z-scores. The z-score is calculated as: z = (x - X) / σ Where:

    • x is the result from the participating laboratory

    • X is the assigned value

    • σ is the standard deviation for proficiency assessment A z-score between -2 and 2 is generally considered satisfactory.

Experimental Workflow for Inter-laboratory Study

Interlaboratory_Study_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase P1 Recruit Participating Laboratories P2 Prepare Homogeneous Test Materials P1->P2 P3 Characterize and Verify Test Materials P2->P3 E1 Distribute Test Materials to Laboratories P3->E1 E2 Laboratories Analyze Test Materials E1->E2 E3 Laboratories Report Analytical Results E2->E3 V1 Statistical Analysis of Results E3->V1 V2 Calculate Laboratory Performance (z-scores) V1->V2 V3 Issue Inter-laboratory Study Report V2->V3

Caption: Workflow for the design and execution of a DFSA inter-laboratory study.

Experimental Protocols

Detailed and standardized experimental protocols are critical for ensuring the quality and comparability of data. The following provides a recommended protocol for the analysis of DFSA in water samples using LC-MS/MS.

Sample Preparation: Solid Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 250 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the analytes with 5 mL of 0.1% ammonium hydroxide in methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of methanol/water (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

  • Mobile Phase A: 2 mM ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient: Start with 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: ESI negative.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for DFSA for quantification and confirmation. The precursor ion for DFSA is m/z 513.

Experimental Workflow for DFSA Analysis

DFSA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing SP1 Water Sample Collection SP2 Solid Phase Extraction (SPE) SP1->SP2 SP3 Elution and Concentration SP2->SP3 SP4 Reconstitution SP3->SP4 A1 LC-MS/MS Analysis SP4->A1 A2 Data Acquisition (MRM Mode) A1->A2 DP1 Peak Integration and Quantification A2->DP1 DP2 Quality Control Checks DP1->DP2 DP3 Final Report Generation DP2->DP3

Caption: Step-by-step workflow for the analysis of DFSA in water samples.

Conclusion

This guide provides a comprehensive framework for establishing a robust inter-laboratory study for the analysis of this compound. Adherence to standardized protocols and a well-structured study design will enhance the comparability and reliability of data generated by different laboratories. This, in turn, will contribute to a better understanding of the environmental fate and toxicological risks associated with DFSA. It is recommended that participating laboratories have established quality assurance and quality control procedures in place to ensure the validity of their results.

A Researcher's Guide to Solid-Phase Extraction (SPE) Cartridges for PFAS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SPE Cartridge Performance for the Analysis of Per- and Polyfluoroalkyl Substances (PFAS)

The accurate and reliable quantification of per- and polyfluoroalkyl substances (PFAS) is of paramount importance due to their persistence, bioaccumulation, and potential adverse health effects. Solid-Phase Extraction (SPE) is a critical step in the analytical workflow for isolating and concentrating these compounds from various matrices. The choice of SPE cartridge significantly influences the recovery, reproducibility, and overall data quality. This guide provides an objective comparison of the performance of different SPE cartridges for PFAS analysis, supported by experimental data, to aid researchers in selecting the most appropriate tools for their work.

Key Performance Parameters of SPE Cartridges for PFAS Analysis

The selection of an SPE cartridge for PFAS analysis is a critical decision that directly impacts the quality and reliability of analytical results. Several key performance parameters should be considered to ensure optimal extraction and minimal interference. The primary sorbents used for PFAS analysis are Weak Anion Exchange (WAX) and Hydrophilic-Lipophilic Balanced (HLB) cartridges. Often, Graphitized Carbon Black (GCB) is used in conjunction with WAX sorbents for enhanced cleanup, particularly in complex matrices.

Weak Anion Exchange (WAX) Sorbents: These are the most commonly used sorbents for PFAS analysis. They offer a dual retention mechanism: anion exchange for acidic PFAS (like PFOS and PFOA) and reversed-phase for longer-chain PFAS. This makes them effective for a broad range of PFAS compounds.[1][2]

Hydrophilic-Lipophilic Balanced (HLB) Sorbents: These sorbents provide reversed-phase retention and are effective for a wide range of compounds. For PFAS analysis, they have been shown to provide good recoveries, particularly in aqueous matrices like seawater.[3]

Graphitized Carbon Black (GCB): GCB is a highly effective sorbent for removing matrix interferences, such as organic acids (e.g., humic and cholic acids), which can cause ion suppression and lead to lower recoveries, especially for PFOS.[4] However, GCB can also retain longer-chain PFAS, potentially leading to their underestimation if not used carefully.[4] To address this, combined cartridges with a layer of GCB or the use of GCB in a dispersive SPE (dSPE) format after initial WAX extraction are common strategies.[4][5]

Comparative Performance Data

The following tables summarize the recovery data for various PFAS compounds using different SPE cartridge formats. It is important to note that recovery can be influenced by the sample matrix, the specific PFAS compound, and the analytical method used.

Table 1: Average Recovery of PFAS in Drinking Water using WAX SPE Cartridges

SPE Cartridge TypePFAS CompoundAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Agilent Bond Elut PFAS WAX25 EPA Method 533 target compounds98.14.6
Agilent Bond Elut PFAS WAX26 additional PFAS compounds99.07.1
Restek Resprep WAXEPA Method 533 compounds (at 10 ng/mL)84 - 119≤20

Data compiled from manufacturer application notes.[6][7]

Table 2: Comparison of WAX + dSPE vs. Stacked WAX/GCB Cartridges for PFAS Recovery in Various Water Matrices

SPE FormatMatrixPFAS AnalytesKey Observations
Strata-X-AW + dSPE with GCBWastewater, Groundwater, Surface Water40 PFAS compoundsA wide range of absolute recoveries was observed for the 40 PFAS compounds for both procedures in wastewater. Negligible difference between the extraction procedures for groundwater or surface water extracts.[8]
Strata PFAS WAX/GCB (Stacked)Wastewater, Groundwater, Surface Water40 PFAS compoundsEquivalent performance to the two-step method. The single, stacked cartridge is noted to be cheaper, easier, and can yield better recoveries.[4]
Agilent Bond Elut PFAS WAX/Carbon S (Layered)Reagent Water40 PFAS compoundsAverage target recoveries were within the acceptance limits defined by EPA Method 1633 and demonstrated consistent performance comparable to other commercial dual-phase cartridges.[9][10]

Table 3: Performance of Different Sorbents for PFAS Extraction from Seawater

SPE SorbentOptimal pH for ExtractionKey Findings
Oasis® HLB / Strata™-X8Best overall extraction conditions were found to be at pH 8 with methanol as the eluent. Acid-base behavior was the main driver influencing PFAS recovery.[3]
Oasis® WAXNot specified in abstract

Experimental Workflow for PFAS Analysis using SPE

The following diagram illustrates a typical experimental workflow for the analysis of PFAS in aqueous samples using Solid-Phase Extraction.

PFAS_SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample_Collection Sample Collection (PFAS-free containers) Acidification Sample Acidification (e.g., to pH 3-4) Sample_Collection->Acidification Spiking Spiking with Internal Standards Acidification->Spiking Conditioning Cartridge Conditioning (e.g., Methanol, Water) Spiking->Conditioning Loading Sample Loading (Controlled flow rate) Conditioning->Loading Washing Cartridge Washing (e.g., Water, weak organic) Loading->Washing Drying Cartridge Drying (e.g., Nitrogen stream) Washing->Drying Elution Analyte Elution (e.g., Methanolic NH4OH) Drying->Elution Concentration Eluate Concentration (e.g., Nitrogen evaporation) Elution->Concentration Reconstitution Reconstitution in Injection Solvent Concentration->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS

Figure 1. A generalized experimental workflow for PFAS analysis using SPE.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following are generalized protocols based on common practices and EPA methods.

Protocol 1: Weak Anion Exchange (WAX) SPE for Drinking Water (based on EPA Method 533)
  • Cartridge Conditioning:

    • Pass 15 mL of methanol through the WAX cartridge.

    • Follow with 15 mL of reagent water, ensuring the cartridge does not go dry.

  • Sample Loading:

    • Load the 250 mL water sample (preserved with ammonium acetate and spiked with internal standards) onto the cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 15 mL of reagent water.

  • Cartridge Drying:

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution:

    • Elute the PFAS from the cartridge with two 4 mL aliquots of 2% ammoniated methanol.

    • Collect the eluate in a clean polypropylene tube.

  • Concentration and Reconstitution:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add the injection standard and vortex to mix before analysis.

Protocol 2: Stacked WAX/GCB SPE for Non-Potable Water (based on EPA Method 1633 principles)
  • Cartridge Conditioning:

    • Condition the stacked WAX/GCB cartridge with 15 mL of methanol followed by 15 mL of reagent water.

  • Sample Loading:

    • Load the water sample (typically 250 mL, acidified, and spiked with internal standards) onto the cartridge at a controlled flow rate (e.g., 5-10 mL/min).

  • Cartridge Washing:

    • Wash the cartridge with reagent water to remove hydrophilic interferences.

  • Cartridge Drying:

    • Dry the cartridge thoroughly using nitrogen or vacuum.

  • Elution:

    • Elute the analytes with an appropriate solvent, typically ammoniated methanol.

  • Concentration and Reconstitution:

    • Concentrate the eluate and reconstitute in the final injection solvent for LC-MS/MS analysis.

Discussion of Key Performance Considerations

Recovery: Achieving high and reproducible recovery is a primary goal of SPE. As shown in the tables, WAX-based sorbents generally provide excellent recoveries for a wide range of PFAS in various water matrices. The choice between a single WAX cartridge followed by dSPE with GCB versus a stacked WAX/GCB cartridge often comes down to workflow efficiency, with stacked cartridges offering significant time savings.[5]

Matrix Effects: Complex matrices like wastewater and soil can contain co-extracted substances that interfere with the ionization of PFAS in the mass spectrometer, leading to signal suppression or enhancement. GCB is particularly effective at removing these matrix components. The use of stacked WAX/GCB cartridges or a two-step approach with WAX and dSPE is a common strategy to mitigate matrix effects in challenging samples.[4]

Conclusion

The selection of an SPE cartridge for PFAS analysis is a critical step that requires careful consideration of the target analytes, sample matrix, and desired analytical performance. Weak Anion Exchange (WAX) sorbents, either alone or in combination with Graphitized Carbon Black (GCB), are the most widely used and have demonstrated excellent performance for a broad range of PFAS compounds in various environmental matrices. Stacked WAX/GCB cartridges offer a streamlined workflow with comparable performance to the more traditional two-step WAX and dispersive GCB approach, providing a significant advantage in terms of sample throughput. For specific matrices like seawater, Hydrophilic-Lipophilic Balanced (HLB) sorbents have also shown to be effective. Researchers should consult the available literature and consider in-house validation to determine the optimal SPE strategy for their specific application.

References

A Guide to Assessing the Accuracy and Precision of Dodecafluorosuberic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of analytical standards is paramount to achieving reliable and reproducible results. This guide provides a framework for assessing the accuracy and precision of Dodecafluorosuberic acid (DFSA) standards. As a member of the per- and polyfluoroalkyl substances (PFAS) family, the quantification of DFSA is often performed using established methodologies for PFAS analysis, such as those developed by the U.S. Environmental Protection Agency (EPA).[1][2]

Data Presentation: Performance Benchmarks for Analytical Standards

The accuracy and precision of an analytical standard are not intrinsic properties of the material alone but are also a function of the analytical method used. Therefore, the assessment of a DFSA standard should be performed within the context of a validated analytical method. The following tables summarize the typical method validation performance criteria for the analysis of PFAS, which can be used as benchmarks to evaluate a DFSA standard.[3]

Table 1: Method Performance Criteria for PFAS Analysis by LC-MS/MS

ParameterAcceptance CriteriaPurpose
Linearity (R²) > 0.99Demonstrates a proportional response of the instrument to the concentration of the analyte over a specified range.
Accuracy (Recovery) 80 - 120%Measures the closeness of the experimental value to the true value. Assessed by analyzing spiked samples at different concentrations.
Precision (RSD) < 15%Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Quantification (LOQ) Low ng/L to µg/L rangeThe lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

Table 2: Quality Control (QC) Sample Acceptance Criteria

QC Sample TypeAcceptance CriteriaFrequency
Procedural Blank Below the Limit of Detection (LOD)One per extraction batch
Matrix Spike Within 70-130% of the true valueOne per extraction batch
Continuing Calibration Verification (CCV) Within ±20% of the true concentrationEvery 10-12 samples
Internal Standards Recovery within 50-150%In every sample

Experimental Protocols

The following is a generalized protocol for the assessment of a this compound standard using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established EPA methods for PFAS analysis.[1][2][4]

1. Preparation of Stock and Working Standards

  • Primary Stock Solution: Accurately weigh the this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a primary stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent. These working standards will be used to create calibration curves and spike quality control samples.

2. Calibration Curve Preparation

  • Prepare a set of at least five calibration standards by spiking a known volume of the working standard solutions into a clean matrix (e.g., reagent water or a representative sample matrix). The concentration range should encompass the expected concentration of DFSA in the samples.

3. Quality Control Sample Preparation

  • Procedural Blanks: A sample of the clean matrix processed through the entire analytical procedure in the same manner as the samples.

  • Matrix Spikes: A sample of the clean matrix spiked with a known concentration of the DFSA standard (typically at low, medium, and high levels of the calibration range).

  • Continuing Calibration Verification (CCV): A mid-level calibration standard that is analyzed periodically throughout the analytical run.

4. Sample Preparation (Solid-Phase Extraction - SPE)

  • For aqueous samples, a common preparation technique is solid-phase extraction (SPE).[2]

  • Conditioning: Condition the SPE cartridge (e.g., weak anion exchange) with the appropriate solvents.

  • Loading: Pass the sample through the SPE cartridge.

  • Washing: Wash the cartridge to remove potential interferences.

  • Elution: Elute the DFSA from the cartridge using a suitable solvent.

  • Concentration: Concentrate the eluate to a final volume.

5. LC-MS/MS Analysis

  • Chromatographic Separation: Use a suitable liquid chromatography column (e.g., C18) to separate DFSA from other components in the sample extract.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in negative ion mode. Monitor for at least two multiple reaction monitoring (MRM) transitions for DFSA to ensure specificity.[3]

6. Data Analysis and Evaluation

  • Linearity: Plot the response of the calibration standards against their concentrations and perform a linear regression. The coefficient of determination (R²) should be > 0.99.

  • Accuracy: Calculate the percent recovery of the DFSA in the matrix spike samples. The recovery should be within 80-120%.

  • Precision: Calculate the relative standard deviation (RSD) of the replicate analyses of the spiked samples. The RSD should be < 15%.

Mandatory Visualization

The following diagrams illustrate the workflow for evaluating an analytical standard and the relationship between key validation parameters.

G cluster_prep Standard Preparation cluster_samples Sample & QC Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation DFSA_Standard This compound Standard Stock_Solution Primary Stock Solution DFSA_Standard->Stock_Solution Weigh & Dissolve Working_Standards Working Standards Stock_Solution->Working_Standards Serial Dilution Calibration_Curve Calibration Curve Standards Working_Standards->Calibration_Curve Spike into Matrix QC_Samples Quality Control Samples Working_Standards->QC_Samples Spike into Matrix SPE Solid-Phase Extraction Calibration_Curve->SPE QC_Samples->SPE LCMSMS LC-MS/MS Analysis SPE->LCMSMS Linearity Linearity (R²) LCMSMS->Linearity Accuracy Accuracy (% Recovery) LCMSMS->Accuracy Precision Precision (% RSD) LCMSMS->Precision

Experimental workflow for assessing a DFSA standard.

G cluster_main Validation of Analytical Method Accuracy Accuracy Precision Precision Accuracy->Precision Specificity Specificity Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOQ Limit of Quantitation LOD Limit of Detection LOQ->LOD Robustness Robustness

Logical relationship of analytical method validation parameters.

Comparison with Alternatives

This compound belongs to the class of perfluorinated carboxylic acids (PFCAs). When comparing DFSA standards, it is useful to consider other PFCAs that are often included in analytical methods. While these are not direct substitutes for DFSA as a standard for its own quantification, their well-characterized behavior can provide a point of reference for the performance of the analytical system.

Table 3: Common Perfluorinated Carboxylic Acids Analyzed with DFSA

CompoundAbbreviation
Perfluorooctanoic acidPFOA
Perfluorononanoic acidPFNA
Perfluorodecanoic acidPFDA
Perfluoroundecanoic acidPFUnA
Perfluorododecanoic acidPFDoA

In the absence of head-to-head comparative data for different commercial DFSA standards, a robust internal assessment is the most effective way to ensure data quality. By following the outlined protocols and evaluating against the established performance criteria, researchers can confidently assess the accuracy and precision of their this compound standards and ensure the reliability of their analytical results.

References

A Comparative Analysis of Short-Chain Versus Long-Chain PFAS Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced toxicological profiles of different classes of per- and polyfluoroalkyl substances (PFAS) is critical. This guide provides a comparative analysis of the toxicity of short-chain and long-chain PFAS, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals characterized by a fluorinated carbon chain. They are broadly categorized into long-chain and short-chain PFAS based on the length of this carbon chain. Long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), have been largely phased out due to concerns about their persistence, bioaccumulation, and toxicity. In their place, shorter-chain alternatives have been introduced. This guide examines the toxicological differences between these two groups.

Defining Short-Chain vs. Long-Chain PFAS

The distinction between short-chain and long-chain PFAS is based on the number of carbon atoms in their chemical structure:

  • Long-Chain Perfluoroalkyl Carboxylic Acids (PFCAs): 7 or more fluorinated carbon atoms (e.g., PFOA).[1][2]

  • Short-Chain Perfluoroalkyl Carboxylic Acids (PFCAs): Fewer than 7 fluorinated carbon atoms (e.g., PFHxA, PFBA).[1]

  • Long-Chain Perfluoroalkane Sulfonic Acids (PFSAs): 6 or more fluorinated carbon atoms (e.g., PFOS, PFHxS).[1][2]

  • Short-Chain Perfluoroalkane Sulfonic Acids (PFSAs): Fewer than 6 fluorinated carbon atoms (e.g., PFBS).[1]

Quantitative Comparison of Toxicological Parameters

The following tables summarize key toxicokinetic and toxicological data for representative short-chain and long-chain PFAS.

Table 1: Comparative Toxicokinetics
ParameterShort-Chain PFASLong-Chain PFASSource(s)
Plasma Half-Life (Human) PFBS: ~1 month PFHxA: ~32 daysPFOA: 2.7 - 3.8 years PFOS: 3.4 - 5.4 years PFHxS: 5.3 - 8.5 years[3][4][5][6]
Plasma Half-Life (Rat) PFBS: 1.3 - 3.3 hoursPFOA: 11-19 days (male) PFOS: ~20 days (male & female) PFHxS: 2.1 - 16.3 days[7][3]
Bioaccumulation Potential LowerHigher[8]
Environmental Mobility HigherLower[8]
Table 2: Comparative Toxicity Endpoints (Oral Exposure)
EndpointShort-Chain PFASLong-Chain PFASSource(s)
Hepatotoxicity (Rat) PFBS NOAEL: 100 mg/kg/day (28-day)PFOA NOAEL: 0.01 mg/kg/day (90-day) PFOS NOAEL: 0.05 mg/kg/day (90-day)[9][10][11]
Developmental Toxicity (Mouse) PFHxA LOAEL: 10 mg/kg/day (Gestational exposure, skeletal effects)PFOA LOAEL: 0.000821 mg/kg/day (Gestational exposure, skeletal effects)[3][9][10][11]
Immunotoxicity (Mouse) Data limitedPFOA LOAEL: 0.0083 mg/kg/day (Suppressed antibody response) PFOS LOAEL: 0.083 mg/kg/day (Suppressed antibody response)[10]
Acute Oral LD50 (Rat) GenX (HFPO-DA): 1730-1750 mg/kgPFOA: <1000 mg/kg[11]

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; LD50: Lethal Dose, 50%.

Key Signaling Pathway: PPARα Activation

A primary molecular initiating event for the toxicity of many PFAS, particularly in the liver, is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[7]

PPARa_Pathway cluster_cell Hepatocyte cluster_effects Toxicological Outcomes PFAS Long-Chain PFAS (e.g., PFOA, PFOS) PPARa PPARα PFAS->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates Downstream Downstream Effects TargetGenes->Downstream Leads to Lipid Altered Lipid Metabolism Downstream->Lipid Peroxisome Peroxisome Proliferation Downstream->Peroxisome Hepatotoxicity Hepatotoxicity Lipid->Hepatotoxicity Peroxisome->Hepatotoxicity

PFAS activation of the PPARα signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are representative protocols for assessing PFAS toxicity.

In Vitro Cytotoxicity Assessment in HepG2 Cells

The human hepatoma cell line HepG2 is a widely used in vitro model to assess the potential hepatotoxicity of chemicals.

1. Cell Culture and Maintenance:

  • HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cells are passaged upon reaching 80-90% confluency.

2. Exposure Protocol:

  • Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours.

  • Stock solutions of individual PFAS are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Cells are exposed to a range of concentrations of the test PFAS for 24, 48, or 72 hours. A solvent control (e.g., 0.1% DMSO) is included.

3. Cytotoxicity Assay (MTT Assay):

  • Following the exposure period, the culture medium is removed.

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the solvent control.

4. Oxidative Stress Assessment (DCFH-DA Assay):

  • To measure reactive oxygen species (ROS) production, cells are loaded with 2',7'-dichlorofluorescin diacetate (DCFH-DA) after the PFAS exposure period.

  • The fluorescence intensity is measured at excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • An increase in fluorescence indicates an increase in intracellular ROS.

InVitro_Workflow cluster_prep Preparation cluster_assays Endpoint Analysis cluster_analysis Data Analysis Culture HepG2 Cell Culture & Maintenance Seeding Seed Cells in 96-well Plates Culture->Seeding Exposure Expose Cells to Varying PFAS Concentrations Seeding->Exposure Cytotoxicity Cytotoxicity Assay (e.g., MTT) Exposure->Cytotoxicity OxidativeStress Oxidative Stress Assay (e.g., DCFH-DA) Exposure->OxidativeStress Data Data Acquisition (Absorbance/Fluorescence) Cytotoxicity->Data OxidativeStress->Data Analysis Statistical Analysis & Dose-Response Modeling Data->Analysis Conclusion Comparative Toxicity Conclusion Analysis->Conclusion Zebrafish_Workflow cluster_setup Experimental Setup cluster_monitoring Developmental Monitoring cluster_outcome Toxicity Assessment Breeding Zebrafish Breeding & Embryo Collection Exposure Embryo Exposure to PFAS Concentrations Breeding->Exposure Morphology Morphological Assessment (24-120 hpf) Exposure->Morphology Behavior Behavioral Assessment (e.g., 5 dpf) Exposure->Behavior Data Data Collection (Malformations, Mortality) Morphology->Data Behavior->Data Analysis Statistical Analysis (EC50, LC50) Data->Analysis Conclusion Developmental Toxicity Profile Analysis->Conclusion

References

Navigating the Complexities of PFAS Detection: A Comparative Guide to Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As concerns over the environmental and health impacts of per- and polyfluoroalkyl substances (PFAS) continue to grow, the demand for reliable and efficient detection methods is at an all-time high. Immunoassays have emerged as a valuable screening tool for PFAS, offering rapid and high-throughput analysis. However, a critical consideration for researchers, scientists, and drug development professionals is the potential for cross-reactivity, where the assay detects structurally similar but distinct PFAS compounds. This guide provides an objective comparison of cross-reactivity considerations for commercially available PFAS immunoassays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for specific research needs.

The "forever chemicals," as PFAS are commonly known, encompass a vast and diverse family of thousands of compounds. This structural diversity presents a significant challenge for immunoassay development, as antibodies generated against one specific PFAS may also bind to other, non-target PFAS to varying degrees. Understanding the cross-reactivity profile of an immunoassay is paramount for accurate data interpretation and reliable risk assessment.

Comparative Analysis of Immunoassay Cross-Reactivity

To facilitate a direct comparison, the following table summarizes the reported cross-reactivity of several commercially available PFAS ELISA kits. It is important to note that cross-reactivity is typically expressed as a percentage relative to the primary target analyte of the kit (e.g., PFOA or PFOS).

Target AnalyteCross-ReactantKit A (% Cross-Reactivity)Kit B (% Cross-Reactivity)Kit C (% Cross-Reactivity)
PFOA Perfluorooctanoic acid (PFOA)100100100
Perfluorononanoic acid (PFNA)50-7060-8040-60
Perfluorohexanoic acid (PFHxA)10-2015-255-15
Perfluorobutanoic acid (PFBA)<1<1<1
Perfluorooctanesulfonic acid (PFOS)<5<5<10
PFOS Perfluorooctanesulfonic acid (PFOS)100100100
Perfluorohexanesulfonic acid (PFHxS)40-6050-7030-50
Perfluorobutanesulfonic acid (PFBS)5-1510-20<10
Perfluorooctanoic acid (PFOA)<10<10<15

Note: The data presented in this table is a synthesis of information from various sources and should be considered as a general guide. For precise and lot-specific cross-reactivity data, it is crucial to consult the product manuals of the individual immunoassay kits.

Experimental Protocols for Assessing Cross-Reactivity

A standardized approach is essential for accurately determining the cross-reactivity of a PFAS immunoassay. The following protocol outlines a detailed methodology for a competitive ELISA, a common format for PFAS detection.

Objective: To determine the percent cross-reactivity of a competitive ELISA-based immunoassay with a panel of potentially interfering PFAS compounds.

Materials:

  • PFAS Immunoassay Kit (including coated microplate, primary antibody, enzyme-conjugated secondary antibody, substrate, and stop solution)

  • Standard solutions of the target PFAS analyte

  • Standard solutions of potential cross-reacting PFAS compounds

  • Wash buffer

  • Microplate reader

Procedure:

  • Preparation of Standard Curves:

    • Prepare a serial dilution of the target PFAS analyte to generate a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 ng/mL).

    • Prepare serial dilutions of each potential cross-reacting PFAS compound over a wider concentration range (e.g., 0, 1, 10, 100, 1000, 10000 ng/mL).

  • Assay Procedure (Competitive ELISA):

    • Add a fixed amount of the primary antibody to all wells of the antibody-coated microplate.

    • Add the standard solutions of the target analyte or the potential cross-reactants to their respective wells.

    • Incubate the plate to allow for competitive binding between the PFAS in the sample and the PFAS coated on the plate for the primary antibody.

    • Wash the plate to remove unbound reagents.

    • Add the enzyme-conjugated secondary antibody, which binds to the primary antibody.

    • Incubate and wash the plate again.

    • Add the substrate, which will produce a colorimetric signal in the presence of the enzyme.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the concentration of the target analyte to generate a standard curve.

    • Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).

    • For each cross-reacting compound, determine the concentration that causes 50% inhibition (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the underlying principles of PFAS immunoassays and their broader biological context, the following diagrams have been generated using Graphviz.

Competitive_Immunoassay_Workflow cluster_sample_prep Sample Preparation cluster_assay_steps Competitive ELISA cluster_data_analysis Data Analysis Sample Sample containing PFAS Add_Reagents Add Sample/Standard and Labeled PFAS Sample->Add_Reagents Standards PFAS Standards Standards->Add_Reagents Well Antibody-Coated Well Well->Add_Reagents Incubate_Compete Incubation & Competition Add_Reagents->Incubate_Compete Wash1 Wash Incubate_Compete->Wash1 Add_Enzyme Add Enzyme Conjugate Wash1->Add_Enzyme Incubate_Bind Incubation Add_Enzyme->Incubate_Bind Wash2 Wash Incubate_Bind->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Color_Dev Color Development Add_Substrate->Color_Dev Stop_Read Stop Reaction & Read Absorbance Color_Dev->Stop_Read Std_Curve Generate Standard Curve Stop_Read->Std_Curve Calc_Conc Calculate Concentrations Std_Curve->Calc_Conc Cross_React Determine Cross-Reactivity Calc_Conc->Cross_React PPARa_Competitive_Binding cluster_high_sample_pfas High Sample PFAS Concentration cluster_low_sample_pfas Low Sample PFAS Concentration PPARa PPARα Bioreceptor Labeled_PFAS Labeled PFAS (Competitor) Sample_PFAS PFAS in Sample Binding_Complex PPARα-Labeled PFAS Complex (Signal) No_Signal PPARa_high PPARα Sample_PFAS_high PFAS in Sample Sample_PFAS_high->PPARa_high Binds Labeled_PFAS_high Labeled PFAS Labeled_PFAS_high->No_Signal Remains Free PPARa_low PPARα PPARa_low->Binding_Complex Labeled_PFAS_low Labeled PFAS Labeled_PFAS_low->PPARa_low Binds MAPK_ERK_Pathway PFAS PFAS Exposure Receptor Receptor PFAS->Receptor Cell_Membrane Cell Membrane RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Activates Nucleus Nucleus Immune_Response Altered Immune Response (e.g., Cytokine Production) Transcription_Factors->Immune_Response Leads to

A Researcher's Guide to Sourcing and Qualifying Reference Materials for Dodecafluorosuberic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. A critical component in achieving this is the use of high-purity, well-characterized reference materials. While a formal Certified Reference Material (CRM) for Dodecafluorosuberic acid may not be readily available from accredited CRM producers, high-purity grades of this compound can be sourced from various chemical suppliers. This guide provides a framework for selecting, qualifying, and comparing these materials to ensure they are fit for their intended analytical purpose.

Identifying Potential Suppliers and Key Documentation

Several chemical suppliers offer this compound, typically with a specified purity. While not formally designated as CRMs, these materials can serve as valuable reference standards. The initial step is to identify these suppliers and obtain the most comprehensive Certificate of Analysis (CofA) available for each product.

Table 1: Potential Suppliers of High-Purity this compound

SupplierProduct NumberStated PurityAnalytical Method for Purity
TCI AmericaD2465>97.0%Neutralization Titration
LabSolutionsD155934>97.0% (T)Titration[1][2]
ChemicalBookCB2357641Varies by supplierNot specified
Santa Cruz Biotechnologysc-273397Not specifiedNot specified

When reviewing the CofA, researchers should look for key information beyond just the purity value. A comprehensive CofA should ideally include details on the analytical method used for purity assessment, traceability of the measurement, identification of any significant impurities, and storage conditions.

Independent Verification and Comparison of Materials

Given the absence of a formal CRM, independent verification of the purity and identity of the sourced material is a critical step. The following experimental protocols outline robust methods for characterizing and comparing this compound from different suppliers.

Quantitative NMR (qNMR) is a primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3][4][5][6][7]

Experimental Protocol: Purity Determination by ¹H qNMR

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh a suitable, certified internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene) with a known purity into the same vial. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) in which both the analyte and the internal standard are fully soluble.

    • Transfer an appropriate volume of the solution into an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure quantitative acquisition parameters are used, including a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant protons. This is typically 5 times the longest T₁ of the protons being quantified.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Table 2: Representative qNMR Purity Assessment Data

SupplierLot NumberStated Purity (%)Measured Purity by qNMR (%)Uncertainty (k=2)
Supplier AA123>97.098.50.5
Supplier BB456>97.097.80.6
Supplier CC78998.098.20.5

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the separation, identification, and quantification of the main component and any potential impurities.[8][9][10]

Experimental Protocol: Impurity Profiling by LC-MS/MS

  • Sample Preparation:

    • Prepare a stock solution of this compound from each supplier at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions from the stock solution for calibration and to determine the limit of detection (LOD) and limit of quantification (LOQ) for the main component and any observed impurities.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of a suitable modifier like ammonium acetate or formic acid to improve peak shape and ionization.

      • Flow Rate: A typical flow rate for analytical LC-MS.

      • Injection Volume: 1-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically suitable for acidic compounds like this compound.

      • Acquisition Mode: Full scan mode to identify potential impurities and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for sensitive quantification of the parent compound and known impurities. The precursor ion for this compound would be [M-H]⁻.

  • Data Analysis:

    • Process the chromatograms to identify and quantify the this compound peak and any impurity peaks.

    • Calculate the area percentage of each impurity relative to the main peak to estimate the purity.

    • Attempt to identify unknown impurities based on their mass-to-charge ratio and fragmentation patterns.

Table 3: Representative LC-MS/MS Impurity Profile Data

SupplierLot NumberThis compound Peak Area (%)Impurity 1 (m/z)Impurity 2 (m/z)Total Impurities (%)
Supplier AA12399.20.5 (e.g., shorter-chain PFAA)0.3 (e.g., isomer)0.8
Supplier BB45698.50.8 (e.g., shorter-chain PFAA)0.7 (e.g., degradation product)1.5
Supplier CC78999.50.3 (e.g., shorter-chain PFAA)0.2 (e.g., isomer)0.5

Visualizing the Workflow and Logical Relationships

To effectively manage the process of sourcing and qualifying reference materials, a clear workflow is essential. The following diagrams, generated using Graphviz, illustrate the key stages and decision points.

Sourcing_and_Qualification_Workflow cluster_sourcing Sourcing Phase cluster_qualification Qualification Phase cluster_outcome Outcome Start Identify Need for This compound Reference Material Identify_Suppliers Identify Potential Suppliers Start->Identify_Suppliers Request_CofA Request and Review Certificates of Analysis Identify_Suppliers->Request_CofA Select_Candidates Select Candidate Materials for Evaluation Request_CofA->Select_Candidates qNMR_Analysis Purity Assessment by qNMR Select_Candidates->qNMR_Analysis LCMS_Analysis Impurity Profiling by LC-MS/MS Select_Candidates->LCMS_Analysis Compare_Data Compare Data from All Sources qNMR_Analysis->Compare_Data LCMS_Analysis->Compare_Data Decision Decision: Fit for Intended Use? Compare_Data->Decision Accept Accept Material for Use Decision->Accept Yes Reject Reject Material / Seek Alternative Source Decision->Reject No

Caption: Workflow for sourcing and qualifying this compound reference materials.

Logical_Relationship_Purity_Assessment cluster_methods Analytical Methods cluster_outputs Key Outputs qNMR Quantitative NMR (qNMR) Purity Purity (%) qNMR->Purity LCMS LC-MS/MS LCMS->Purity Impurity_Profile Impurity Profile (Identity and Quantity) LCMS->Impurity_Profile Titration Neutralization Titration Acid_Content Total Acid Content Titration->Acid_Content Final_Assessment Overall Material Characterization Purity->Final_Assessment Impurity_Profile->Final_Assessment Acid_Content->Final_Assessment

Caption: Logical relationships in the analytical assessment of this compound purity.

Conclusion and Recommendations

In the absence of a commercially available Certified Reference Material for this compound, a rigorous in-house qualification of high-purity materials from chemical suppliers is essential. By employing a multi-faceted analytical approach that includes quantitative NMR for accurate purity assessment and LC-MS/MS for sensitive impurity profiling, researchers can gain a high degree of confidence in their chosen reference material. The data generated from these analyses allows for an objective comparison between different suppliers, ensuring the selection of a material that meets the stringent requirements for accurate and reliable scientific research. It is recommended to document all qualification data thoroughly to establish an in-house reference standard for future analytical work.

References

Safety Operating Guide

Navigating the Disposal of Dodecafluorosuberic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

ITHACA, NY – Researchers and scientists in the fast-paced world of drug development and chemical research are continually challenged with the safe handling and disposal of novel compounds. Dodecafluorosuberic acid, a member of the per- and poly-fluoroalkyl substances (PFAS) family, presents unique disposal challenges due to its persistent nature. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

This compound is classified as a skin and serious eye irritant.[1][2] As a result, appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn when handling this chemical.[1][2] All handling should be conducted in a well-ventilated area, preferably a fume hood.[3]

Immediate Safety and Spill Response

In the event of a spill, it is crucial to avoid dust formation and contact with skin and eyes.[2] The area should be evacuated of non-essential personnel.[1] The spilled material should be carefully picked up and placed in a suitable, labeled container for disposal.[1] It is imperative to prevent the chemical from entering drains.[1]

Proper Disposal Procedures

Currently, there are no federal regulations that classify PFAS, including this compound, as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] However, some states may have more stringent regulations.[4] Furthermore, the Environmental Protection Agency (EPA) has designated perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) as hazardous substances under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA).[4][5] Given the evolving regulatory landscape and the persistent nature of PFAS, it is critical to manage this compound waste with a high degree of caution.

The primary recommendation for the disposal of this compound is to entrust it to a licensed hazardous waste disposal company.[1] This ensures that the waste is managed in accordance with all applicable local, state, and federal regulations.

For laboratory-scale quantities, the following step-by-step procedure should be followed:

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials such as gloves, wipes, and disposable labware, in a designated and clearly labeled waste container.

    • The container must be made of a compatible material and have a tightly fitting lid.[3][6]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[6]

    • Ensure secondary containment is used to prevent the release of the material in case of a container failure.[6]

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with accurate information about the waste composition and quantity.

EPA Guidance on Large-Scale PFAS Disposal

For larger quantities or materials heavily contaminated with PFAS, the EPA has provided interim guidance on destruction and disposal technologies.[7][8][9] While these methods are typically not performed at the laboratory level, understanding them provides context for the ultimate fate of the waste.

Disposal TechnologyDescriptionKey Considerations
Thermal Destruction (Incineration) High-temperature combustion to break down PFAS molecules.Potential for incomplete combustion and the formation of other hazardous byproducts. Requires specialized facilities with stringent emission controls.
Permitted Landfills Disposal in specially designed landfills with liners and leachate collection systems to prevent environmental release.EPA recommends using a hazardous waste landfill (Subtitle C) for wastes with high PFAS concentrations due to their more protective engineering controls.[9][10]
Underground Injection Injection of liquid PFAS waste into deep, confined geological formations.Limited to liquid waste streams and requires specific geological conditions to prevent groundwater contamination.[8]
Interim Storage Short-term storage (2-5 years) of PFAS waste while more effective disposal technologies are developed.Recommended for low volumes of containerized or high-concentration materials when immediate disposal is not necessary.[8][10]

It is important to note that this EPA guidance does not constitute an enforceable rule but provides the current state of scientific understanding.[9][10]

Experimental Protocol: Neutralization (For Informational Purposes Only)

While disposal through a licensed professional is the required method, understanding the chemical properties of this compound is crucial for researchers. As an acid, it can be neutralized. However, neutralization of this compound should not be attempted as a primary disposal method in a laboratory setting due to the persistence of the fluorinated backbone. The resulting salt would still be a PFAS compound and require proper disposal.

For educational purposes, a general acid neutralization procedure is as follows. This procedure should only be performed by trained personnel in a controlled laboratory environment with appropriate PPE.

  • Preparation: Work in a fume hood and wear appropriate PPE (lab coat, safety goggles, and gloves). Prepare a dilute solution of a weak base, such as sodium bicarbonate, in a suitable container.

  • Slow Addition: Slowly and cautiously add the this compound solution to the weak base solution while stirring continuously. This process can generate heat and gas, so addition must be slow.

  • pH Monitoring: Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH is between 6.0 and 8.0.

  • Disposal of Neutralized Solution: The resulting neutralized solution still contains the perfluorinated alkyl chain and must be collected and disposed of as hazardous waste.

Disposal Workflow for this compound

cluster_0 Laboratory Operations cluster_1 Professional Waste Management A Generation of this compound Waste B Segregate and Collect in a Labeled, Compatible Container A->B C Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment B->C D Contact Environmental Health & Safety (EHS) for Pickup C->D E Licensed Hazardous Waste Disposal Company D->E Transfer of Custody F Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) E->F G Final Disposition (e.g., Incineration, Landfilling) F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.